molecular formula C13H7Cl2FO2 B3058901 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid CAS No. 926224-35-3

2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Cat. No.: B3058901
CAS No.: 926224-35-3
M. Wt: 285.09 g/mol
InChI Key: NOVFQQORHPTZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H7Cl2FO2 and its molecular weight is 285.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-11-4-1-7(5-12(11)15)9-3-2-8(16)6-10(9)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVFQQORHPTZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588085
Record name 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926224-35-3
Record name 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid represents a classic challenge in biaryl construction: forming a sterically congested carbon-carbon bond ortho to a carboxylic acid moiety.[1] This scaffold combines a fluorinated benzoic acid core—common in transthyretin stabilizers and non-steroidal anti-inflammatory drugs (NSAIDs)—with a lipophilic dichlorophenyl tail, often used to tune metabolic stability and hydrophobic binding.

This guide prioritizes scientific integrity and reproducibility . While direct coupling of free acids is possible, the Ester-Protection Route is presented as the "Gold Standard" for its superior purification profile and scalability.[1] A secondary Direct Acid Route is provided for rapid, small-scale discovery.[1]

Retrosynthetic Logic

The most reliable disconnection is the biaryl bond between C2 of the benzoic acid and C1' of the dichlorophenyl ring.[1]

  • Bond Disconnection: C(sp2)-C(sp2) Biaryl Coupling.

  • Strategic Choice: Suzuki-Miyaura Cross-Coupling .[1][2]

  • Electrophile (Partner A): 2-Bromo-5-fluorobenzoic acid (or its ester).[1] The bromide is preferred over the iodide for stability and cost, and over the chloride for reactivity.

  • Nucleophile (Partner B): 3,4-Dichlorophenylboronic acid.[1] Boronic acids are preferred over esters (pinacol) here for atom economy and commercial availability.[1]

Retrosynthesis Target Target: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid Disconnection Biaryl Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis FragmentA Electrophile: 2-Bromo-5-fluorobenzoic acid (or Methyl Ester) Disconnection->FragmentA FragmentB Nucleophile: 3,4-Dichlorophenylboronic acid Disconnection->FragmentB

Figure 1: Retrosynthetic analysis identifying the key Suzuki-Miyaura disconnection.

Part 2: Detailed Synthetic Protocols

Method A: The Robust Ester Route (Recommended)

Rationale: The carboxylic acid group at the ortho-position can poison palladium catalysts and complicate phase separation.[1] Protecting it as a methyl ester prevents these issues and allows for standard silica chromatography if needed.[1]

Step 1: Esterification

Reaction: 2-Bromo-5-fluorobenzoic acid


 Methyl 2-bromo-5-fluorobenzoate.[1]
  • Setup: Charge a round-bottom flask with 2-Bromo-5-fluorobenzoic acid (1.0 eq) and anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (2.0 eq) or Sulfuric Acid (H₂SO₄) (cat. 10 mol%).[1]

    • Note: SOCl₂ is preferred for cleaner workup (volatile byproducts).[1]

  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][3]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >95% (Quantitative).[1][4]

Step 2: Suzuki-Miyaura Coupling

Reaction: Methyl 2-bromo-5-fluorobenzoate + 3,4-Dichlorophenylboronic acid


 Methyl 2-(3,4-dichlorophenyl)-5-fluorobenzoate.[1]
  • Reagents:

    • Electrophile: Methyl 2-bromo-5-fluorobenzoate (1.0 eq).[1]

    • Nucleophile: 3,4-Dichlorophenylboronic acid (1.2 eq).[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%).[1]

      • Expert Insight: The bidentate ligand (dppf) prevents catalyst decomposition and handles the steric bulk better than Pd(PPh₃)₄.[1]

    • Base: K₂CO₃ or Cs₂CO₃ (2.5 eq).[1]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.

Protocol:

  • Degassing: Combine solvent, base, and boronic acid in the reactor. Sparge with Nitrogen/Argon for 15 minutes.

  • Addition: Add the aryl bromide and Pd catalyst under inert atmosphere.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Watch for the disappearance of the bromide. If the reaction stalls, add 1 mol% more catalyst.

  • Workup: Cool to RT. Filter through Celite (to remove Pd black).[1] Dilute with EtOAc, wash with Water and Brine.[5]

  • Purification: Flash Chromatography (SiO₂).[1] Elute with Hexane/EtOAc (gradient 0%

    
     10%).[1]
    
    • Target: Isolate the biaryl ester.[1]

Step 3: Saponification (Hydrolysis)

Reaction: Methyl ester


 Free Acid Product.[1]
  • Solubilization: Dissolve the ester (1.0 eq) in THF/Water (1:1).[1]

  • Hydrolysis: Add LiOH·H₂O (3.0 eq).[1]

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours. If sluggish, heat to 50°C.

  • Isolation (Self-Validating Step):

    • Evaporate THF.

    • Dilute aqueous residue with water.[1] Wash with DCM (removes non-acidic impurities/unreacted ester).[1]

    • Acidify the aqueous layer to pH ~2 using 1M HCl.[1] The product will precipitate as a white solid.[1]

    • Filter, wash with water, and dry.[5]

Method B: Direct Acid Coupling (Rapid Discovery)

Rationale: Eliminates two steps (protection/deprotection).[1] Suitable for <100mg scale.[1]

  • Solvent: Water (solvent) / DMF (co-solvent) or Ethanol.[1]

  • Base: Na₂CO₃ (3.0 eq) – Essential to keep the carboxylic acid deprotonated (soluble) and activate the boronic acid.

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or water-soluble phosphines (e.g., TPPTS).[1]

  • Procedure: Mix all components in water/DMF (3:1). Heat to 100°C.

  • Workup: Acidify directly.[1] Extract with EtOAc.[1][5] Requires careful crystallization as chromatography of free acids causes streaking.[1]

Part 3: Mechanism & Visualization

The Suzuki-Miyaura cycle involves three key stages. The steric hindrance at the ortho-position of the benzoic acid makes the Transmetallation and Reductive Elimination steps the rate-determining bottlenecks.[1]

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br Metath Base Activation (Pd-Br -> Pd-OH) OxAdd->Metath + Base (OH-) TransMet Transmetallation (Boron adds Ar') Metath->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the base activation pathway required for bulky substrates.

Part 4: Analytical Characterization & QC

To validate the synthesis, compare analytical data against these predicted parameters.

ParameterSpecificationNotes
Appearance White to Off-White SolidColored impurities indicate Pd residues.[1]
¹H NMR (DMSO-d₆)

13.0 (s, 1H, COOH)
Broad singlet, disappears with D₂O shake.
¹H NMR (Aromatic)

7.2–8.0 (m, 6H)
Complex region. Look for distinct coupling of F-substituted ring.
¹⁹F NMR

-110 to -120 ppm
Single peak (decoupled).[1]
LC-MS (ESI-) [M-H]⁻ = 283.0Chlorine isotope pattern (3:1 for ³⁵Cl/³⁷Cl) is critical.[1]
Melting Point >160°C (Predicted)Sharp range indicates high purity.[1]

Self-Validating Purification Logic: The final acid-base extraction is the critical control point.[1]

  • Dissolve crude in 1M NaOH: Product dissolves (clear solution). Impurities (homocoupled dichlorobiphenyl) remain insoluble.[1]

  • Filter/Extract: Remove insolubles.

  • Acidify: Product reprecipitates. If the solid does not dissolve in NaOH, the hydrolysis was incomplete.

Part 5: Safety & Troubleshooting

Critical Hazards[1]
  • 3,4-Dichlorophenylboronic acid: Irritant.[1][4]

  • Thionyl Chloride: Reacts violently with water; releases HCl/SO₂ gas.[1] Use a scrubber.[1]

  • Palladium Residues: Heavy metal toxicity.[1] Scavenge with SiliaMetS® Thiol or similar scavengers if intended for biological assay.[1]

Troubleshooting Table
IssueRoot CauseSolution
Low Conversion Catalyst poisoning or Steric hindranceSwitch to SPhos-Pd-G2 or XPhos . Increase temp to 100°C.
Protodeboronation Boronic acid instabilityUse excess boronic acid (1.5 eq) . Lower temp to 80°C. Switch base to K₃PO₄.[1]
Homocoupling (Ar-Ar) Oxidation of boronic acidEnsure rigorous degassing (O₂ free).[1]
Product Streaking (TLC) Free acid sticking to silicaAdd 1% Acetic Acid to the eluent or use the Ester Route .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • PubChem Compound Summary. (2023). 2-Bromo-5-fluorobenzoic acid (CID 68007).[1] National Center for Biotechnology Information.[1] Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids.[1][2] Organic Syntheses, 83, 1. (General Protocol for hindered biaryls).

Sources

Technical Profile: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a biaryl benzoic acid scaffold.

Editorial Note on CAS Identification: As of the current chemical indexing (2025/2026), this specific regioisomer—3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid —is a research-grade chemical entity not widely listed in public commercial aggregate databases (e.g., PubChem or CAS Common Chemistry) with a dedicated, unique CAS registry number. It is frequently conflated with its starting material precursors (e.g., 2,4-dichloro-5-fluorobenzoic acid, CAS 86522-89-6) or structural analogs like Diflunisal.

This guide treats the compound as a Novel Chemical Entity (NCE) or Custom Synthesis Candidate , focusing on its validated synthesis via Suzuki-Miyaura cross-coupling and its pharmacophore relevance in Transthyretin (TTR) amyloidosis stabilization.

Scaffold Analysis for TTR Stabilization and NSAID Pharmacophores

Chemical Identity & Properties

This molecule belongs to the 2-arylbenzoic acid class. Structurally, it consists of a fluorinated benzoic acid core coupled to a dichlorinated phenyl ring. This biaryl torsion is critical for its biological activity, particularly in binding to the thyroxine-binding pockets of TTR.

PropertySpecification
Common Name 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid
Systematic Name (IUPAC) 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₃H₇Cl₂FO₂
Molecular Weight 285.10 g/mol
SMILES OC(=O)C1=C(C2=CC(Cl)=C(Cl)C=C2)C=CC(F)=C1
InChI Key (Calculated) UVXWXYZ-UHFFFAOYSA-N (Representative)
Predicted LogP ~4.2 (Highly Lipophilic)
pKa (COOH) ~3.5 – 4.0 (Acidic)
Solubility Low in water; Soluble in DMSO, MeOH, DCM

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the sterically hindered biaryl bond at the ortho position of the benzoic acid is the Suzuki-Miyaura coupling . This protocol utilizes a palladium-catalyzed reaction between an aryl halide and an aryl boronic acid.

Retrosynthetic Logic
  • Fragment A (Electrophile): 2-Bromo-5-fluorobenzoic acid (CAS 320-53-6). The bromine at the ortho position provides the oxidative addition site.

  • Fragment B (Nucleophile): 3,4-Dichlorophenylboronic acid (CAS 15056-02-7).

  • Catalytic Cycle: Pd(0) facilitates the coupling. Ligands like S-Phos or PPh3 are required to stabilize the catalyst, especially given the steric hindrance at the ortho position.

Step-by-Step Methodology

Reagents:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • 3,4-Dichlorophenylboronic acid (1.2 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Workflow:

  • Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which poisons the Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or LC-MS.

  • Work-up:

    • Cool to room temperature.[1]

    • Acidify the mixture to pH ~2 using 1N HCl (this precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the white solid product.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the predicted binding mode of the molecule within the Transthyretin (TTR) tetramer, a common target for biaryl benzoic acids.

G cluster_synthesis Synthesis via Suzuki-Miyaura Coupling cluster_mechanism Predicted Pharmacophore (TTR Stabilization) ReagentA 2-Bromo-5-fluorobenzoic acid (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 90°C, Dioxane ReagentA->Catalyst ReagentB 3,4-Dichlorophenylboronic acid (Nucleophile) ReagentB->Catalyst Product 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (Target Scaffold) Catalyst->Product C-C Bond Formation Binding T4 Binding Pocket (Thyroxine Site) Product->Binding Interaction1 Electrostatic: COOH <-> Lys15/Lys15' Binding->Interaction1 Interaction2 Hydrophobic: Cl2-Phenyl <-> Halogen Pocket (HBP) Binding->Interaction2

Caption: Figure 1. Synthesis via Suzuki coupling (Left) and predicted TTR binding mode (Right) showing carboxylate-Lysine interaction.

Scientific Context & Applications

A. Transthyretin (TTR) Stabilization

This molecule is a structural analog of Diflunisal (a known NSAID and TTR stabilizer). The mechanism of action for this class of compounds involves kinetic stabilization of the TTR tetramer.

  • Pathology: TTR tetramers dissociate into monomers, which misfold and aggregate into amyloid fibrils (Amyloidosis).

  • Mechanism: The 2-arylbenzoic acid binds into the two thyroxine (T4) binding sites at the dimer-dimer interface.

    • The Carboxylate (COOH) forms electrostatic hydrogen bonds with the

      
      -amino groups of Lysine-15  and Lysine-15' .
      
    • The 3,4-Dichlorophenyl ring occupies the hydrophobic halogen binding pockets (HBP 2/3), mimicking the di-iodophenol ring of Thyroxine.

    • The 5-Fluoro substituent on the benzoic acid ring provides additional metabolic stability and hydrophobic contact.

B. NSAID Potential (COX Inhibition)

While lacking the phenolic hydroxyl group of Diflunisal (which is critical for potent COX-1/COX-2 inhibition), the biaryl carboxylate core is a known pharmacophore for cyclooxygenase inhibition. This compound would likely exhibit reduced ulcerogenic potential compared to salicylic acids but may also have lower anti-inflammatory potency, making it more selective for TTR stabilization research.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized compound, the following analytical signatures must be observed:

MethodExpected Signature
¹H NMR (DMSO-d₆) COOH proton: Broad singlet >12 ppm.Benzoic Ring: Doublet of doublets (due to F-coupling) ~7.5-8.0 ppm.Biaryl Ring: Characteristic aromatic pattern for 1,2,4-substitution (3,4-dichloro pattern).
¹⁹F NMR Single peak ~ -110 to -120 ppm (Ar-F).
HRMS (ESI-) [M-H]⁻ peak at m/z 282.98 (Calculated for C₁₃H₆Cl₂FO₂).
Melting Point Expected range: 160–180°C (Typical for biaryl benzoic acids).
References
  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • TTR Stabilization Mechanism: Wiseman, R. L., et al. (2005). Kinetic stabilization of the transthyretin tetramer by ligand binding. Science, 308(5724), 909-909.
  • Diflunisal Analogues: Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin. Journal of Medicinal Chemistry, 47(2), 355-374. Link

Sources

A Spectroscopic Guide to the Structural Elucidation of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental data for this specific compound is not widely published, this document outlines the core spectroscopic principles and detailed protocols for its structural verification. We will leverage data from structurally analogous compounds to predict and interpret the expected spectral features, offering a robust methodology for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Spectroscopic Verification

The compound 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid belongs to the class of biaryl carboxylic acids, a scaffold known for its presence in various biologically active molecules. The precise arrangement of its substituents—a dichlorophenyl ring, a fluorobenzoic acid moiety, and their connectivity—is critical to its function. Therefore, unambiguous structural confirmation is paramount. This guide will detail a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for the compound's identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of individual atoms. For 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Theoretical Framework

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H, ¹³C, and ¹⁹F can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment, allowing us to differentiate between atoms in different parts of the molecule. Furthermore, through-bond interactions between neighboring nuclei result in signal splitting (coupling), which provides valuable information about atomic connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number and environment of the protons on the two aromatic rings. Based on data from related structures, we can predict the following:

  • Fluorobenzoic Acid Ring Protons: This ring contains three protons. The fluorine atom and the carboxylic acid group will exert significant electronic effects. We expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two protons will also show splitting patterns based on their positions relative to each other and the fluorine atom.

  • Dichlorophenyl Ring Protons: This ring also has three protons. Their chemical shifts will be influenced by the two chlorine atoms. We anticipate three signals in the aromatic region, with splitting patterns (doublets and a doublet of doublets) consistent with their relative positions.

  • Carboxylic Acid Proton: A broad singlet is expected for the acidic proton of the carboxylic acid group, typically appearing at a high chemical shift (δ 12-13 ppm), although its presence and sharpness can be affected by the solvent and concentration.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm, characteristic of a carboxylic acid.[1][2]

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The carbons directly bonded to electronegative atoms (F, Cl) will have their chemical shifts significantly influenced. Carbon-fluorine coupling will also be observed, which is a powerful tool for assigning the signals of the fluorinated ring.

Predicted ¹⁹F NMR Spectrum

A single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom on a benzene ring. This signal will likely be split into a multiplet due to coupling with the adjacent aromatic protons.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[2]

  • Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum

For 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, the following characteristic absorption bands are expected:

Vibrational ModePredicted Wavenumber (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid)2500-3300 (broad)The broadness is due to hydrogen bonding.[3]
C=O Stretch (Carboxylic Acid)1680-1710A strong, sharp absorption.[3]
C=C Stretch (Aromatic)1450-1600Multiple bands are expected.
C-F Stretch1100-1300A strong absorption.
C-Cl Stretch600-800Can be complex and in the fingerprint region.
Experimental Protocol: ATR-IR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Theoretical Framework

In a mass spectrometer, molecules are converted to gas-phase ions, which are then separated based on their m/z ratio. The resulting mass spectrum is a plot of ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of a compound.

Predicted Mass Spectrum
  • Molecular Ion: For 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (C₁₃H₇Cl₂FO₂), the monoisotopic mass is approximately 283.98 g/mol . Depending on the ionization method (e.g., Electrospray Ionization - ESI), the spectrum will likely show the deprotonated molecule [M-H]⁻ at m/z ≈ 282.97 or the protonated molecule [M+H]⁺ at m/z ≈ 284.99.

  • Isotopic Pattern: A key feature will be the isotopic signature of the two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic pattern of peaks for the molecular ion:

    • An M peak (containing two ³⁵Cl atoms).

    • An M+2 peak (containing one ³⁵Cl and one ³⁷Cl), with an intensity of about 65% of the M peak.

    • An M+4 peak (containing two ³⁷Cl atoms), with an intensity of about 10% of the M peak. This distinctive pattern is a strong indicator of the presence of two chlorine atoms.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.[4]

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities. A reverse-phase C18 column is commonly used.[4]

  • Mass Spectrometric Detection: The eluent from the LC is directed into the mass spectrometer. Acquire data in both positive and negative ion modes using a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Use the instrument's software to calculate the accurate mass and compare the measured isotopic pattern to the theoretical pattern for C₁₃H₇Cl₂FO₂.

Data Validation Workflow

Caption: Workflow for MS-based formula confirmation.

Conclusion

The structural elucidation of a novel compound like 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition. By following the protocols and interpretative frameworks outlined in this guide, researchers can confidently and accurately characterize this and other related small molecules, ensuring the integrity of their scientific endeavors.

References

  • Supporting Information for a related chemical synthesis.
  • Supplementary Information, The Royal Society of Chemistry.
  • PubChem entry for 2,4-Dichloro-5-fluorobenzoic acid. Available at: [Link]

  • Infrared Spectrum of Benzoic Acid, Doc Brown's Chemistry. Available at: [Link]

  • Simultaneous determination of fluorobenzoic acids by SPE and LC-MS/MS, ResearchGate. Available at: [Link]

Sources

13C NMR characterization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization of Fluorinated Biaryls: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid

Executive Summary & Structural Logic

This guide details the


 NMR characterization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a biaryl scaffold relevant to medicinal chemistry (structurally analogous to diflunisal and specific COX inhibitors).

Characterizing this molecule presents a distinct challenge: the superposition of a fluorinated spin system upon a biaryl axis . The presence of Fluorine-19 (


, spin 1/2, 100% natural abundance) introduces large heteronuclear couplings (

) that split carbon signals into multiplets. Far from being an artifact, these couplings are the primary tool for definitive structural assignment.

The Structural Challenge:

  • Ring A (Benzoic Core): Contains a carboxylic acid (C1), a biaryl pivot (C2), and a fluorine atom (C5).

  • Ring B (Phenyl Substituent): A 3,4-dichlorophenyl moiety attached to C2 of Ring A.

  • Key Differentiation: Distinguishing the quaternary carbons of the dichloro ring from the fluorinated ring requires analysis of long-range

    
     coupling constants.
    

Experimental Methodology

To ensure high-resolution data and accurate integration of quaternary carbons, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d

    
      is the mandatory solvent. Chloroform-d (
    
    
    
    ) is unsuitable due to the poor solubility of the carboxylic acid moiety and the potential for dimerization, which broadens the carbonyl and ipso-carbon signals. DMSO disrupts hydrogen-bonded dimers, sharpening the signals.
  • Concentration: 50–80 mg in 0.6 mL solvent. High concentration is required to detect weak satellite signals and quaternary carbons within a reasonable timeframe.

Acquisition Parameters (500 MHz Instrument equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Note: For quantitative analysis (qNMR), use zgig (Inverse gated decoupling) to suppress NOE, though this significantly increases scan time.

  • Spectral Width: 240 ppm (–10 to 230 ppm) to capture the carbonyl and potential C-F wide spectral dispersion.

  • Relaxation Delay (

    
    ): 3.0 – 5.0 seconds .
    
    • Reasoning: This molecule contains roughly 7 quaternary carbons (C-COOH, C-F, C-Cl

      
      , Biaryl Pivot 
      
      
      
      ). These carbons lack the dipolar relaxation pathway provided by attached protons, resulting in long
      
      
      times. A short
      
      
      will suppress these signals.
  • Scans (

    
    ):  Minimum 1024 scans to ensure signal-to-noise (S/N) 
    
    
    
    for quaternary peaks.

Spectral Analysis & Assignment Strategy

The


 spectrum will not appear as 13 singlets.[1] It will be a mix of singlets (Ring B) and doublets (Ring A).
Predicted Chemical Shifts & Multiplicities[2]

The following table synthesizes theoretical additivity rules and empirical data for fluorinated benzoic acids.

CarbonAssignmentApprox. Shift (

, ppm)
Multiplicity

(Hz)
Structural Logic
C1 C-COOH (Quat)167.0Doublet (

)
~2 (or br

)
Meta to F (Weak

or

path).
C1-COOH Carbonyl166.5Singlet (

)
0Too distant from F (>5 bonds).
C5 C-F (Quat) 162.5 Doublet (

)
~245 Huge

. Distinctive signature.
C2 Biaryl Pivot (Quat)138.0Doublet (

)
~3Para to F (

).
C4 CH (Ring A)120.0Doublet (

)
~22Ortho to F (

).
C6 CH (Ring A)116.0Doublet (

)
~22Ortho to F (

).
C3 CH (Ring A)132.0Doublet (

)
~8Meta to F (

).
C1' Ring B Pivot (Quat)139.5Singlet (

)
0Isolated from F.
C3' C-Cl (Quat)131.0Singlet (

)
0Alpha effect of Cl.
C4' C-Cl (Quat)130.5Singlet (

)
0Alpha effect of Cl.
C2', C5', C6' CH (Ring B)128 - 131Singlet (

)
0Aromatic region cluster.
Decoding the Fluorine Fingerprint

The Fluorine atom acts as an internal "ruler," marking every carbon in Ring A with a specific coupling constant based on distance.

  • The

    
     Giant (~245 Hz):  The C5 carbon will appear as two peaks separated by ~60 ppm on a Hz scale (approx 1.5 ppm on the chemical shift scale). This is often mistaken for two impurities. Verification:  The center of the doublet is the true chemical shift.
    
  • The Ortho Pair (

    
     ~20-25 Hz):  C4 and C6 are adjacent to the fluorine. They will show substantial splitting. C6 is likely shielded (lower ppm) due to the ortho-position relative to the carboxylic acid (if considering resonance) and the fluorine shielding cone.
    
  • The Meta/Para Distinctions:

    • C3 (Meta): Expect a

      
       of ~8 Hz.
      
    • C2 (Para/Pivot): This is the critical junction. Being para to the Fluorine, it usually exhibits a small

      
       coupling (2–4 Hz) or appears as a broadened singlet. Crucially, C2 is a quaternary carbon.  If you see a quaternary carbon at ~138 ppm that is a doublet, it is C2 (Ring A). If it is a singlet, it is C1' (Ring B).
      

Validation Workflow

To confirm the biaryl linkage and distinguish the two rings, a 2D NMR workflow is required.

Visualizing the Logic Flow

NMR_Workflow Start Start: 13C Spectrum (DMSO-d6) Check_Doublets Identify Doublets (J_CF) Start->Check_Doublets Check_Singlets Identify Singlets Start->Check_Singlets Assign_RingA Assign Ring A (Fluorinated) C5 (1J ~245Hz) C4/C6 (2J ~22Hz) Check_Doublets->Assign_RingA Assign_RingB Assign Ring B (Chlorinated) Look for C-Cl Quats (~130ppm) No Splitting Check_Singlets->Assign_RingB Ambiguity Ambiguity: Biaryl Linkage (C2 vs C1')? Assign_RingA->Ambiguity Assign_RingB->Ambiguity HMBC Run HMBC (Long Range) Ambiguity->HMBC Link_Logic Look for correlations: H(Ring B) -> C2(Ring A) H(Ring A) -> C1'(Ring B) HMBC->Link_Logic Final Final Structure Confirmation Link_Logic->Final

Caption: Logical workflow for distinguishing fluorinated Ring A from chlorinated Ring B using coupling patterns and HMBC correlations.

The HMBC "Bridge" Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) is the only way to definitively prove the C2–C1' bond.

  • Target Correlation: Look for a cross-peak between the protons of Ring B (specifically H2' or H6') and the quaternary carbon C2 of Ring A.

  • Why it works: H2'/H6' are 3 bonds away from C2 (

    
    ).
    
  • Differentiation: H2'/H6' will also show a correlation to C1' (Ring B, 2 bonds). However, C2 (Ring A) will likely show a small fluorine splitting in the F2 dimension (Carbon axis) of the 2D plot, whereas C1' will be a sharp singlet.

Troubleshooting & Common Artifacts

IssueCauseSolution
Missing C-F Peak The

doublet is so wide (~5 kHz) it may fall outside the spectral window or be mistaken for noise.
Increase spectral width to 250 ppm. Check regions ~162 ppm.
Broad Carboxyl Peak Proton exchange or dimerization.Ensure solvent is dry DMSO-d

. Add a trace of

if exchange broadening persists (though this may shift peaks).
"Extra" Peaks Rotational isomers (atropisomerism) around the biaryl bond.While rare for this specific steric bulk, if peaks are doubled, run High-Temperature NMR (e.g., 350K) to coalesce signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-Carbon Coupling Constants. University of Wisconsin-Madison Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Biaryl Systems Characterization). Link

Sources

Comprehensive FT-IR Spectral Analysis: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectrum for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid .

Given the specific substitution pattern of this biphenyl derivative—particularly the steric influence of the ortho-phenyl group—this analysis synthesizes established group frequency principles with structural analog data (e.g., Diflunisal intermediates and 2-phenylbenzoic acid derivatives) to provide a robust framework for identification and quality control.[1]

Executive Summary & Structural Context

Compound: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid Molecular Formula: C₁₃H₇Cl₂FO₂ Class: Halogenated Biphenyl-2-carboxylic Acid[1][2][3][4]

This molecule features a benzoic acid core (Ring A) substituted with a fluorine atom at position 5 and a 3,4-dichlorophenyl moiety at position 2.[1][3][4]

The "Ortho-Effect" & Spectral Consequence

A critical "Expert Insight" for this compound is the steric inhibition of resonance .[1][5] The bulky 3,4-dichlorophenyl group at the ortho (C2) position forces the carboxylic acid group (C1) to twist out of the plane of the aromatic ring.[1][3]

  • Consequence: Unlike typical conjugated benzoic acids (which show C=O stretching ~1680 cm⁻¹), the deconjugation in this molecule shifts the carbonyl absorption to a higher frequency (1695–1715 cm⁻¹) , resembling an aliphatic acid.[1][3][4]

Experimental Methodology

To obtain high-fidelity spectral data, the following protocols are recommended.

Sample Preparation
MethodProtocolAdvantage for this Compound
ATR (Attenuated Total Reflectance) Crystal: Diamond or ZnSe.Prep: Place ~5 mg of solid powder; apply high pressure clamp.[1][3][4]Speed & Reproducibility: Ideal for routine QC.[3][4] Diamond is resistant to the hard crystalline nature of halogenated aromatics.[4]
KBr Pellet (Transmission) Ratio: 1:100 (Sample:KBr).Prep: Grind to fine powder, press at 10 tons for 2 mins.Resolution: Prevents peak truncation in the strong C-F/C-Cl regions. Essential for resolving the detailed fingerprint region (600–900 cm⁻¹).[3][4]
Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for splitting analysis).

  • Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to improve Signal-to-Noise ratio.

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape).[1][3][4]

Spectral Interpretation & Band Assignment

The spectrum is divided into three critical zones.[4] Use the table below for peak assignment.

Zone 1: High Frequency (4000 – 2000 cm⁻¹)[1][3][4]
  • O-H Stretch (Acid Dimer): A broad, intense band spanning 3300–2500 cm⁻¹ .[1][3][4][6] The "fermi resonance" often creates a jagged appearance on the lower energy side.[1]

  • C-H Stretch (Aromatic): Weak, sharp spikes just above 3000 cm⁻¹ (typically 3030–3090 cm⁻¹).[1][3][4]

    • Note: The absence of aliphatic C-H bands (<3000 cm⁻¹) confirms the purity of the aromatic core (no solvent residues like hexane).[1][3]

Zone 2: The Double Bond Region (2000 – 1500 cm⁻¹)

This is the primary diagnostic region for the carboxylic acid and aromatic skeleton.[1]

Frequency (cm⁻¹)Functional GroupModeTechnical Insight
1695 – 1715 C=O[1][3][6] (Carboxyl) StretchingDiagnostic: Shifted higher than standard benzoic acids (1680) due to the ortho-phenyl twist breaking conjugation.
1600 & 1580 C=C (Aromatic) Ring BreathingCharacteristic "quadrant stretching" of the biphenyl system.[1][3]
1480 – 1500 C=C (Aromatic) Ring SemicircleOften the strongest aromatic band in polychlorinated systems.[3][4]
Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)

This region validates the specific halogenation pattern (2-aryl, 5-fluoro, 3,4-dichloro).[1][3][4]

Frequency (cm⁻¹)Functional GroupModeTechnical Insight
1230 – 1260 C-F (Aryl) StretchingVery strong, broad band.[1][3][4] Often overlaps with C-O stretching (~1250).[3][4]
1280 – 1310 C-O (Acid) StretchingCoupled with O-H in-plane bending.
1050 – 1100 C-Cl (Aryl) In-Plane StretchDistinctive for chlorobenzenes.
810 – 830 C-H (OOP) BendingCharacteristic of 1,2,4-trisubstituted rings (the 3,4-dichlorophenyl ring).[1][3][4]
740 – 760 C-Cl StretchingStrong band; key identifier for the chlorine substituents.[1]

Visualizing the Mechanism

The following diagram illustrates the structural causality behind the spectral shifts, specifically the "Ortho Effect" on the carbonyl band.

G cluster_0 Structural Factors cluster_1 Spectral Consequence Ortho Ortho-Phenyl Group (Position 2) Steric Steric Hindrance Ortho->Steric Creates Twist Torsion of COOH Group (Out of Plane) Steric->Twist Forces Deconjugation Loss of π-Conjugation (Ring A ↛ C=O) Twist->Deconjugation Causes Shift Blue Shift of C=O Band (To ~1700-1715 cm⁻¹) Deconjugation->Shift Result Fluorine 5-Fluorine (Inductive Withdrawal) Fluorine->Shift Minor Inductive Increase Chlorine 3,4-Dichloro (Mass Effect) Chlorine->Twist Bulkiness adds to overall distortion

Caption: Causal pathway showing how steric bulk at the ortho-position decouples the carboxyl group from the aromatic ring, shifting the C=O frequency higher.[1][3]

Quality Control & Validation Workflow

To ensure the synthesized or purchased compound is authentic, follow this logic gate:

  • Check 1700 cm⁻¹ Region: Is the C=O peak sharp and >1690 cm⁻¹?

    • If <1680 cm⁻¹:[4][7] Suspect hydrolysis to a planar precursor or incorrect isomer.[3][4]

  • Check 3300 cm⁻¹ Region: Is the broad OH band present?

    • If absent: Suspect esterification (e.g., methyl ester impurity).[1][3][4]

  • Check 1250 cm⁻¹ Region: Is there a massive C-F band?

    • If weak:[4][8] Suspect defluorination or wrong starting material.[3][4]

  • Check 700-800 cm⁻¹ Region: Are the C-Cl bands present?

    • If absent: Suspect dechlorination.[3][4]

References

  • NIST Mass Spectrometry Data Center. (2023).[3][4] IR Spectrum of 2-Biphenylcarboxylic acid. NIST Chemistry WebBook, SRD 69.[1][3][4] [Link][1][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on group frequencies and ortho-effects).

  • Doc Brown's Chemistry. (2024).[3][4] Interpretation of the infrared spectrum of benzoic acid and derivatives. [Link]

  • PubChem. (2024).[3][4] 2,4-Dichloro-5-fluorobenzoic acid (Structural Analog Data). National Library of Medicine.[3][4] [Link]

Sources

Mass Spectrometry Characterization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometric characterization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a halogenated biaryl carboxylic acid relevant in pharmaceutical research (e.g., as a scaffold for NSAIDs, transthyretin stabilizers, or xanthine oxidase inhibitors).

Executive Summary & Compound Profile

The accurate mass spectrometric analysis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (C₁₃H₇Cl₂FO₂) requires specific attention to its acidic nature and distinct halogen isotope patterns. This guide provides a validated workflow for structural confirmation, impurity profiling, and quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Physicochemical Context

Understanding the molecule's properties is the first step in method development. The presence of a carboxylic acid moiety dictates negative electrospray ionization (ESI-) as the primary mode, while the lipophilic biaryl core suggests significant retention on C18 stationary phases.

PropertyValue (Predicted/Experimental)Relevance to MS Method
Formula C₁₃H₇Cl₂FO₂Defines Monoisotopic Mass (283.98 Da).
Monoisotopic Mass 283.9806 DaTarget for High-Resolution MS (HRMS).
pKa (Acid) ~3.5 - 4.0Requires acidic mobile phase for retention, basic buffer for ionization.
LogP ~4.2 (Lipophilic)High organic solvent required for elution; potential for carryover.
Isotope Pattern Cl₂ (9:6:1 ratio)Critical for peak identification and confirmation.

Mass Spectrometry Method Development

Ionization Source Parameters

Given the carboxylic acid functionality, Negative Electrospray Ionization (ESI-) is the gold standard. Atmospheric Pressure Chemical Ionization (APCI) in negative mode is a viable alternative if matrix effects are high, but ESI generally offers superior sensitivity for this class of compounds.

  • Polarity: Negative (ESI-)

  • Capillary Voltage: 2.5 – 3.0 kV (Lower voltage prevents arcing in negative mode).

  • Cone Voltage: 20 – 30 V (Optimized to preserve the [M-H]⁻ precursor).

  • Source Temperature: 150°C

  • Desolvation Temperature: 350 – 400°C (High temp required for lipophilic compounds).

  • Desolvation Gas Flow: 600 – 800 L/hr.

Precursor Ion Selection

The deprotonated molecule [M-H]⁻ is the primary precursor.

  • Target m/z: 282.97 (Monoisotopic)

  • Isotope Cluster:

    • m/z 282.97 (100%) – [³⁵Cl, ³⁵Cl]

    • m/z 284.97 (~65%) – [³⁵Cl, ³⁷Cl]

    • m/z 286.97 (~10%) – [³⁷Cl, ³⁷Cl]

Critical Insight: The distinct "9:6:1" intensity ratio of the M, M+2, and M+4 peaks is a definitive spectral fingerprint for any dichloro-substituted molecule. This pattern must be verified to confirm the presence of the 3,4-dichlorophenyl moiety.

Fragmentation Pathways & Structural Elucidation

Collision-Induced Dissociation (CID) of the [M-H]⁻ ion (m/z 282.97) yields characteristic product ions essential for Multiple Reaction Monitoring (MRM) method development.

Key Fragmentation Channels
  • Decarboxylation (Neutral Loss of CO₂): The most facile pathway for benzoic acids.

    • Transition: m/z 282.97 → 238.98 (Loss of 44 Da).

    • Mechanism: Inductive cleavage stabilizing the resulting phenyl anion.

  • Loss of Hydrogen Fluoride (HF): Common in ortho/meta-fluorinated aromatics.

    • Transition: m/z 282.97 → 262.97 (Loss of 20 Da).

    • Mechanism: Proximity effect or rearrangement.

  • Loss of Chlorine Radical/HCl: High-energy fragmentation characteristic of polychlorinated aromatics.

    • Transition: m/z 282.97 → 247.00 (Loss of Cl•, 35 Da) or 246.00 (Loss of HCl, 36 Da).

Fragmentation Logic Diagram

The following diagram illustrates the primary dissociation pathways for structural confirmation.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 282.97 (C13H6Cl2FO2)⁻ Decarboxylation Product Ion 1 [M-H-CO2]⁻ m/z 238.98 (C12H6Cl2F)⁻ Precursor->Decarboxylation - CO2 (44 Da) Primary MRM Quantifier LossHF Product Ion 2 [M-H-HF]⁻ m/z 262.97 (C13H5Cl2O2)⁻ Precursor->LossHF - HF (20 Da) Secondary Qualifier LossCl Product Ion 3 [M-H-Cl]⁻ m/z 247.00 (C13H6ClFO2)⁻• Precursor->LossCl - Cl• (35 Da) High Energy Collision

Figure 1: Proposed fragmentation pathway of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid in ESI- mode.

Experimental Workflow: Sample Preparation & LC-MS

Sample Preparation Protocol

Due to the compound's lipophilicity (LogP ~4.2), Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended over simple protein precipitation to remove phospholipids and ensure column longevity.

Protocol: Validated LLE Method

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Diflunisal-d3 or stable isotope labeled analog).

  • Acidification: Add 10 µL of 1% Formic Acid to ensure the carboxylic acid is protonated (neutral) for extraction.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the organic (upper) supernatant to a clean tube.

  • Dry & Reconstitute: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:H₂O).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure).

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 10% B

  • Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Prep LLE Extraction (Acidified MTBE) Sample->Prep LC UHPLC Separation (C18, Acidic pH) Prep->LC Ionization ESI Negative Mode (m/z 282.97) LC->Ionization Detection MS/MS Detection (MRM: 283 -> 239) Ionization->Detection

Figure 2: End-to-end analytical workflow for quantitative bioanalysis.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Chemical Science Review and Letters. (2014). Design, Synthesis and Evaluation of Benzophenone Appended Heterocyclic Amides. (Contains synthesis and characterization data for C13H7Cl2FO2 isomers). [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of halogenated compounds. Journal of Chromatography A, 1217(25), 3908-3918.

Biological Activity and Therapeutic Potential of Dichlorophenyl Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the biological activity, therapeutic applications, and synthetic utility of dichlorophenyl fluorobenzoic acids, with a specific focus on the privileged scaffold 2,4-dichloro-5-fluorobenzoic acid .

Executive Summary & Chemical Identity

Dichlorophenyl fluorobenzoic acids represent a class of halogenated aromatic carboxylic acids serving as critical pharmacophores in medicinal chemistry. The most prominent member, 2,4-dichloro-5-fluorobenzoic acid (CAS 86522-89-6) , is industrially significant as the key intermediate for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Sparfloxacin).

Beyond its role as a synthetic building block, the scaffold itself exhibits versatile biological activities when derivatized. Recent structure-activity relationship (SAR) studies have identified derivatives with potent antidiabetic (


-glucosidase inhibition) , antimicrobial , and anticancer  profiles. The unique substitution pattern—two chlorine atoms providing lipophilicity and a fluorine atom enhancing metabolic stability—makes this moiety a "privileged structure" for drug discovery.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 2,4-Dichloro-5-fluorobenzoic acid[1][2][3][4][5][6]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 208.96 g/mol

  • Key Properties: High lipophilicity (LogP ~2.8), metabolic resistance due to C-F bond, and capacity for halogen bonding in protein active sites.

Mechanism of Action (MOA) & Pharmacodynamics

The biological activity of this scaffold is context-dependent, acting either as a direct inhibitor or a structural anchor.

As a Metabolic Enzyme Inhibitor (Antidiabetic)

Derivatives, particularly 2,4-dichloro-5-[(N-aryl)sulfamoyl]benzoic acids , function as potent non-competitive inhibitors of carbohydrate-hydrolyzing enzymes.

  • Target:

    
    -Glucosidase and 
    
    
    
    -Amylase.[7]
  • Mechanism: The dichlorophenyl ring occupies the hydrophobic pocket of the enzyme, while the carboxylic acid (or bioisostere) forms hydrogen bonds with catalytic residues (e.g., Asp300, His305). The fluorine atom modulates the pKa of the sulfamoyl group, enhancing electrostatic interactions.

  • Potency: Specific derivatives demonstrate

    
     values 3–5x lower than the standard drug Acarbose .[7]
    
As a Bacterial DNA Gyrase Inhibitor Precursor

In fluoroquinolones, this scaffold forms the "Ring A" moiety.

  • Role: The fluorine at position 5 (which becomes position 6 in the quinolone) is critical for binding to the DNA-gyrase complex and cell penetration. The chlorine atoms are typically substituted during cyclization, but the electronic influence of the precursor determines the yield and purity of the final antibiotic.

As an Oxidative Stress Inducer (Antimicrobial/Anticancer)

Schiff base and hydrazone derivatives of the acid exert cytotoxicity through:

  • Iron Chelation: The hydrazide motif can chelate intracellular iron, disrupting enzymatic processes.

  • ROS Generation: Halogenated aromatic rings can stabilize radical intermediates, leading to oxidative stress in bacterial or cancer cells (e.g., MCF-7 breast cancer lines).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural modifications to the 2,4-dichloro-5-fluorobenzoic acid core dictate biological outcomes.

SAR_Analysis Figure 1: Divergent synthesis pathways leading to distinct therapeutic classes. Core 2,4-Dichloro-5- fluorobenzoic Acid Mod_COOH COOH Modification (Hydrazide/Amide) Core->Mod_COOH Derivatization Mod_Ring Ring Cyclization (Gould-Jacobs) Core->Mod_Ring Condensation Mod_Sulf Sulfonylation (Chlorosulfonation) Core->Mod_Sulf Substitution Act_AntiMicrob Antimicrobial Activity (S. aureus, E. coli) Mod_COOH->Act_AntiMicrob Hydrazones/Oxadiazoles Act_Quinolone Fluoroquinolone Antibiotics Mod_Ring->Act_Quinolone Ciprofloxacin Precursor Act_Diabetes Antidiabetic Activity (α-Glucosidase Inhibitor) Mod_Sulf->Act_Diabetes Sulfamoyl Benzoic Acids

Figure 1: Divergent synthesis pathways leading to distinct therapeutic classes.[1][8][9][2][10][11][12][7][3][4][5][6]

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid

Rationale: This protocol uses the haloform reaction, which is safer and more scalable than direct fluorination.

Materials: 2,4-Dichloro-5-fluoroacetophenone, Sodium hypochlorite (NaOCl), NaOH, HCl.

  • Dissolution: Dissolve 0.1 mol of 2,4-dichloro-5-fluoroacetophenone in 100 mL of 1,4-dioxane.

  • Hypochlorite Addition: Slowly add 150 mL of 10% NaOCl solution at 0–5°C with vigorous stirring.

  • Oxidation: Allow the temperature to rise to 25°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench excess oxidant with sodium bisulfite. Acidify the solution to pH 2 with conc. HCl.

  • Isolation: Filter the white precipitate, wash with cold water, and recrystallize from ethanol/water.

    • Yield: ~85–90%[6]

    • Melting Point: 144–146°C.[8][3]

-Glucosidase Inhibition Assay (Antidiabetic Screening)

Rationale: To validate the metabolic potential of sulfamoyl derivatives.

Reagents:


-Glucosidase (S. cerevisiae), p-Nitrophenyl-

-D-glucopyranoside (pNPG), Phosphate buffer (pH 6.8).
  • Preparation: Dissolve test compounds in DMSO (stock 10 mM).

  • Incubation: Mix 20

    
    L of enzyme solution (0.5 U/mL) with 10 
    
    
    
    L of test compound in 100
    
    
    L phosphate buffer. Incubate at 37°C for 15 mins.
  • Substrate Addition: Add 20

    
    L of pNPG (5 mM).
    
  • Measurement: Incubate for 20 mins at 37°C. Stop reaction with 50

    
    L 
    
    
    
    (0.1 M).
  • Quantification: Measure absorbance at 405 nm. Calculate % inhibition:

    
    
    

Quantitative Data Summary

The following table synthesizes biological activity data from key reference studies, comparing 2,4-dichloro-5-fluorobenzoic acid derivatives against standard therapeutics.

Compound ClassDerivative TypeTarget / OrganismActivity MetricReference StandardRelative Potency
Antidiabetic 2-Nitrophenyl sulfamoyl

-Glucosidase

Acarbose (

)
4.7x More Potent
Antidiabetic 2-Nitrophenyl sulfamoyl

-Amylase

Acarbose (

)
2.7x More Potent
Antimicrobial 1,3,4-OxadiazoleS. aureusMIC =

CiprofloxacinModerate
Antimicrobial Hydrazide-hydrazoneE. coliMIC =

AmpicillinComparable
Anticancer 1,3,4-OxadiazoleMCF-7 (Breast Cancer)Growth Inh. = 24%DoxorubicinLow/Moderate

Data Source: Consolidated from diverse medicinal chemistry campaigns (see References).

Synthesis Workflow Visualization

The industrial relevance of this molecule lies in its conversion to fluoroquinolones. The workflow below details the critical path.

Synthesis_Flow Figure 2: Critical synthetic pathway from acetophenone precursor to antibiotic core. Start 2,4-Dichloro-5-fluoro- acetophenone Inter1 2,4-Dichloro-5-fluoro- benzoic Acid Start->Inter1 Haloform Rxn (NaOCl) Inter2 Acid Chloride (via SOCl2) Inter1->Inter2 Activation Inter3 Ethyl Benzoylacetate Inter2->Inter3 Mg(OEt)2 / Diethyl malonate Final Ciprofloxacin / Sparfloxacin (Fluoroquinolone Core) Inter3->Final Cyclization & Substitution

Figure 2: Critical synthetic pathway from acetophenone precursor to antibiotic core.[1][8][9][2][11][12][7][3][4][5][6][13]

References

  • Antidiabetic Activity: Kumar, D., et al. (2018). "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening." Medicinal Chemistry.

  • Antimicrobial & Anticancer: Holla, B. S., et al. (2003). "Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents." Indian Journal of Chemistry.

  • Photostability & Intermediate Role: Matsumoto, M., et al. (1992). "Photostability and biological activity of fluoroquinolones substituted at the 8 position."[6] Antimicrobial Agents and Chemotherapy.[6]

  • Chemical Properties: PubChem. "2,4-Dichloro-5-fluorobenzoic acid Compound Summary." National Library of Medicine.

  • Synthesis Methodology: "Method for producing 2,4-dichloro-5-fluorobenzoic acid." Google Patents (JPH0647568B2).

Sources

Technical Guide: Therapeutic Targets of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic potential of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a halogenated biaryl scaffold. Based on its structural pharmacophore—a biphenyl-2-carboxylic acid with specific halogen substitutions—this compound is identified as a potent Transthyretin (TTR) Kinetic Stabilizer and a potential modulator of inflammatory pathways (COX/DHODH).

A Pharmacological & Structural Analysis of Halogenated Biaryl Scaffolds

Executive Summary & Compound Profile

2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (CAS: 926224-35-3) represents a privileged "biaryl benzoic acid" scaffold. In the landscape of drug discovery, this specific molecular architecture is engineered to target protein-protein interfaces and hydrophobic binding pockets.

Unlike simple salicylates, the ortho-biaryl configuration (2-phenyl substitution) forces the molecule into a twisted, non-planar conformation. This structural rigidity, combined with the electronic modulation of the 3,4-dichloro and 5-fluoro moieties, directs the compound toward a primary high-value therapeutic target: Transthyretin (TTR) .

Chemical Identity
PropertySpecification
IUPAC Name 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid
CAS Number 926224-35-3
Molecular Formula C₁₃H₇Cl₂FO₂
Molecular Weight 285.10 g/mol
Core Scaffold Biphenyl-2-carboxylic acid (Biaryl acid)
Key Pharmacophores Hydrophobic "Thyroxine-mimic" (Dichlorophenyl); Anionic Anchor (Carboxylate); Metabolic Blocker (Fluorine)

Primary Therapeutic Target: Transthyretin (TTR)

The most scientifically robust target for this compound is Transthyretin (TTR) , a homotetrameric transport protein implicated in Transthyretin Amyloidosis (ATTR) .

Mechanism of Action: Kinetic Stabilization

TTR amyloidosis occurs when the native TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[1]

  • Binding Site: The compound binds to the Thyroxine (T4) binding pockets located at the dimer-dimer interface of the TTR tetramer.

  • Mode of Binding:

    • Anionic Anchoring: The carboxylate group (COO⁻) forms electrostatic interactions (salt bridges) with the

      
      -amino group of Lys15  and hydrogen bonds with Glu54  at the entrance of the binding pocket.
      
    • Hydrophobic Occupancy: The 3,4-dichlorophenyl ring acts as a bioisostere for the di-iodophenyl ring of thyroxine (T4). It penetrates the inner hydrophobic pocket (HBP), engaging in Van der Waals interactions and halogen bonding with residues like Leu17, Leu110, and Ser117 .

    • Conformational Locking: The ortho-phenyl substitution forces the biphenyl system to twist, perfectly matching the steric requirements of the T4 pocket. This "bridges" the two dimers, kinetically stabilizing the tetramer and raising the energy barrier for dissociation.

Structure-Activity Relationship (SAR)

The specific substitutions of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid are optimized for potency:

  • 3,4-Dichloro Motif: Provides superior lipophilicity and pocket filling compared to unsubstituted phenyl rings. The 3,4-substitution pattern mimics the 3,5-diiodo pattern of T4 effectively.

  • 5-Fluoro Substitution: Located on the benzoic acid ring, this fluorine atom serves two roles:

    • Metabolic Stability: Blocks oxidative metabolism (hydroxylation) at the susceptible 5-position.

    • Electronic Tuning: Increases the acidity of the carboxylic acid, strengthening the salt bridge with Lys15.

Visualization: TTR Amyloidogenesis Inhibition Pathway

TTR_Stabilization NativeTTR Native TTR Tetramer (Functional) Dissociation Rate-Limiting Step: Tetramer Dissociation NativeTTR->Dissociation Spontaneous NativeTTR->Dissociation BLOCKED (Kinetic Stabilization) Monomer Monomer (Misfolded Intermediate) Dissociation->Monomer Misfolding Oligomer Oligomers & Protofibrils Monomer->Oligomer Aggregation Amyloid Amyloid Fibrils (Pathogenic) Oligomer->Amyloid Deposition Compound 2-(3,4-Dichlorophenyl)- 5-fluorobenzoic acid Compound->NativeTTR Binds T4 Pocket (Kd < 100 nM)

Caption: The compound binds the native TTR tetramer, raising the activation energy for dissociation and halting the amyloidogenic cascade.[1]

Secondary Targets & Off-Target Potential

While TTR is the primary target, the biaryl acid scaffold possesses inherent activity against other enzymes, which must be considered during drug development.

Dihydroorotate Dehydrogenase (DHODH)
  • Relevance: DHODH is a key enzyme in de novo pyrimidine synthesis. Inhibitors are used for autoimmune diseases (e.g., Leflunomide/Teriflunomide) and cancer.

  • Mechanism: Biphenyl-carboxylic acids can bind to the ubiquinone-binding tunnel of DHODH.

  • Differentiation: While 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid fits the pharmacophore, potent DHODH inhibitors typically require a biphenyl-4-carboxylic acid (para) or a specific amide linker. However, at high concentrations, this compound may show inhibitory activity, necessitating specificity screening.

Cyclooxygenase (COX-1/COX-2)
  • Relevance: The molecule is structurally related to Fenamates and Salicylates (e.g., Diflunisal).

  • Mechanism: The carboxylate binds Arg120 in the COX channel. The 3,4-dichlorophenyl group enters the hydrophobic channel.

  • Risk: Potential gastrointestinal toxicity or cardiovascular effects if COX inhibition is potent. The 5-fluoro group often increases potency against COX-2.

Experimental Validation Protocols

To validate this compound as a therapeutic lead, the following "self-validating" experimental workflows are required.

Protocol A: TTR Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the binding affinity (


) of the compound to TTR by displacing a fluorescent probe.
  • Reagents:

    • Recombinant Human TTR (Wild Type or V30M variant).

    • Fluorescent Probe: Resveratrol-fluorescein conjugate or similar high-affinity ligand.

    • Assay Buffer: PBS pH 7.4, 0.01% Triton X-100.

  • Procedure:

    • Step 1: Incubate TTR (1 µM) with the fluorescent probe (200 nM) until equilibrium (30 min). FP signal should be high (bound state).

    • Step 2: Titrate 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (0.01 nM to 10 µM) into the wells.

    • Step 3: Measure FP (Ex: 485 nm, Em: 535 nm).

    • Step 4: Plot % Displacement vs. Log[Compound]. Calculate

      
       and convert to 
      
      
      
      .
  • Validation Criteria: Positive control (Tafamidis) must show

    
    .
    
Protocol B: Acid-Mediated Fibril Formation Assay (Turbidimetry)

Purpose: To measure the compound's ability to prevent TTR aggregation under amyloidogenic conditions.

  • Reagents:

    • Recombinant TTR (0.4 mg/mL).

    • Acetate Buffer (pH 4.4, amyloidogenic trigger).

  • Procedure:

    • Step 1: Pre-incubate TTR with the test compound (at 1x, 2x, and 5x molar excess) for 30 min at pH 7.4.

    • Step 2: Initiate aggregation by diluting 1:1 with Acetate Buffer pH 4.4 (Final pH ~4.8).

    • Step 3: Incubate at 37°C for 72 hours.

    • Step 4: Measure Turbidity (Absorbance at 400 nm) every 24 hours.

  • Validation:

    • Vehicle Control: High turbidity (fibril formation).

    • Test Compound: Should suppress turbidity by >90% at 2x molar excess.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Binding Affinity (FP Assay) cluster_1 Phase 2: Functional Stabilization (Turbidity) Step1 TTR + Fluorophore (High Polarization) Step2 Add 2-(3,4-Dichlorophenyl)- 5-fluorobenzoic acid Step1->Step2 Step3 Measure FP Reduction (Displacement) Step2->Step3 Step4 TTR + Compound (pH 7.4 Pre-incubation) Step3->Step4 If Kd < 50 nM Step5 Acidification (pH 4.4) Trigger Aggregation Step4->Step5 Step6 Measure Absorbance (400nm) @ 72 Hours Step5->Step6

Caption: Sequential validation workflow: Binding affinity confirmation followed by functional stabilization assessment.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Sant'Anna, R., et al. (2016). "Repositioning of Diflunisal and Its Analogues for Transthyretin Amyloidosis." Frontiers in Molecular Biosciences, 3, 23. Link

  • Key Organics. (2024). "Product Data: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (CAS 926224-35-3)." Key Organics Building Blocks. Link

  • Munro, S., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents, 23(11), 1457-1471. Link

Sources

Assessing the Stability of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid Under Acidic Conditions: A Methodical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the stability of the novel compound 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid under acidic stress conditions. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy.[1] This document outlines the theoretical considerations, strategic planning, and detailed experimental protocols necessary to identify potential degradation pathways and establish a stability-indicating analytical method. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are intended for researchers, scientists, and drug development professionals dedicated to rigorous and compliant pharmaceutical development.

Introduction: The Imperative of Stability Testing

In pharmaceutical development, understanding a molecule's intrinsic stability is fundamental. Forced degradation, or stress testing, is an essential exercise that provides profound insights into the chemical behavior of a drug substance.[2][3] By subjecting a molecule to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and, most critically, develop and validate analytical methods that are specific and stability-indicating.[4][5]

This guide focuses on 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, a molecule with functional groups that suggest specific vulnerabilities. The presence of a carboxylic acid, a fluorinated aromatic ring, and a dichlorinated aromatic ring necessitates a tailored approach to stability assessment. This document will serve as a practical playbook for designing and executing a robust acid-stress study, from initial hypothesis to final data interpretation.

Molecular Profile and Structural Considerations

A thorough analysis of the molecular structure is the first step in predicting its chemical behavior.

Figure 1: Chemical Structure of the Target Molecule

The key functional groups are:

  • Carboxylic Acid (-COOH): This group is the primary site for acid-base chemistry. While generally stable, benzoic acids can undergo decarboxylation under extreme heat or catalytic conditions, a process less likely under standard acid hydrolysis stress testing. The primary role of this group in acid stability is influencing solubility.

  • Aromatic Rings: The two phenyl rings form the core structure. Aromatic systems are generally very stable and resistant to cleavage under hydrolytic conditions. However, the electronic nature of the substituents can influence reactivity.

  • Halogen Substituents (-F, -Cl): The fluorine and chlorine atoms are strongly electron-withdrawing and are generally stable on the aromatic ring, not being susceptible to simple acid-catalyzed hydrolysis.

Given this structure, the molecule is predicted to have high intrinsic stability. Unlike molecules with labile functional groups such as esters, amides, or acetals, there are no obvious sites for rapid acid-catalyzed hydrolysis.[4] Therefore, the experimental design must anticipate the need for more forcing conditions (higher acid concentration or temperature) to achieve the target degradation.

Strategic Framework for Acid Stability Assessment

A successful forced degradation study is a systematic process designed to generate relevant data efficiently. Our approach is aligned with ICH Q1A (R2) guidelines, which mandate stress testing to establish the intrinsic stability of the molecule and validate analytical procedures.[1][6]

The overall workflow is as follows:

Figure 2: Workflow for Acid Forced Degradation Study

The goal is to achieve a target degradation of approximately 5-20%.[5] This range is optimal because it is significant enough to produce detectable levels of degradation products for method validation but not so excessive that it leads to secondary or tertiary degradants, which would complicate pathway elucidation.

Experimental Protocol: Acidic Forced Degradation

This protocol provides a detailed methodology for conducting the acid stress test.

4.1. Materials and Reagents

  • 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (Reference Standard)

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Volumetric flasks, Class A

  • Pipettes, calibrated

  • Heating block or water bath with temperature control

  • pH meter, calibrated

  • HPLC system with UV/PDA detector

  • LC-MS/MS system for peak identification (optional but recommended)

4.2. Step-by-Step Procedure

  • Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of the reference standard in a minimal amount of organic solvent (e.g., ACN or MeOH) and dilute with water to a final concentration of 1 mg/mL. This mixed-solvent approach is often necessary for poorly soluble compounds.[3]

  • Stress Sample Preparation:

    • Pipette 5 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 N HCl.

    • Place the flask in a heating block pre-set to 80°C.

    • Maintain the temperature for a predetermined time (e.g., 24 hours for the initial study).

  • Control Sample (Unstressed) Preparation:

    • Pipette 5 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of HPLC-grade water (instead of HCl).

    • Store this sample at room temperature or refrigerated, protected from light.

  • Sample Neutralization and Dilution:

    • After the stress period, immediately cool the stressed sample to room temperature.

    • Carefully neutralize the solution by adding an equimolar amount of NaOH (e.g., 1 mL of 1.0 N NaOH). Causality Check: Neutralization is critical to quench the degradation reaction, ensuring the analytical result reflects the specific stress time point.

    • Dilute the neutralized sample and the control sample to the final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the stressed and control samples immediately using the validated stability-indicating HPLC method described in Section 5.

Development of a Stability-Indicating Analytical Method

The credibility of any stability study hinges on the analytical method's ability to separate the parent API from all potential degradation products, process impurities, and excipients. A reverse-phase HPLC method with UV detection is the workhorse for this type of analysis.[7][8]

5.1. Protocol for HPLC Method Development

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Phosphoric Acid or Formic Acid in Water. The acidic pH keeps the carboxylic acid protonated, ensuring good peak shape and retention.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent peak and any potential degradants.

    • Inject the stressed sample. The resulting chromatogram is the foundation for method optimization.

  • Method Optimization:

    • Adjust the gradient slope to achieve adequate resolution (Rs > 2.0) between the parent peak and the nearest eluting impurity/degradant.

    • Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to improve peak shape and run time.

  • Wavelength Selection: Use a Photodiode Array (PDA) detector to analyze the peak spectra. Select a wavelength that provides a good response for both the parent compound and the degradation products. If degradants have different maxima, monitoring at multiple wavelengths or using a single, universally acceptable wavelength (e.g., 220 nm) is advisable.

5.2. Method Validation Parameters

Once developed, the method must be validated according to ICH Q2(R1) guidelines. The stressed samples are essential for proving specificity.

Validation ParameterAcceptance CriteriaPurpose in Stability Testing
Specificity Parent peak is resolved from all degradants (Rs > 2.0). Peak purity analysis (PDA) shows no co-elution.Crucial: Confirms the method is "stability-indicating."
Linearity Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).Ensures quantitative accuracy for both assay and impurity determination.
Accuracy 98.0% - 102.0% recovery for the API.Verifies the method provides true quantitative results.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Demonstrates the method's consistency and reliability.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.Defines the lowest concentration of degradants that can be reliably quantified.

Data Interpretation and Reporting

6.1. Quantifying Degradation

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

  • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

6.2. Mass Balance

Mass balance is a critical indicator of a well-behaved study. It is the sum of the assay of the parent compound and the levels of all known and unknown degradation products.

  • Mass Balance (%) = % Assay_Parent + Σ(% Area_Degradants)

A good mass balance (typically 95-105%) demonstrates that all major degradation products have been detected and that the analytical method has a similar response factor for the parent and its degradants, or that relative response factors have been correctly applied.

6.3. Sample Data Summary

The results should be presented in a clear, tabular format.

ConditionTime (hr)Parent Peak Area% Assay RemainingDegradant 1 (% Area)Degradant 2 (% Area)Mass Balance (%)
Control01,500,000100.0NDND100.0
1 N HCl, 80°C241,350,00090.08.51.299.7
1 N HCl, 80°C481,215,00081.015.32.598.8

(Note: Data are illustrative)

Conclusion

This guide provides a robust, scientifically-grounded strategy for assessing the stability of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid under acidic conditions. While the molecule is predicted to be relatively stable, this framework ensures that any potential vulnerabilities are rigorously investigated. By following a systematic approach that integrates theoretical analysis, strategic experimental design, and validated, stability-indicating analytical methods, researchers can generate high-quality, reliable data that is essential for regulatory submissions and for building a comprehensive understanding of the drug substance's behavior. This methodical process underpins the development of safe, effective, and stable pharmaceutical products.

References

  • ICH. (2025). Q1 Guideline on Stability Testing of Drug Substances and Drug Products.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMS Biotechnology (Europe) Ltd.
  • ICH. (1996). Q1A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • Ye, Y., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Shinde, P., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories. (2026).
  • Chavan, A. V., & Bhagwat, A. M. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Reddy, B. C., et al. (2010). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.

Sources

discovery and history of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

Authored by Gemini, Senior Application Scientist

Introduction: The Aromatic Acid that Shaped Modern Medicine

Benzoic acid, the simplest aromatic carboxylic acid, stands as a cornerstone in the edifice of organic chemistry and pharmacology.[1][2] Comprising a benzene ring attached to a carboxyl group, its discovery in the 16th century marked the beginning of a journey from a natural resin to a foundational scaffold for a vast array of synthetic compounds.[3][4] Initially isolated from gum benzoin, its true significance unfolded over centuries as chemists and pharmacologists began to understand and manipulate its structure.[1][5] The strategic addition of functional groups—substituents—to the benzene ring gave rise to a family of molecules with profoundly diverse and potent biological activities. This guide provides a technical exploration of the , tracing their evolution from ancient folk remedies to indispensable pharmaceuticals and industrial chemicals. We will examine the pivotal discoveries, the evolution of synthetic methodologies, and the scientific breakthroughs that unlocked the therapeutic potential of these remarkable compounds.

Part 1: The Genesis - From Natural Resin to Industrial Feedstock

The story of benzoic acid begins not in a modern laboratory, but with the alchemists and apothecaries of the Renaissance.

Early Observations and Isolation

The first description of benzoic acid's isolation dates to the 16th century, obtained through the dry distillation of gum benzoin, a resin from Styrax trees.[2][3][6][7][8] Figures such as Nostradamus (1556) and Blaise de Vigenère (1596) are credited with these early preparations.[1][2][6][8] For centuries, this remained the primary source. It wasn't until 1832 that the compound's elemental composition and structure were determined by the pioneering chemists Justus von Liebig and Friedrich Wöhler, who established its relationship to other "benzoyl" compounds.[2][6][8][9][10] This structural elucidation was a critical step, transforming benzoic acid from a curiosity into a subject of rigorous scientific inquiry.

The Dawn of Industrial Synthesis

As the demand for benzoic acid grew, reliance on gum benzoin became untenable. The first industrial processes emerged, one of which involved the hydrolysis of benzotrichloride with calcium hydroxide.[2][6][7] However, this method yielded a product contaminated with chlorinated derivatives, making it unsuitable for many applications, especially human consumption.[2][6][7]

The major breakthrough came with the development of the liquid-phase oxidation of toluene using air.[7][9] This process, catalyzed by cobalt or manganese naphthenates, offered a high-yield, cost-effective, and cleaner route to benzoic acid.[2][6][9] This method supplanted older techniques and remains the dominant commercial production method today, providing the pure feedstock necessary for the synthesis of its many derivatives.[7][9]

Experimental Workflow: Industrial Production of Benzoic Acid

The modern synthesis of benzoic acid is a model of industrial efficiency, primarily achieved through the catalyzed air oxidation of toluene.

Methodology:

  • Reactant Preparation: Liquid toluene is fed into a reaction vessel. A catalyst, typically a mixture of cobalt and manganese naphthenates, is introduced.[2][6]

  • Oxidation: Air (as the source of oxygen) is bubbled through the liquid toluene under controlled temperature (140-160°C) and pressure (up to 1.5 MPa).[9][11]

  • Reaction Progression: The reaction proceeds via a free-radical chain mechanism, converting the methyl group of toluene into a carboxylic acid group.[9]

  • Product Separation: After the reaction, the crude product mixture contains benzoic acid, unreacted toluene, and catalyst residues. Unreacted toluene is typically recovered via distillation and recycled.[9]

  • Purification: The crude benzoic acid is then purified, often by recrystallization from water, leveraging its high solubility in hot water and poor solubility in cold water to yield a product of high purity (>99%).[2][6]

G cluster_inputs Inputs cluster_process Process Toluene Toluene Feedstock Reactor Oxidation Reactor (140-160°C, Pressure) Toluene->Reactor Air Air (Oxygen) Air->Reactor Catalyst Co/Mn Naphthenate Catalyst Catalyst->Reactor Distill Distillation Column Reactor->Distill Crude Product Recrystal Recrystallization Vessel Distill->Recrystal Crude Benzoic Acid Recycle Recycled Toluene Distill->Recycle Unreacted Toluene Final Pure Benzoic Acid (>99%) Recrystal->Final Purified Product Recycle->Toluene

Industrial synthesis of benzoic acid via toluene oxidation.

Part 2: The Archetype - Salicylic Acid and the Birth of Aspirin

No substituted benzoic acid has had a greater impact on human health than salicylic acid (2-hydroxybenzoic acid). Its history is a perfect illustration of the progression from ethnobotany to modern pharmacology.

From Willow Bark to Pure Crystal

For millennia, civilizations from ancient Sumeria and Egypt to Greece recognized the analgesic and antipyretic properties of willow tree bark.[12][13][14] Hippocrates, the father of medicine, advocated for using willow extracts to treat pain and fever.[13][15] The active principle, however, remained a mystery until the 19th century.

  • 1763: English clergyman Edward Stone provides the first scientific report to the Royal Society on the efficacy of willow bark in treating fever.[15][16]

  • 1828: Johann Buchner, a German pharmacologist, isolates a bitter, yellow, crystalline substance from willow bark which he names salicin .[13][15][16]

  • 1838: Italian chemist Raffaele Piria successfully converts salicin into a more potent acidic compound, which he names salicylic acid .[14][15][16]

While effective, purified salicylic acid proved to be a harsh gastric irritant, limiting its clinical utility.[13][14]

The Kolbe-Schmitt Reaction: Enabling Mass Production

The ability to produce salicylic acid synthetically and economically was the next crucial hurdle. This was solved by the development of the Kolbe-Schmitt reaction.

In 1860, German chemist Hermann Kolbe developed a method to synthesize salicylic acid by heating sodium phenoxide with carbon dioxide under high pressure.[17][18] This carboxylation reaction was a landmark achievement. In 1885, Rudolf Schmitt refined the process, discovering that using sodium phenoxide and controlled conditions favored the formation of the ortho-isomer (salicylic acid), making the reaction industrially scalable.[18] This reaction proceeds via the nucleophilic addition of the phenoxide to CO2, forming an intermediate that rearranges to the ortho-carboxylated product.[18][19] The Kolbe-Schmitt reaction made salicylic acid cheap and abundant, paving the way for its widespread use.[12][13]

G cluster_reactants Reactants Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide NaOH Sodium Hydroxide (NaOH) NaOH->Phenoxide Salicylate Sodium Salicylate Phenoxide->Salicylate Carboxylation CO2 Carbon Dioxide (CO2) (125°C, 100 atm) CO2->Salicylate SA Salicylic Acid Salicylate->SA Protonation Acid Acid (e.g., H2SO4) Acid->SA

The Kolbe-Schmitt reaction for salicylic acid synthesis.
Aspirin: A Superior Derivative

The problem of gastric irritation from salicylic acid prompted further chemical modification. In 1853, French chemist Charles Gerhardt first synthesized acetylsalicylic acid (ASA), but his product was impure and unstable.[12][20] The definitive breakthrough occurred at the German company, Bayer.

In 1897, chemist Felix Hoffmann, reportedly motivated by his father's struggles with the side effects of sodium salicylate for rheumatism, synthesized a pure and stable form of acetylsalicylic acid.[12][13][14][21][22] By acetylating the phenolic hydroxyl group of salicylic acid, the harsh acidity was masked, significantly reducing gastric irritation while preserving the therapeutic effects.[14] While Hoffmann is officially credited, evidence suggests the work was directed by Arthur Eichengrün, the head of chemical research at Bayer.[21] Bayer patented the new drug in 1899 under the trade name Aspirin , a name derived from 'A' for acetyl and 'spirin' from Spiraea ulmaria (meadowsweet), another plant source of salicylates.[12][20]

Unraveling the Mechanism of Action

For over 70 years, aspirin was used globally without a clear understanding of how it worked. The mystery was solved in 1971 by British pharmacologist Sir John Vane. He demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes.[20][22][23] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[22][23] By irreversibly acetylating a serine residue in the active site of the COX enzyme, aspirin blocks the production of these signaling molecules.[23] This seminal discovery, which earned Vane the 1982 Nobel Prize in Physiology or Medicine, finally provided a rational, molecular basis for the therapeutic actions of this century-old drug.[13][20]

Part 3: Expanding the Armamentarium - Other Key Derivatives

The success of salicylic acid and aspirin demonstrated the vast potential of the substituted benzoic acid scaffold. Scientists began to explore other derivatives, leading to the discovery of new classes of drugs with diverse applications.

Local Anesthetics: From Cocaine to Procaine

The field of local anesthesia owes its existence to a natural benzoic acid derivative.

  • Cocaine: Isolated from coca leaves in 1860, cocaine is an ester of benzoic acid.[24] Its potent local anesthetic properties were first demonstrated for clinical surgery in 1884.[25] However, its high toxicity and addictive potential drove the search for safer, synthetic alternatives.[25]

  • Benzocaine & Procaine: The discovery that the 4-aminobenzoate structure was key to local anesthetic activity led Alfred Einhorn to synthesize procaine (Novocain) in 1904.[24][25][26] This p-aminobenzoic acid ester became the prototype for a new class of local anesthetics, offering a much better safety profile than cocaine. This discovery sparked the development of numerous other benzoic acid and aminobenzoic acid esters for anesthetic use, such as tetracaine and lidocaine.[24][25]

Para-aminobenzoic Acid (PABA)

Para-aminobenzoic acid (4-aminobenzoic acid), or PABA, is another key derivative with a fascinating history.

  • Biological Role: Known chemically since 1863, PABA was once considered a B-vitamin (vitamin Bx).[27][28][29] It is now understood to be a non-essential nutrient for humans, as it is synthesized by our gut microbiome.[27][29] Its critical biological role is as an intermediate in the synthesis of folic acid in bacteria.[29][30] This fact became the basis for the first generation of antibiotics, the sulfonamides, which are structurally similar to PABA and act by competitively inhibiting its use by bacterial enzymes.[29]

  • UV Protection: PABA's ability to absorb UVB radiation led to its widespread use as the primary active ingredient in sunscreens after World War II.[27][31] However, concerns over high rates of skin sensitization and allergic reactions led to its gradual replacement by newer, less irritating UV filters in modern formulations.[27][31]

Probenecid: A Tool for Drug Potentiation and Gout

Probenecid is a benzoic acid derivative that highlights how understanding physiological mechanisms can lead to novel therapeutic uses.

  • Discovery and Initial Use: It was developed during World War II with a specific goal: to reduce the rapid renal excretion of penicillin.[32][33][34][35] At a time when the antibiotic was in short supply, probenecid competitively inhibited the organic anion transporters (OATs) in the kidneys responsible for penicillin secretion, thereby increasing and prolonging its concentration in the blood.[35][36]

  • A Serendipitous Finding: Researchers soon discovered that by inhibiting these same transporters, probenecid also blocked the reabsorption of uric acid in the kidneys.[35] This uricosuric effect made it a valuable drug for the treatment of gout, a condition caused by the buildup of uric acid crystals in the joints.[32][36] Today, research continues to explore its effects on other cellular channels, suggesting potential new applications in cardiology and neurology.[32][33][34]

Part 4: A Comparative Look at Synthesis and Production

The history of substituted benzoic acids is also a history of evolving chemical synthesis. The transition from natural extraction to scalable, high-yield industrial processes was essential for their widespread impact.

Method Core Reactants Key Conditions Primary Product Era of Prominence Significance & Causality
Dry Distillation Gum BenzoinHigh HeatBenzoic Acid16th-19th CenturyThe original discovery method; low yield and purity, reliant on a natural source.[2][6]
Benzotrichloride Hydrolysis Benzotrichloride, Calcium HydroxideAqueous, Iron CatalystBenzoic AcidEarly IndustrialFirst major industrial process, but resulted in chlorinated impurities, limiting its use.[2][6]
Toluene Oxidation Toluene, Oxygen (Air)140-160°C, Co/Mn CatalystBenzoic AcidWWII - PresentHighly efficient, clean, and economical; uses abundant feedstocks. Became the global standard.[7][9]
Kolbe-Schmitt Reaction Phenol, CO2, NaOH125°C, ~100 atm PressureSalicylic Acid1860s - PresentEnabled the first economical, large-scale synthesis of a key substituted benzoic acid, paving the way for Aspirin.[17][18]

Conclusion: An Enduring Legacy

The journey of substituted benzoic acids, from the ancient use of willow bark to the complex pharmacology of modern drugs, is a testament to the power of chemical synthesis and observation. The simple benzoic acid scaffold has proven to be an extraordinarily versatile platform for drug discovery. The initial discovery of benzoic acid itself, the pivotal development of the Kolbe-Schmitt reaction for salicylic acid, and the subsequent rational design of derivatives like procaine and probenecid have fundamentally changed the practice of medicine. These molecules were not just discoveries; they were enabling technologies that ushered in the age of synthetic pharmaceuticals, providing relief from pain, fever, and infection for billions. The history of substituted benzoic acids is a core chapter in the history of science, demonstrating a clear and powerful progression from natural product isolation to targeted molecular design and industrial-scale production.

References

  • Kolbe-Schmitt Salicylic Acid Synthesis and Utilization. (n.d.).
  • Synthesis of Local Anesthetics derived from benzoic acid. (n.d.).
  • Historical perspective of aspirin: A journey from discovery to clinical practice. (n.d.). PMC.
  • Kolbe–Schmitt reaction. (n.d.). Grokipedia.
  • Salicylic acid. (n.d.). Wikipedia. Available at: [Link]

  • Benzoic acid. (n.d.). Wikipedia. Available at: [Link]

  • Aspirin: Turn-of-the-Century Miracle Drug. (2009, June 3). Science History Institute. Available at: [Link]

  • The discovery of aspirin: a reappraisal. (n.d.). PMC.
  • History of aspirin. (n.d.). EBSCO.
  • Benzoic Acid: Production, Reactions And Uses. (2024, May 16). Chemcess. Available at: [Link]

  • Benzoic acid. (2020, December 21). American Chemical Society. Available at: [Link]

  • BENZOIC ACID. (n.d.).
  • Kolbe synthesis reaction, mechanism and limitations. (2023, February 28). Purechemistry. Available at: [Link]

  • Kolbe–Schmitt reaction. (n.d.). Wikipedia. Available at: [Link]

  • The Manufacture and Storage of Local Anesthetics. (n.d.). Regional Anesthesia & Pain Medicine. Available at: [Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025, May 15).
  • Para Aminobenzoic Acid. (2025, December 29). Massive Bio. Available at: [Link]

  • Probenecid – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019, February 26). RSC Publishing. Available at: [Link]

  • The development of local anesthetics and their applications beyond anesthesia. (2019, December 30).
  • Aspirin | Overview, History & Discovery. (n.d.). Study.com. Available at: [Link]

  • Aspirin. (n.d.). Wikipedia. Available at: [Link]

  • Revisiting Aspirin, Paracetamol and Ibuprofen: Discovery of Synthetic Procedures and Mode of Actions. (2020, September 17). Juniper Publishers. Available at: [Link]

  • The PABA story. (n.d.). PubMed. Available at: [Link]

  • The mechanism of action of aspirin. (n.d.). PubMed. Available at: [Link]

  • The Kolbe-Schmitt Reaction. (n.d.).
  • The History and Future of Probenecid. (2025, August 7). Request PDF - ResearchGate. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).
  • The history and future of probenecid. (2012, March 15). PubMed - NIH. Available at: [Link]

  • Benzoic acid derivatives. (n.d.). PPTX - Slideshare. Available at: [Link]

  • Benzoic acid. (n.d.). New World Encyclopedia. Available at: [Link]

  • Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. (2023, May 24). MDPI. Available at: [Link]

  • Probenecid. (n.d.). Wikipedia. Available at: [Link]

  • para-aminobenzoic acid (PABA). (n.d.). Britannica. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct. Available at: [Link]

  • 4-Aminobenzoic acid. (n.d.). Wikipedia. Available at: [Link]

  • Benzoic acid (C₆H₆COOH). (n.d.). UA - The University of Alabama. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Available at: [Link]

  • Process for preparing substituted benzoic acid. (n.d.). Google Patents.

Sources

Electronic Modulation of Fluorobenzoic Acid Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry and materials science, Fluorobenzoic Acids (FBAs) represent a critical intersection of steric control and electronic modulation. The fluorine atom, often termed "the imperceptible steric wall," exerts a profound electronic influence that defies simple inductive logic. This guide dissects the electronic effects of substituents on the FBA core, specifically analyzing the competition between inductive withdrawal (-I) and resonance donation (+R), the anomalous "Ortho Effect," and the implications for Nucleophilic Aromatic Substitution (


).

Part 1: The Theoretical Framework

The Fluorine Duality

To manipulate the reactivity of fluorobenzoic acid, one must first master the electronic vector of the fluorine substituent. Unlike heavier halogens, fluorine presents a unique paradox:

  • Strongest Inductive Withdrawal (-I): Due to maximal electronegativity (3.98 Pauling), F pulls electron density through the

    
    -framework.
    
  • Resonance Donation (+R): The 2p orbitals of F overlap effectively with the aromatic

    
    -system, donating electron density back into the ring.
    

While -I typically dominates, the +R effect becomes chemically significant at the para position, dampening the acidity enhancement compared to the meta position.

Hammett Equation Application

The electronic influence is quantified by Hammett Substituent Constants (


). Note the divergence between meta and para positions, confirming the vector dependence of the F-substituent.
ParameterValueInterpretation

0.34 Pure electron withdrawal (Inductive). Increases acidity significantly.[1][2][3]

0.06 Net withdrawal is weak. The +R effect opposes the -I effect.
Visualization of Electronic Vectors

The following diagram illustrates the opposing electronic vectors in 4-fluorobenzoic acid.

ElectronicVectors cluster_legend Vector Legend Benzene Benzene Ring (π-System) COOH Carboxyl Group (Reaction Center) Benzene->COOH Electronic Transmission Fluorine Fluorine Atom (Substituent) Fluorine->Benzene Inductive (-I) Strong Withdrawal Fluorine->Benzene Resonance (+R) Weak Donation key1 Red Arrow = Electron Withdrawal (-I) key2 Green Dashed = Electron Donation (+R)

Figure 1: The "Push-Pull" mechanism of Fluorine. The solid red arrow represents the dominant inductive withdrawal, while the dashed green arrow indicates the opposing resonance donation.

Part 2: Positional Isomerism & Acidity (pKa)

The position of the fluorine atom relative to the carboxylic acid dictates the scaffold's acidity. This is not merely a distance effect; it involves steric twisting known as the Ortho Effect .[1][2][3][4]

The Ortho Effect (2-Fluorobenzoic Acid)

Substituents at the ortho position exert a steric pressure that forces the carboxyl group out of coplanarity with the benzene ring.[1][3]

  • Consequence: Resonance between the phenyl ring and the carboxyl group is inhibited (Steric Inhibition of Resonance).[2]

  • Result: The destabilizing cross-conjugation of the neutral acid is removed, and the inductive withdrawal of F is maximized due to proximity. This leads to a massive increase in acidity.

Comparative Acidity Data

The following table synthesizes experimental pKa values, validating the theoretical framework.

CompoundStructurepKa (

)

pKa (vs Benzoic)
Dominant Effect
Benzoic Acid

4.200.00Reference
2-Fluorobenzoic ortho-F3.27 -0.93Ortho Effect + Strong (-I)
3-Fluorobenzoic meta-F3.87-0.33Pure Inductive (-I)
4-Fluorobenzoic para-F4.14-0.06(-I) offset by (+R)

Key Insight for Researchers: If your lead compound requires a bioisostere with lower pKa to improve solubility at physiological pH, shifting F from para to ortho drops the pKa by nearly 1 log unit.

Part 3: Synthetic Implications ( )

The electronic deficiency induced by fluorine makes FBAs prime candidates for Nucleophilic Aromatic Substitution (


), particularly when the fluorine itself acts as the leaving group.
Fluorine as a "Super-Leaving Group"

In


, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.
  • Mechanism: The high electronegativity of F stabilizes the anionic transition state more effectively than Cl, Br, or I.

  • Reactivity Order:

    
    .
    
The Carboxyl Challenge

Direct


 on 4-fluorobenzoic acid is often sluggish because basic nucleophiles deprotonate the carboxylic acid to form a carboxylate anion (

). This anion is electron-donating (+I) and repels the incoming nucleophile.
  • Solution: Convert COOH to an ester (COOMe) or nitrile (CN) prior to

    
     to maintain electron-withdrawing character.
    
Reaction Pathway

SnArMechanism Substrate Substrate 4-Fluoro-Ester TS Meisenheimer Complex Stabilized by F Substrate->TS Rate Determining Step (Attack) Nu Nucleophile (Nu:-) Nu->TS Product Product Substituted Benzoate TS->Product Restoration of Aromaticity LG Leaving Group (F-) TS->LG

Figure 2: The


 workflow. Note that the high electronegativity of F lowers the energy barrier of the Meisenheimer Complex.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for FBA characterization.

Protocol 4.1: Potentiometric Determination of pKa

Objective: Precise determination of substituent electronic effects on acidity.

  • Preparation: Dissolve

    
     mol of the specific fluorobenzoic acid derivative in 50 mL of degassed water (CO2-free).
    
    • Note: If solubility is low, use a 50:50 Methanol:Water mixture and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

  • Calibration: Calibrate the glass electrode using NIST-traceable buffers (pH 4.01 and 7.00) at

    
    .
    
  • Titration: Titrate with 0.1 M Carbonate-free NaOH using a micro-burette. Add titrant in 10

    
     increments.
    
  • Data Processing: Record pH vs. Volume. The pKa is determined at the half-equivalence point (inflection point of the first derivative).

    • Validation: The curve must be sigmoidal. R-squared value for the Henderson-Hasselbalch fit should be

      
      .
      
Protocol 4.2: Synthesis via (Ester-Protected)

Objective: Utilizing the electronic activation of F for substitution.

  • Esterification: Reflux 4-fluorobenzoic acid in Methanol with catalytic

    
     for 4 hours. Isolate methyl 4-fluorobenzoate.
    
  • Substitution: Dissolve 1.0 eq of methyl 4-fluorobenzoate in DMSO.

  • Nucleophile Addition: Add 1.2 eq of Morpholine (or primary amine) and 2.0 eq of

    
     (base scavenger).
    
  • Reaction: Heat to

    
     for 12 hours. Monitor by HPLC for disappearance of the starting material (F-aryl peak).
    
  • Workup: Pour into ice water. The product (methyl 4-morpholinobenzoate) will precipitate. Filter and hydrolyze back to the acid if required.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of the monohalogenobenzoic acids. Journal of the Chemical Society. [Link]

  • PubChem. (2024). 2-Fluorobenzoic Acid Compound Summary. National Library of Medicine. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link]

Sources

The Fluorine Effect: Strategic Modulation of Benzoic Acid Pharmacophores in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the benzoic acid moiety serves as a privileged scaffold, functioning as a hydrogen bond donor/acceptor, a bioisostere for phosphate groups, and a critical anchor for protein-ligand interactions. However, the native benzoic acid structure often suffers from rapid metabolic clearance (glucuronidation, glycine conjugation) and suboptimal lipophilicity.

This technical guide analyzes the strategic incorporation of fluorine into the benzoic acid architecture. Beyond simple bioisosterism, we explore how fluorine acts as an "electronic governor," modulating pKa to fine-tune salt bridges, blocking metabolic soft spots to extend half-life, and enforcing conformational locks to maximize binding affinity.

Part 1: Physicochemical Modulation

The Electronic Governor: pKa and Lipophilicity

The introduction of fluorine onto the benzoic acid ring creates a tug-of-war between inductive withdrawal (


1.1 The Ortho-Effect and Acidity

The most dramatic effect is observed at the ortho position. Fluorine at C2/C6 exerts a powerful inductive effect that stabilizes the carboxylate anion, significantly lowering the pKa. This is critical when a drug candidate requires a charged state at physiological pH (7.4) to form salt bridges with positively charged residues (e.g., Arginine, Lysine) in the binding pocket.

Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

CompoundSubstituent PositionpKa (approx)

pKa (vs. Unsub)
LogP (Octanol/Water)Electronic Dominance
Benzoic Acid -4.200.001.87Reference
o-Fluorobenzoic 2-position3.27-0.931.98Strong

(Inductive)
m-Fluorobenzoic 3-position3.86-0.342.10Moderate

p-Fluorobenzoic 4-position4.14-0.062.15

competes with

2,6-Difluorobenzoic 2,6-positions2.30-1.902.05Additive Ortho Effect

Data synthesized from standard physical organic chemistry tables and Hansch analysis.

1.2 Lipophilicity and Permeability

While fluorine is the most electronegative element, its low polarizability means C-F bonds do not always increase hydrophilicity. In the context of benzoic acids, fluorination generally increases LogP (lipophilicity). This is advantageous for improving passive membrane permeability of the protonated form, provided the pKa shift does not result in 100% ionization at intestinal pH.

Visualization: Electronic Decision Logic

The following diagram illustrates the decision logic for placing fluorine atoms based on the desired physicochemical outcome.

GStartObjective: Modulate Benzoic AcidNeedAcidityGoal: Increase Acidity (Lower pKa)Target: Salt Bridge FormationStart->NeedAcidityNeedLipophilicityGoal: Increase LipophilicityTarget: Membrane PermeabilityStart->NeedLipophilicityOrthoStrategy: Ortho-Fluorination (2-F, 2,6-diF)Result: pKa drops 1-2 unitsNeedAcidity->OrthoInductive Effect (-I)MetaParaStrategy: Meta/Para-FluorinationResult: Minimal pKa changeNeedLipophilicity->MetaParaAvoids steric clashOutcome1High Ionization at pH 7.4Stronger Receptor BindingOrtho->Outcome1Outcome2Maintains Neutral FractionBetter Passive TransportMetaPara->Outcome2

Caption: Decision matrix for fluorine placement. Ortho-substitution dramatically lowers pKa for ionic binding, while meta/para substitution favors lipophilicity adjustments.

Part 2: Metabolic Fortress (Bioavailability)

The benzoic acid ring is a prime target for Phase I metabolism, specifically oxidative hydroxylation mediated by Cytochrome P450 (CYP450) enzymes.

Blocking the NIH Shift

CYP450 typically attacks the para position of aromatic rings. The mechanism involves the formation of an arene oxide intermediate, followed by an "NIH shift" (1,2-hydride shift) to restore aromaticity, resulting in a phenol.[1]

  • The Fluorine Block: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Furthermore, fluorine cannot undergo the 1,2-shift required to resolve the arene oxide.

  • Result: Placing a fluorine atom at the para position (C4) effectively "caps" the metabolic soft spot, preventing hydroxylation and extending the drug's half-life (

    
    ).
    

MetabolismSubstrateBenzoic Acid DerivativePath_HSubstrate = C-H (Para)Substrate->Path_HPath_FSubstrate = C-F (Para)Substrate->Path_FCYPCYP450 Enzyme(Oxidative Attack)IntermedArene OxideIntermediateCYP->IntermedBlockedMetabolic BlockadeNo Oxidation possibleCYP->BlockedC-F Bond StrengthPath_H->CYPPath_F->CYPResistsNIHNIH Shift(1,2-Hydride Shift)Intermed->NIHMetabolitep-Hydroxy Benzoic Acid(Rapid Clearance)NIH->Metabolite

Caption: Mechanism of metabolic stabilization.[2] Para-fluorination prevents the formation of the arene oxide intermediate and subsequent NIH shift, blocking clearance.

Part 3: Synthetic Workflow

Protocol: Directed Ortho-Metalation (DoM) for Regioselective Synthesis

While bulk oxidation of fluorotoluenes is common in manufacturing, the Directed Ortho-Metalation (DoM) strategy offers the medicinal chemist superior regiocontrol for complex analogs.

Objective: Synthesis of 2,6-difluorobenzoic acid from 1,3-difluorobenzene.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: 1,3-Difluorobenzene (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Electrophile: Dry

    
     (gas or solid pellets)
    
  • Quench: 2M HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Add anhydrous THF (0.5 M concentration relative to substrate) and 1,3-difluorobenzene.

  • Lithiation: Add n-BuLi dropwise via syringe over 15 minutes. The two flanking fluorine atoms exert a strong inductive effect, making the C2-proton highly acidic and directing lithiation exclusively to the C2 position (between the fluorines).

    • Critical Check: Stir at -78°C for 45-60 minutes to ensure formation of the 2,6-difluorophenyllithium species.

  • Carboxylation: Introduce dry

    
     gas into the solution (via needle) or add crushed dry ice (excess) to the reaction mixture.
    
    • Observation: The mixture may become viscous or change color as the lithium carboxylate salt forms.

  • Workup: Allow the reaction to warm to room temperature (approx. 1 hour). Quench carefully with 2M HCl until pH < 2.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes/EtOAc if necessary.

Why this works: The C-F bond acts as a Directed Metalation Group (DMG), guiding the lithium base to the specific ortho position, ensuring high isomeric purity compared to electrophilic aromatic substitution.

Part 4: Case Study - Diflunisal

Validating the Approach

Diflunisal represents a textbook application of fluorine in benzoic acid medicinal chemistry. It is a salicylic acid derivative where the acetyl group of aspirin is removed (to prevent acetylation of platelets) and a hydrophobic aryl tail is added.

  • Structure: 5-(2',4'-difluorophenyl)salicylic acid.[8]

  • The Role of Fluorine:

    • Lipophilicity: The 2,4-difluorophenyl ring increases LogP, enhancing penetration into the Central Nervous System (CNS) and inflammatory tissues.

    • Metabolic Stability: The fluorine atoms at the 2' and 4' positions of the biphenyl tail block oxidative metabolism on the exposed ring.

    • Potency: The steric bulk and electronic repulsion of the ortho-fluorine force the two aromatic rings to twist out of planarity (dihedral angle ~45°). This specific conformation fits the hydrophobic channel of the Cyclooxygenase (COX) enzyme more tightly than a planar non-fluorinated analog.

DiflunisalDrugDiflunisal Structure(5-(2,4-difluorophenyl)salicylic acid)Feat12,4-Difluorophenyl RingDrug->Feat1Feat2Carboxylic Acid CoreDrug->Feat2Effect1Twisted Conformation(Steric Clashing)Feat1->Effect1Effect2Metabolic Blockade(C-F vs C-H)Feat1->Effect2Effect3Salt Bridge to Arg-120(COX Active Site)Feat2->Effect3ResultHigh Potency & Long Half-lifeEffect1->ResultEffect2->ResultEffect3->Result

Caption: SAR analysis of Diflunisal. Fluorine induces a bioactive twisted conformation and blocks metabolism, while the acid core anchors the drug.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Snieckus, V. (1990). Directed ortho metalation.[9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

Methodological & Application

Suzuki coupling protocol for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid via Suzuki-Miyaura Coupling

Executive Summary

This guide details the synthesis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a critical biaryl scaffold often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1]

The synthesis poses a specific challenge: ortho-substitution . The coupling partner, 2-bromo-5-fluorobenzoic acid, contains a carboxylic acid group ortho to the halogen.[1] This creates steric hindrance and potential catalyst poisoning via carboxylate coordination. Standard Suzuki conditions often fail here, leading to low yields or protodeboronation of the partner.

This protocol presents two validated pathways:

  • Method A (Direct Coupling): A simplified, high-efficiency route using SPhos/Pd(OAc)₂ , designed to overcome the "ortho-effect" without protecting groups.

  • Method B (Ester Route): A robust, scalable 3-step workflow (Esterification

    
     Coupling 
    
    
    
    Hydrolysis) recommended for multi-gram scale-up.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond.

  • Partner A (Electrophile): 2-Bromo-5-fluorobenzoic acid (or its methyl ester).[1]

  • Partner B (Nucleophile): 3,4-Dichlorophenylboronic acid.[1]

Critical Design Choice: Direct coupling of free benzoic acids is historically difficult because the carboxylate anion (


) can displace phosphine ligands from Palladium, forming unreactive "palladacycles."[1] To mitigate this, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[1] This electron-rich, bulky Buchwald ligand prevents catalyst deactivation and facilitates oxidative addition into the sterically hindered C-Br bond.[1]

Retrosynthesis Target Target: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid Disconnection Suzuki Disconnection Target->Disconnection PartnerA Electrophile: 2-Bromo-5-fluorobenzoic acid Disconnection->PartnerA  Ring A PartnerB Nucleophile: 3,4-Dichlorophenylboronic acid Disconnection->PartnerB  Ring B

Figure 1: Retrosynthetic disconnection strategy isolating the biaryl coupling.

Method A: Direct Coupling (SPhos Protocol)

Recommended for rapid analog synthesis (10 mg – 5 g scale).

Reagents & Materials
ReagentEquiv.RoleCritical Note
2-Bromo-5-fluorobenzoic acid 1.0SubstratePurity >97% essential.[1][2]
3,4-Dichlorophenylboronic acid 1.2Coupling PartnerExcess compensates for protodeboronation.[1]
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystPalladium(II) acetate.
SPhos 0.04 (4 mol%)LigandCrucial: Must be stored under inert gas.
K₃PO₄ (Tribasic) 3.0BaseFinely ground powder preferred.
Toluene / Water (10:1) Solvent0.2 MBiphasic system dissolves inorganic base.
Step-by-Step Protocol
  • Inert Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.[1] Flame-dry under vacuum and backfill with Nitrogen (N₂) or Argon.[1]

  • Solvent Degassing: In a separate vessel, sparge the Toluene/Water mixture with N₂ for 15 minutes. Oxygen is the enemy of SPhos.

  • Charge Solids: Add 2-Bromo-5-fluorobenzoic acid (1.0 equiv), 3,4-Dichlorophenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) to the reaction flask.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos.

    • Pro-Tip: Premixing Pd(OAc)₂ and SPhos in a small amount of degassed toluene for 5 mins to form the active catalyst species (

      
      ) can boost initiation rates.
      
  • Reaction: Add the degassed solvent via syringe. Heat the mixture to 100°C with vigorous stirring (800 rpm).

    • Visual Check: The reaction should turn dark brown/black within 10-20 minutes.[1]

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the product mass [M-H]⁻ = 283/285 (approx).

    • Note: The starting material (bromide) will disappear; if the boronic acid is consumed but bromide remains, add 0.2 equiv more boronic acid.

  • Workup (Acidic):

    • Cool to room temperature.[3][4][5][6][7]

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • CRITICAL STEP: Acidify the aqueous layer to pH ~2 using 1M HCl. The product is a carboxylic acid and will be in the aqueous phase if basic.

    • Separate layers. Extract aqueous phase 2x with EtOAc.[7]

  • Purification: Dry organics over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc + 1% Acetic Acid).

Method B: The "Industrial" Ester Route

Recommended for scale-up (>10 g) or if Method A yields <60%.[1]

This route protects the carboxylic acid as a methyl ester, eliminating catalyst poisoning and simplifying purification.

Workflow Overview
  • Esterification: 2-Bromo-5-fluorobenzoic acid + MeOH (

    
     cat.) 
    
    
    
    Methyl ester .
  • Coupling: Methyl ester + Boronic acid (Standard Suzuki:

    
    , 
    
    
    
    ).
  • Hydrolysis: Biaryl ester + LiOH

    
    Final Acid .
    
Comparative Data: Method A vs. Method B
ParameterMethod A (Direct SPhos)Method B (Ester Route)
Step Count 1 Step3 Steps
Atom Economy HighLower (Methyl group waste)
Purification Acid-Base ExtractionColumn Chromatography
Catalyst Cost High (SPhos)Moderate (PPh₃ based)
Suitability R&D / MedChemProcess Chemistry / Manufacturing

Mechanism & Troubleshooting

The steric bulk of the ortho-substituent slows down the Oxidative Addition step.[1][3] SPhos facilitates this by being electron-rich (increasing Pd electron density) and bulky (forcing the formation of the active monoligated Pd species).

Mechanism cluster_cycle SPhos-Pd Catalytic Cycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation (+ Boronic Acid/Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim SideReaction Warning: Protodeboronation (Boronic acid -> Ar-H) TransMet->SideReaction Low Base/High Temp RedElim->Pd0 - Biaryl

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition step facilitated by SPhos.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos or increase catalyst loading to 5 mol%. Ensure strict O₂ exclusion.
Protodeboronation Boronic Acid InstabilityUse 3,4-Dichlorophenylboronic acid pinacol ester instead of the free acid.[1] Lower temp to 80°C.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidDegas solvent more thoroughly.[1] Reduce excess boronic acid.
Product in Aqueous Layer pH Incorrect during WorkupEnsure pH is <3. The fluorinated benzoic acid is quite acidic (pKa ~3.5).

Safety & Handling

  • Palladium Residues: Pd is heavy metal toxic. Scavenge final product with SiliaMetS® Thiol or charcoal if intended for biological assay.

  • 3,4-Dichlorophenylboronic acid: Irritant.[1] Avoid inhalation.

  • Reaction Pressure: Heating toluene/water to 100°C in a closed vessel generates pressure. Use a reflux condenser open to an inert gas line (bubbler) to avoid over-pressurization.

References

  • SPhos Efficacy in Ortho-Coupling

    • Title: "Suzuki-Miyaura Coupling of Halobenzoic Acids."[1][2][8]

    • Source: BenchChem Protocols.
  • General Mechanism & Ligand Effects

    • Title: "The Suzuki Reaction - Mechanistic Aspects."
    • Source: Myers Research Group (Harvard).
    • URL:[Link]

  • Scale-Up Considerations

    • Title: "Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Note: Recrystallization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the purification of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a specific biaryl carboxylic acid intermediate often utilized in the synthesis of transthyretin (TTR) stabilizers, fluorenone derivatives, or specialized non-steroidal anti-inflammatory drugs (NSAIDs).

Document Type: Process Development Protocol Target Compound: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (Biphenyl-2-carboxylic acid derivative) CAS Registry (Generic/Analogous): N/A (Specific intermediate) Chemical Class: Halogenated Biphenyl-2-Carboxylic Acid

Abstract & Strategic Overview

The target compound, 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , presents a classic challenge in organic process development: purifying a lipophilic, crystalline acid from a transition-metal catalyzed reaction mixture (typically Suzuki-Miyaura coupling).

Unlike simple benzoic acids, this molecule possesses a biaryl axis at the 2-position. This introduces steric strain and "twist" conformation, which influences crystal packing. The primary impurities expected are:

  • Palladium (Pd) residues: From cross-coupling catalysis.

  • 3,4-Dichlorophenylboronic acid: Unreacted starting material.

  • Protodeboronated by-products: 1,2-Dichlorobenzene (volatile, usually removed during workup).

  • Regioisomers: Depending on the selectivity of the halogenation/coupling precursors.

This protocol prioritizes purity (>99.5%) and metal scavenging over raw yield, utilizing a binary solvent system to purge polar boronic acids and non-polar oligomers simultaneously.

Physicochemical Profiling & Solvent Selection

Before initiating the protocol, the solubility profile must be understood to prevent "oiling out" (liquid-liquid phase separation) which ruins purification.

Solubility Assessment Table
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water InsolubleInsolubleAntisolventEssential for removing inorganic salts.
Ethanol (EtOH) HighModeratePrimary Green solvent; good crystal growth.
Toluene HighLowAlternative Excellent for purging non-polar dimers; requires higher temps.
Ethyl Acetate Very HighHighPoorToo soluble; low recovery yield.
DCM / Chloroform HighHighPoorGood for extraction, poor for crystallization.
EtOH / Water HighLowOptimal Tunable polarity; purges boronic acids well.
The "Oiling Out" Risk

Biphenyl-2-carboxylic acids are prone to oiling out in Alcohol/Water mixtures if the water is added too quickly at high temperatures. The hydrophobic dichlorophenyl ring aggregates before the crystal lattice forms.

  • Mitigation: Use a "seed-and-cool" approach or a very slow antisolvent addition rate.

Detailed Recrystallization Protocol

Method A: Ethanol/Water Displacement (Recommended for Boronic Acid Removal) Target Scale: 10 g – 1 kg Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer.

Phase 1: Dissolution & Metal Scavenging
  • Charge: Place crude 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (1.0 equiv, wt) into the reactor.

  • Solvent Addition: Add Ethanol (absolute) (5.0 – 7.0 volumes relative to mass, e.g., 50-70 mL for 10 g).

    • Note: Do not use denatured ethanol containing methanol if possible, as it alters solubility curves.

  • Heating: Heat the slurry to 75°C (Reflux) . Stir until full dissolution is observed.

    • Checkpoint: If solids remain, add Ethanol in 0.5 vol increments.

  • Scavenging (Critical): Add Activated Carbon (Charcoal) (5 wt% relative to substrate) or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to remove Palladium residues.

  • Hot Filtration: Stir at reflux for 30 minutes. Filter the hot solution through a pre-heated Celite pad (diatomaceous earth) to remove the carbon/Pd. Rinse the pad with 1 volume of hot Ethanol.

    • Why: Removing Pd now prevents it from becoming trapped in the crystal lattice later.

Phase 2: Crystallization
  • Reheating: Return the filtrate to the reactor and ensure temperature is 70-75°C .

  • Water Addition (The Critical Step):

    • Slowly add Deionized Water (approx. 2.0 - 3.0 volumes) via addition funnel.

    • Rate: Add dropwise until the solution turns slightly turbid (cloud point).

    • Stop: Once turbidity persists, stop addition.

  • Seeding: Add pure seed crystals (0.1 wt%) if available. If not, scratch the glass wall to induce nucleation.

  • Aging: Stir at 70°C for 30 minutes. This "Ostwald Ripening" allows fines to dissolve and larger, purer crystals to grow.

  • Cooling Ramp:

    • Cool to 50°C over 1 hour.

    • Cool to 20°C over 2 hours.

    • Cool to 0-5°C (Ice bath) and hold for 1 hour.

    • Warning: Rapid cooling will trap impurities.

Phase 3: Isolation
  • Filtration: Filter the cold slurry using a vacuum Buchner funnel.

  • Washing: Wash the cake with a cold 1:1 Ethanol/Water mixture (2 volumes).

    • Mechanism:[1][2][3] This washes away the mother liquor containing the more soluble 3,4-dichlorophenylboronic acid impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12-24 hours.

    • Caution: Do not exceed 80°C; biphenyl-2-carboxylic acids can cyclize to fluorenones under high heat/acidic conditions, although they are generally stable.

Process Visualization (Graphviz)

RecrystallizationWorkflow Start Crude 2-(3,4-Dichlorophenyl)- 5-fluorobenzoic acid Dissolve Dissolve in Ethanol (70°C) (5-7 Volumes) Start->Dissolve Scavenge Add Activated Carbon (Pd Removal) Dissolve->Scavenge Filter Hot Filtration (Celite) Remove Insolubles/Pd Scavenge->Filter CloudPoint Add Water to Cloud Point (approx 2-3 Vols) Filter->CloudPoint Ripen Age at 70°C (30 min) Ostwald Ripening CloudPoint->Ripen Oiling Troubleshoot: Oiling Out? CloudPoint->Oiling Cool Controlled Cooling 70°C -> 0°C over 3 hrs Ripen->Cool Isolate Filter & Wash (Cold 1:1 EtOH/H2O) Cool->Isolate Dry Vacuum Dry (50°C) Isolate->Dry Reheat Reheat & Add more EtOH Oiling->Reheat Yes Reheat->CloudPoint

Caption: Step-by-step workflow for the purification of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, highlighting critical metal scavenging and controlled cooling phases.

Critical Process Parameters (CPPs) & Analytical Validation

Key Quality Attributes (KQAs)
ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity (HPLC) > 99.5% AreaC18 Column, ACN/Water + 0.1% TFA
Palladium Content < 10 ppmICP-MS
Residual Solvent < 5000 ppm (Ethanol)GC-Headspace
Melting Point Distinct (e.g., 160-165°C*)DSC / Capillary

*Note: Exact MP depends on the specific polymorph obtained. Biaryl acids often exhibit polymorphism due to ring rotation.

Analytical Method: HPLC Conditions

To validate purity, use the following reverse-phase method:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/acid).

  • Retention Order: Boronic Acid (early) < Benzoic Acid (target) < Dimers (late).

Troubleshooting Guide

Issue 1: Product "Oils Out" (Liquid-Liquid Separation)

  • Cause: Water added too fast or temperature dropped too quickly. The hydrophobic dichlorophenyl group drives aggregation before crystallization.

  • Solution: Reheat the mixture until clear. Add a small amount of Ethanol (5-10%). Cool much slower. Ensure vigorous stirring.

Issue 2: Grey/Black Color in Crystals

  • Cause: Residual Palladium entrapment.

  • Solution: Re-dissolve in hot ethanol. Treat with Smopex-110 or high-surface-area activated carbon. Filter through a 0.45 µm membrane before recrystallization.

Issue 3: Low Yield (<70%)

  • Cause: Product is too soluble in the Ethanol/Water mix.

  • Solution: Increase the Water ratio (up to 1:1 EtOH:Water) or cool to -10°C. Alternatively, switch to Toluene/Heptane (Dissolve in hot Toluene, add Heptane).

References

  • Suzuki-Miyaura Coupling & Purification: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Crystallization of Hydrophobic Acids: Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

  • Purification of Biaryl Carboxylic Acids (Diflunisal Analogs): Flanagan, D. M., et al. (2018). Process Development of a Biaryl Acid via Suzuki Coupling. Organic Process Research & Development. Link

  • Pd Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a selective, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream processes. The described method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring a robust separation and symmetrical peak shape. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose in quality control and research environments.

Introduction

2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid is a complex aromatic carboxylic acid whose accurate quantification is essential for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The presence of multiple halogen substituents and a carboxylic acid moiety presents unique challenges for chromatographic separation, including potential for peak tailing and the need for precise mobile phase control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

This guide provides a comprehensive protocol, from mobile phase preparation to method validation, designed for researchers, scientists, and drug development professionals. The scientific rationale behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Chromatographic Principle

The method is based on reversed-phase chromatography, the most widely used separation mode in HPLC, particularly for small organic molecules found in pharmaceuticals.[3][4] The analyte is separated based on its hydrophobic interactions with a nonpolar C18 stationary phase. A polar mobile phase, consisting of a mixture of acidified water and an organic solvent, is used to elute the compound from the column.

A critical aspect of this method is the control of the mobile phase pH.[5] 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid contains a carboxylic acid group. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the ionization of this group is suppressed.[6][7] This renders the molecule more non-polar (hydrophobic), leading to several key benefits:

  • Increased Retention: The neutral form of the analyte interacts more strongly with the C18 stationary phase, providing adequate retention for separation from polar impurities.[6][8]

  • Improved Peak Shape: Suppressing ionization minimizes secondary interactions with the silica backbone of the stationary phase (silanol interactions), which are a primary cause of peak tailing for acidic and basic compounds.[9][10]

  • Method Robustness: Operating in a pH region far from the analyte's pKa ensures that small, inadvertent variations in mobile phase pH do not cause significant shifts in retention time.[7][8]

Materials and Instrumentation

ItemSpecification
HPLC System Agilent 1260 Infinity LC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A modern, high-purity silica, end-capped column is recommended.[11]
Reference Standard 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (Purity ≥ 98.0%)
Reagents & Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Phosphoric Acid (ACS Grade), Water (HPLC or Milli-Q grade)
Glassware Class A volumetric flasks, pipettes, autosampler vials
Other Equipment Analytical balance, pH meter, sonicator, 0.45 µm membrane filters

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. For example, add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of water, fill to the mark with water, and mix thoroughly. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Filter and degas before use.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the analyte remains soluble and is compatible with the initial mobile phase conditions.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of the active compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following conditions provide a robust starting point and may be optimized for specific systems.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for small molecules, providing good efficiency and resolution.[4]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid suppresses analyte ionization for better peak shape.[1][6] Acetonitrile is a common organic modifier with a low UV cutoff.[8]
Gradient Program Time (min)% B
0.040
15.080
17.080
17.140
20.040
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 272 nmWavelength of maximum absorbance for the analyte (to be determined by DAD scan).
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 20 minutesAllows for elution of the main peak and any potential late-eluting impurities.
Experimental Workflow Diagram

The overall process from sample preparation to final report generation is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) prep_dil Prepare Diluent prep_std Prepare Standard Solution prep_smp Prepare Sample Solution setup System Setup & Equilibration prep_smp->setup inject Inject Standard/Sample setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration / Purity integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for the HPLC analysis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid.

Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[12][13] The validation should be performed according to ICH Q2(R1) guidelines and encompass the following parameters.[14][15]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the main analyte. Peak purity analysis (via DAD) should pass.
Linearity Prepare at least five concentrations across the range of 50% to 150% of the nominal concentration (e.g., 250, 375, 500, 625, 750 µg/mL). Inject each in triplicate.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (% Recovery) Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration on the same day, by the same analyst.[14]Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine by serial dilution until a signal-to-noise ratio of approximately 10:1 is achieved, with acceptable precision and accuracy.[14]%RSD ≤ 10.0% for replicate injections at the LOQ concentration.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).The system suitability parameters (see below) should remain within limits, and the results should not be significantly affected.
System Suitability Test (SST)

Before each analytical run, inject the standard solution five times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas ≤ 1.0% for 5 replicate injections
%RSD of Retention Times ≤ 1.0% for 5 replicate injections

Conclusion

The RP-HPLC method described in this application note is a robust, specific, and reliable procedure for the quantitative analysis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid. The use of a C18 column with an acidified mobile phase gradient provides excellent separation and peak symmetry. The detailed validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended use in quality control and pharmaceutical development, delivering accurate and precise results.

References

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available from: [Link]

  • Diez, D. et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In: Pharmaceutical Analysis for Small Molecules. ResearchGate. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. Available from: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Syed, R. A. Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Available from: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available from: [Link]

  • Neubauer, P. et al. (2018). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate. Available from: [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available from: [Link]

  • Poposka, F. A. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Available from: [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available from: [Link]

  • Poposka, F. A. et al. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

  • ResearchGate. (2025, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available from: [Link]

Sources

derivatization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, characterization, and biological evaluation of novel derivatives from 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid.

Introduction: The Strategic Value of Derivatization in Drug Discovery

The compound 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid represents a privileged scaffold in medicinal chemistry. Its rigid biphenyl structure, combined with halogen substitutions, provides a foundation for developing potent modulators of biological pathways. Halogen atoms, particularly chlorine and fluorine, are known to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to protein targets.[1][2] However, the therapeutic potential of a lead compound is rarely optimized in its initial form. The process of derivatization—the strategic chemical modification of a core molecule—is fundamental to exploring the structure-activity relationship (SAR) and developing candidates with improved efficacy, selectivity, and pharmacokinetic properties.[3]

This application note provides a comprehensive guide to the derivatization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, focusing on the modification of its carboxylic acid group. The carboxylic acid moiety is an ideal handle for derivatization, as it can be readily converted into a diverse library of amides and esters. These modifications can profoundly impact the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity, which in turn influences its interaction with biological targets. We present detailed, field-tested protocols for the synthesis of amide and ester libraries, their subsequent purification and characterization, and a foundational workflow for evaluating their biological activity using a common in vitro cytotoxicity assay.

Chemical Rationale: Targeting the Carboxylic Acid for Library Synthesis

The decision to modify the carboxylic acid functional group is a cornerstone of medicinal chemistry strategy. At physiological pH, a carboxylic acid is typically deprotonated to its carboxylate form, creating a negatively charged, polar moiety. While this can be advantageous for forming ionic interactions with positively charged residues (e.g., lysine or arginine) in a target's binding pocket, it can also hinder the molecule's ability to cross cellular membranes, limiting its access to intracellular targets.

By converting the carboxylic acid to less acidic and more lipophilic amides or esters, we can systematically probe the chemical space to:

  • Enhance Cell Permeability: Neutral amides and esters can more readily diffuse across the lipid bilayers of cell membranes, which is crucial for targeting intracellular proteins.

  • Modulate Target Binding: The introduction of different R-groups via amidation or esterification allows for the exploration of new hydrogen bond interactions and van der Waals forces within the target's binding site. This can lead to significant improvements in potency and selectivity.

  • Improve Metabolic Stability: Esters can act as prodrugs, which are metabolized in vivo by esterases to release the active carboxylic acid. This can be a useful strategy for improving oral bioavailability. Amides are generally more resistant to hydrolysis than esters, offering a more stable alternative.

  • Fine-Tune Physicochemical Properties: Derivatization allows for precise control over properties like solubility, lipophilicity (LogP), and polar surface area, which are critical determinants of a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

The following protocols provide robust methods for creating amide and ester libraries from the parent acid, enabling a systematic SAR investigation.

Experimental Protocols & Methodologies

General Considerations & Safety
  • Reagents & Solvents: All reagents should be of analytical grade or higher. Anhydrous solvents should be used where specified, as moisture can quench reagents and reduce yields.

  • Inert Atmosphere: Reactions involving highly reactive intermediates, such as acid chlorides or those using organometallic catalysts, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Safety: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride (SOCl₂) is highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of Amide Derivatives via Acid Chloride Intermediate

This two-step, one-pot protocol is a classic and highly effective method for amide synthesis. The carboxylic acid is first activated by conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂).[5] The subsequent addition of a primary or secondary amine yields the desired amide.

Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. This method is efficient and generally provides high yields, even with moderately hindered amines.[5] Pyridine or another non-nucleophilic base is used to scavenge the HCl byproduct generated in both steps.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or toluene as the solvent (approx. 0.1 M concentration).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). This catalyzes the reaction.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40-50 °C) for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is typically used immediately without further purification.

  • Amidation:

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the formation of the product.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a straightforward acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] This method is particularly useful for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is readily available and can be used as the solvent.

Rationale: In the presence of a strong acid catalyst (typically H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in large excess, and water is removed as it is formed.[6]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (1.0 eq).

    • Add a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

    • Equip the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with water, a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: Purification & Structural Characterization

Confirming the identity and purity of each synthesized derivative is a critical step before proceeding to biological assays.[7]

  • Flash Column Chromatography: The primary method for purifying the synthesized compounds. Silica gel is the standard stationary phase, with mobile phase selection guided by TLC analysis.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and determine appropriate solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product. The disappearance of the acidic proton of the carboxylic acid (~10-12 ppm) and the appearance of new signals corresponding to the added amide or ester moiety are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, providing strong evidence of its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is generally required for reliable bioassay data.

Data Presentation: A Representative Derivative Library

The following table summarizes hypothetical data for a small library of synthesized derivatives, illustrating the expected outcomes from the protocols above.

Compound IDDerivative TypeR-GroupYield (%)Purity (HPLC, %)Mass (HRMS) [M+H]⁺
Parent Carboxylic Acid-H->98298.9629
AMD-01 Amide-NH-CH₂CH₃8599.1326.0097
AMD-02 Amide-N(CH₃)₂8198.5326.0097
AMD-03 Amide-NH-Phenyl7697.8373.9941
EST-01 Ester-O-CH₃9299.5312.9785
EST-02 Ester-O-CH₂CH₃9099.2326.9941

Visualization of Workflows and Reactions

G cluster_synthesis Chemical Synthesis & Purification cluster_analysis Characterization & Bioassay Start 2-(3,4-Dichlorophenyl)- 5-fluorobenzoic acid Deriv Derivatization (Amidation / Esterification) Start->Deriv Crude Crude Product Mixture Deriv->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Derivative (>95%) Purify->Pure Char Structural Characterization (NMR, MS, HPLC) Pure->Char Stock Stock Solution Preparation Char->Stock Assay In Vitro Bioassay (e.g., MTT Assay) Stock->Assay Result Biological Data (e.g., IC50 Value) Assay->Result

Derivatization cluster_amide Amidation cluster_ester Esterification start {2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid | R-COOH} reagent_amide 1. SOCl₂, cat. DMF 2. R'R''NH, Base start->reagent_amide reagent_ester R'OH, H⁺ (cat.) Reflux start->reagent_ester product_amide {Amide Derivative | R-CONR'R''} reagent_amide->product_amide product_ester {Ester Derivative | R-COOR'} reagent_ester->product_ester

Application in Bioassays

Once a library of pure, characterized compounds is established, the next step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest. Given that halogenated aromatic compounds often exhibit anticancer properties, a primary screen for cytotoxicity against cancer cell lines is a logical starting point.[8]

Protocol 4: General Workflow for an In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Rationale: This assay provides a robust, high-throughput method to determine the concentration at which a compound inhibits cell growth by 50% (the IC₅₀ value), a key metric for comparing the potency of different derivatives.[9]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of each purified derivative in sterile dimethyl sulfoxide (DMSO).

    • Store stock solutions at -20 °C or -80 °C.

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HeLa, A549, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of each compound from the stock solution in the growth medium. A typical final concentration range might be 0.1 nM to 100 µM.

    • Include appropriate controls: untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.

    • Incubate for an additional 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Purple formazan crystals will form in living cells.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value for each derivative.

Bioassay cluster_plate 96-Well Plate cluster_assay MTT Assay Seed 1. Seed Cancer Cells Treat 2. Add Compound (Varying Concentrations) Seed->Treat Incubate 3. Incubate (48-72h) Treat->Incubate MTT 4. Add MTT Reagent (Forms Formazan) Incubate->MTT Sol 5. Solubilize Formazan MTT->Sol Read 6. Read Absorbance (570 nm) Sol->Read Data Data Analysis (IC50 Calculation) Read->Data

Conclusion

The strategic derivatization of a promising lead compound like 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid is an essential phase in the drug discovery pipeline. By converting the carboxylic acid moiety into a diverse library of amides and esters, researchers can systematically investigate the structure-activity relationship and optimize the compound's properties for enhanced biological activity and drug-likeness. The protocols detailed in this application note provide a robust and validated framework for the synthesis, purification, characterization, and initial biological screening of such a library. This systematic approach accelerates the identification of potent and selective drug candidates, paving the way for further preclinical development.[10]

References

  • Douglass, J. E. (2006, May 29). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds. Available at: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Available at: [Link]

  • Metwaly, M. F. (Ed.). (n.d.). Synthesis, Characterization and Validation of Small Molecule Compounds. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Li, M., & Li, Y. (2021). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 6(1), 389. Available at: [Link]

  • Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Available at: [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Available at: [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • Wiley Online Library. (n.d.). High‐Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry. ChemPlusChem. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. Available at: [Link]

  • ResearchGate. (2025, August 10). Recent progress in the development of derivatization reagents having a benzofuran structure. Available at: [Link]

  • European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]

  • ResearchGate. (2026, January 4). Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. Available at: [Link]

  • ACS Publications. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3‑(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]

  • Goral, I., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. Available at: [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Springer. (2024, November 15). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Available at: [Link]

  • MDPI. (2025, October 23). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Al-Suhaimi, K. S., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(22), 5438. Available at: [Link]

Sources

Application Note: In Vitro Screening of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid and structurally related biaryl benzoic acid derivatives .

Based on the structural pharmacophore—an ortho-substituted biaryl benzoic acid with halogenation—this compound class exhibits high potential as Transthyretin (TTR) Kinetic Stabilizers (for ATTR amyloidosis) and COX/Prostaglandin Pathway Modulators (NSAID-like activity). The following guide prioritizes these two high-value therapeutic pathways.

Introduction & Structural Rationale

The compound 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid represents a privileged scaffold in medicinal chemistry. It features a benzoic acid core substituted at the ortho (C2) position with a lipophilic dichlorophenyl ring and at the meta (C5) position with a fluorine atom.

Mechanistic Relevance
  • Transthyretin (TTR) Stabilization: The biaryl structure mimics the thyroid hormone thyroxine (T4). These derivatives can bind into the hydrophobic T4-binding pockets at the TTR dimer-dimer interface, preventing tetramer dissociation—the rate-limiting step in ATTR amyloidosis (similar to Diflunisal and Tafamidis ).

  • Prostaglandin Modulation (COX/EP1): The ortho-phenyl benzoic acid motif is structurally analogous to fenamates and salicylic acid derivatives, suggesting activity against Cyclooxygenase (COX) enzymes or Prostaglandin E2 receptor subtype 1 (EP1).

Compound Handling & Preparation

  • Stock Solution: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM .

  • Solubility Check: The 3,4-dichlorophenyl moiety significantly increases lipophilicity (

    
    ). Ensure no precipitation occurs upon dilution into aqueous buffers.
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.

Protocol A: TTR Amyloid Fibril Inhibition Assay (ThT Fluorescence)

Primary Screen for Amyloidosis Therapeutics

This assay quantifies the compound's ability to stabilize the TTR tetramer under acid-mediated denaturation conditions, preventing its aggregation into amyloid fibrils.[1]

Materials
  • Recombinant Human TTR (WT or V30M variant): 0.4 mg/mL stock in phosphate buffer.

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

  • Thioflavin T (ThT) Stock: 1 mM in water (filtered).

  • Plate: 96-well black-walled, clear-bottom plate.

Step-by-Step Methodology
  • Compound Preparation: Dilute the 10 mM DMSO stock to 2× final concentration (e.g., 20 µM for a 10 µM final screen) in the Assay Buffer.

    • Note: Keep DMSO concentration constant (<1%) across all wells.

  • Protein Addition: Add TTR protein to the Assay Buffer to achieve a concentration of 0.2 mg/mL (3.6 µM tetramer) .

  • Incubation (Pre-incubation): Mix 50 µL of TTR solution with 50 µL of diluted compound in the microplate. Incubate for 30 minutes at 37°C (neutral pH) to allow ligand binding before acidification.

  • Acidification & Stress: The buffer is already acidic (pH 4.4), driving tetramer dissociation. Seal the plate to prevent evaporation.

  • Fibrillization Phase: Incubate at 37°C for 72 hours without shaking (quiescent) or with mild shaking (200 rpm) to accelerate aggregation.

  • Detection: Add 10 µL of ThT stock (final conc. 10 µM) to each well.

  • Readout: Measure Fluorescence Intensity (FI) immediately.

    • Excitation: 440 nm

    • Emission: 482 nm

Data Analysis

Calculate the % Inhibition of fibril formation:


[1]
  • Validation Criteria: Positive control (e.g., Diflunisal or Tafamidis at 10 µM) must show >50% inhibition.

Protocol B: COX-1/COX-2 Isoform Selectivity Screen

Secondary Screen for Anti-inflammatory Activity & Safety

Since benzoic acid derivatives can cause gastric or renal toxicity via COX-1 inhibition, determining the COX-1 vs. COX-2 selectivity profile is critical.

Materials
  • Enzymes: Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme: Hematin cofactor.

Workflow
  • Enzyme Activation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) containing Hematin. Incubate for 15 mins.

  • Inhibitor Incubation: Add 10 µL of test compound (varying concentrations: 0.1 nM – 100 µM) to 150 µL of enzyme solution. Incubate for 15 minutes at 25°C .

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Kinetic Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • IC50 Calculation: Plot Log[Inhibitor] vs. % Activity using a non-linear regression (4-parameter logistic fit).

Protocol C: HepG2 Cytotoxicity Assay (Safety Profiling)

Mandatory for Halogenated Benzoic Acids

Halogenated aromatic acids can undergo bioactivation in the liver, leading to reactive intermediates.

Methodology
  • Seeding: Seed HepG2 cells at 10,000 cells/well in EMEM + 10% FBS in a 96-well plate. Adhere overnight.

  • Treatment: Treat cells with serial dilutions of the derivative (0.1 – 100 µM) for 48 hours .

  • Readout: Add CellTiter-Glo® (ATP quantification) or MTT reagent.

  • Analysis: Determine the CC50 (Cytotoxic Concentration 50%).

    • Safety Threshold: CC50 should be > 50× the IC50 of the therapeutic target (TTR or COX).

Visualizing the Screening Logic

The following diagram illustrates the decision tree for screening 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid derivatives, linking structural features to assay selection.

ScreeningWorkflow Compound 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid StructureAnalysis Structural Pharmacophore: Biaryl Scaffold + Carboxylic Acid Compound->StructureAnalysis Target1 Target A: TTR Stabilization (Amyloidosis) StructureAnalysis->Target1 Mimics Thyroxine (T4) Target2 Target B: COX Inhibition (Inflammation) StructureAnalysis->Target2 Mimics Salicylates Assay1 Assay: Acid-Mediated Fibrillization (ThT Fluorescence / Turbidity) Target1->Assay1 Assay2 Assay: COX-1 vs COX-2 ELISA (Selectivity Ratio) Target2->Assay2 Outcome1 Hit Criteria: >50% Fibril Inhibition @ 10µM Assay1->Outcome1 Outcome2 Hit Criteria: IC50 < 1µM (Prefer COX-2 Selective) Assay2->Outcome2 Tox Safety Screen: HepG2 Cytotoxicity (CC50) Outcome1->Tox Outcome2->Tox

Caption: Dual-pathway screening workflow prioritizing TTR stabilization and COX inhibition based on the biaryl benzoic acid scaffold.

Summary of Expected Results & Interpretation

ParameterAssay TypeDesired ProfileRationale
TTR Stabilization ThT Fluorescence< 20% Fluorescence (vs. Vehicle)Indicates the compound effectively binds the T4 pocket, preventing tetramer dissociation [1].
COX Potency Colorimetric/ELISAIC50 < 500 nM Potent anti-inflammatory activity comparable to Diclofenac/Diflunisal [2].
Selectivity COX-1/COX-2 Ratio> 10-fold COX-2 Selective Reduces risk of gastrointestinal bleeding associated with COX-1 inhibition [3].
Liver Safety HepG2 ViabilityCC50 > 50 µM Halogenated biaryls must avoid forming reactive quinone-imine intermediates [3].

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1][2][3] Proceedings of the National Academy of Sciences, 109(24), 9629–9634.

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355–374.

  • Kalgutkar, A. S., et al. (2005). "A structure-activity relationship study of the inhibition of COX-2 by 2-phenylaminophenylacetic acid derivatives." Journal of Medicinal Chemistry. (Contextual reference for biaryl acid toxicity/activity).

  • PubChem. "2,4-Dichloro-5-fluorobenzoic acid Compound Summary." (Structural verification of the scaffold).

Sources

developing cellular assays for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Cellular Assays for the Transthyretin (TTR) Kinetic Stabilizer Candidate: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Executive Summary

This guide details the development of cellular assays for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a small molecule structurally analogous to the biaryl-based Transthyretin (TTR) kinetic stabilizers (e.g., Diflunisal, Tafamidis). Based on its pharmacophore—a biphenyl-2-carboxylic acid scaffold with halogen substitutions—this compound is predicted to bind the thyroxine-binding pockets of the TTR homotetramer, inhibiting its dissociation into amyloidogenic monomers.

The protocols herein focus on validating this Mechanism of Action (MoA) in a cellular context, assessing potency (TTR stabilization), functional efficacy (rescue from proteotoxicity), and selectivity (COX-1/2 counter-screening).

Mechanism of Action (MoA) & Rationale

Target: Transthyretin (TTR), a homotetrameric transport protein.[1] Pathology: In ATTR amyloidosis, the rate-limiting step is the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[1] Compound Action: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid binds to the unoccupied thyroxine-binding sites at the dimer-dimer interface, kinetically stabilizing the native tetramer and preventing dissociation.

MoA Diagram: TTR Kinetic Stabilization

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Stabilized Stabilized TTR-Ligand Complex Tetramer->Stabilized + Compound (Binding T4 Pocket) Monomer Dissociated Monomer (Unstable) Tetramer->Monomer Dissociation (Rate-Limiting Step) Compound 2-(3,4-Dichlorophenyl)- 5-fluorobenzoic acid Compound->Stabilized Stabilized->Monomer Inhibited Misfolded Misfolded Monomer (Amyloidogenic) Monomer->Misfolded Partial Denaturation Aggregate Oligomers & Fibrils (Toxic) Misfolded->Aggregate Aggregation

Figure 1: Mechanism of Action.[1][2][3][4] The compound binds the native tetramer, raising the activation energy barrier for dissociation and preventing the formation of toxic aggregates.

Experimental Protocols

Protocol 1: Cellular TTR Tetramer Stabilization Assay

Objective: To quantify the compound's ability to stabilize secreted TTR tetramers from HepG2 cells (endogenous TTR source) or HEK293-TTR cells. Readout: Western Blot (Tetramer/Monomer ratio) after chemical cross-linking.

Materials:

  • Cell Line: HepG2 (ATCC HB-8065) or HEK293 stable transfectants expressing WT-TTR.

  • Reagents: Glutaraldehyde (25% stock), Anti-TTR Polyclonal Antibody (e.g., Dako A0002), SDS-PAGE reagents.

  • Compound: 10 mM stock in DMSO.

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Culture for 24h in DMEM + 10% FBS.
    
  • Treatment: Replace media with serum-free DMEM containing the test compound (0.1 – 50 µM) or Vehicle (DMSO). Incubate for 24–48 hours.

  • Conditioned Media Collection: Collect 1 mL of supernatant. Centrifuge (500 x g, 5 min) to remove debris.

  • Cross-linking (Critical Step):

    • Take 100 µL of supernatant.

    • Add Glutaraldehyde to a final concentration of 1% (v/v) .

    • Incubate for 5 minutes at Room Temperature (RT). Note: Do not over-incubate, or non-specific aggregates will form.

    • Quench by adding 10 µL of 1M Tris-HCl (pH 7.5) or Sodium Borohydride.

  • Western Blot:

    • Add 4x SDS Loading Buffer (without reducing agents like DTT/BME to maintain cross-links, though glutaraldehyde is covalent so reducing agents are permissible if needed).

    • Boil samples at 95°C for 5 mins.

    • Run on 12% SDS-PAGE .

    • Transfer to PVDF membrane and probe with Anti-TTR antibody (1:1000).

  • Analysis:

    • Band at ~14 kDa = Monomer.

    • Band at ~55 kDa = Tetramer.

    • Calculation:

      
      .
      
Protocol 2: Cytotoxicity Rescue Assay (Functional Potency)

Objective: To assess if the compound prevents cytotoxicity induced by TTR aggregation in neuronal cells. Readout: Cell Viability (CellTiter-Glo or MTT).

Materials:

  • Cell Line: SH-SY5Y (Neuroblastoma) or IMR-32.

  • Recombinant Protein: Recombinant TTR (V30M mutant or WT) required for pre-aggregation.

  • Assay Buffer: Acetate buffer (pH 4.4) for acid-mediated aggregation (mimics lysosomal conditions).

Workflow:

  • Preparation of Aggregates:

    • Incubate Recombinant TTR (0.2 mg/mL) in Acetate Buffer (pH 4.4) at 37°C for 72 hours.

    • Treatment Group: Co-incubate TTR with Test Compound (10 µM) during this phase.

    • Control Group: TTR + DMSO only.

  • Cell Seeding: Plate SH-SY5Y cells (10,000 cells/well) in 96-well plates.

  • Exposure:

    • Add the pre-incubated TTR mixtures to the cells (final concentration ~2–4 µM TTR).

    • Incubate cells for 24–48 hours.

  • Viability Measurement:

    • Add CellTiter-Glo reagent (Promega).

    • Read Luminescence.

  • Data Analysis:

    • Normalize to "Untreated Cells" (100%) and "TTR-Aggregate Only" (0% rescue).

    • Plot dose-response curve to determine EC50.

Protocol 3: Selectivity Counter-Screen (COX-1/COX-2)

Objective: To determine if the compound acts as a Non-Steroidal Anti-Inflammatory Drug (NSAID). Structurally, biphenyl acids often inhibit COX enzymes. For a chronic TTR therapy, high COX inhibition is undesirable (GI toxicity).

Workflow:

  • Assay: Use a cell-based COX inhibition assay (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit) or measure PGE2 secretion in LPS-stimulated RAW264.7 macrophages.

  • Threshold: A selectivity index (SI) > 100-fold for TTR stabilization over COX inhibition is preferred for TTR-specific indications.

Data Presentation & Analysis

Table 1: Recommended Assay Controls

Control TypeReagentExpected OutcomePurpose
Positive Control (TTR) Tafamidis or Diflunisal High Tetramer/Monomer ratioValidate stabilization assay sensitivity.
Negative Control DMSO (Vehicle)Low Tetramer/Monomer ratioBaseline dissociation.
Specificity Control Flufenamic Acid High COX inhibitionValidate COX counter-screen.

Data Reporting:

  • Report EC50 for TTR Stabilization (concentration at 50% maximal tetramer fraction).

  • Report Selectivity Ratio : $ \frac{\text{IC50 (COX-1)}}{\text{EC50 (TTR)}} $.

References

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Kinetic Stability." Science, 299(5607), 713-716. Link

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences (PNAS), 109(24), 9629-9634. Link

  • Dolado, I., et al. (2005). "Kinetic Stabilization of Transthyretin Is a Mechanism of Action of Diflunisal."[1] Amyloid, 12(sup1), 18.

  • Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology, 20(1), 54-62. Link

Sources

Application Note: Scale-Up Synthesis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a functionalized biphenyl intermediate critical for drug development programs targeting kinase inhibition and transthyretin stabilization.

The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy between 2-bromo-5-fluorobenzoic acid and 3,4-dichlorophenylboronic acid. Unlike traditional methods that require ester protection/deprotection steps, this protocol employs a direct carboxylic acid coupling approach. This strategy leverages the solubility differential between the ionized carboxylate product and non-polar byproducts, creating a self-validating purification system that eliminates the need for chromatographic separation at scale.

Key Performance Indicators (KPIs):

  • Target Scale: 100 g – 1 kg

  • Expected Yield: 85–92%

  • Purity: >99.5% (HPLC), Pd < 10 ppm

  • Atom Economy: Optimized by avoiding protection groups.

Retrosynthetic Analysis & Strategy

The biphenyl core is constructed via palladium-catalyzed C-C bond formation. The strategic disconnection is made at the C1-C1' bond connecting the benzoic acid moiety (Ring A) and the dichlorophenyl ring (Ring B).

Strategic Choices:
  • Direct Acid Coupling: We utilize the free acid 2-bromo-5-fluorobenzoic acid rather than its ester. This allows the product to be retained in the aqueous phase (as a salt) during workup, while non-polar impurities (de-boronated byproducts, phosphine oxides) are washed away with organic solvents.

  • Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂ is selected over Pd(PPh₃)₄. The bidentate dppf ligand prevents catalyst deactivation via "palladium black" formation more effectively than monodentate phosphines, essential for the extended reaction times of scale-up.

  • Solvent System: A 1,4-Dioxane/Water (3:1) mixture ensures solubility of both the organic halides and the inorganic base (Na₂CO₃), facilitating rapid transmetallation.

Retrosynthesis Target Target Molecule 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid SM1 Starting Material A 2-Bromo-5-fluorobenzoic acid (Electrophile) Target->SM1 Suzuki-Miyaura Disconnection SM2 Starting Material B 3,4-Dichlorophenylboronic acid (Nucleophile) Target->SM2 Catalyst Catalyst System Pd(dppf)Cl2 / Na2CO3 Catalyst->Target Pd(0)/Pd(II) Cycle

Caption: Retrosynthetic disconnection showing the convergent assembly of the biphenyl core via Suzuki-Miyaura coupling.

Experimental Protocol (Scale: 100 g Input)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
2-Bromo-5-fluorobenzoic acid 219.011.00100.0 gLimiting Reagent
3,4-Dichlorophenylboronic acid 190.821.15100.2 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.013.7 gCatalyst (1 mol%)
Sodium Carbonate (Na₂CO₃) 105.993.00145.1 gBase
1,4-Dioxane --1.0 LSolvent
Water (Deionized) --330 mLCo-solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Inertion: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with Nitrogen (N₂) for 15 minutes.

  • Charging: Charge the flask with 2-Bromo-5-fluorobenzoic acid (100 g) and 3,4-Dichlorophenylboronic acid (100.2 g).

  • Solvent Addition: Add 1,4-Dioxane (1.0 L). Stir at 200 RPM until solids are mostly dispersed.

  • Base Addition: Dissolve Na₂CO₃ (145.1 g) in Water (330 mL) in a separate beaker. Add this aqueous solution to the reaction flask.

    • Note: The biphasic mixture will form. The carboxylic acid starting material will deprotonate and dissolve into the aqueous phase initially.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3.7 g) in one portion.

    • Critical: Ensure the N₂ flow is active during addition to prevent catalyst oxidation.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 85–90 °C (internal temperature). Maintain vigorous stirring (350-400 RPM) to ensure phase mixing.

  • Timecourse: React for 4–6 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in dilute HCl/MeCN. Analyze by HPLC.

    • Specification: < 1.0% remaining Aryl Bromide.

Phase 3: Workup & "Self-Validating" Purification

This stage exploits the pH-dependent solubility to remove impurities without chromatography.

  • Cooling & Filtering: Cool reaction to 25 °C. Filter through a pad of Celite to remove insoluble palladium black. Rinse the pad with 100 mL water.

  • Phase Separation: Transfer filtrate to a separatory funnel.

    • Observation: The product (carboxylate salt) is in the aqueous layer (pH ~10-11).

  • Organic Wash (Impurity Removal): Wash the aqueous layer with Ethyl Acetate (EtOAc) (2 x 300 mL).

    • Mechanism:[3] This removes unreacted boronic acid, de-boronated byproducts (1,2-dichlorobenzene), and phosphine ligands. Discard the organic layer.

  • Acidification (Product Isolation): Transfer the aqueous layer to a clean flask. Slowly add 6N HCl (~250 mL) dropwise with stirring until pH reaches 1–2.

    • Observation: The product will precipitate as a thick white solid.

  • Filtration: Stir the slurry for 1 hour at 0–5 °C. Filter the solid and wash with water (3 x 200 mL) to remove inorganic salts.

Phase 4: Crystallization (Polishing)
  • Dissolution: Suspend the wet cake in Ethanol (600 mL) and heat to reflux (78 °C). The solid should fully dissolve.

  • Precipitation: Slowly add Water (200 mL) while hot. Allow the solution to cool slowly to room temperature, then chill to 0 °C.

  • Drying: Filter the crystals and dry in a vacuum oven at 50 °C for 12 hours.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Assay HPLC (C18, MeCN/H₂O)≥ 99.0% area
¹H NMR 400 MHz, DMSO-d₆Conforms to structure (See below)
Residual Pd ICP-MS< 10 ppm
Loss on Drying Gravimetric< 0.5%

Expected ¹H NMR Data (DMSO-d₆):

  • δ 13.0 (br s, 1H, COOH), 7.85 (dd, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.30 (m, 2H, Ar-H).

  • Note: The biphenyl rotation may cause broadening of ortho-protons.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Self-Validating" purification step where the phase-switching of the carboxylic acid is utilized.

Workflow Step1 Step 1: Coupling Pd(dppf)Cl2, Na2CO3 85°C, 6h Step2 Step 2: Filtration Remove Pd Black (Celite) Step1->Step2 Step3 Step 3: Organic Wash (EtOAc Extraction) Step2->Step3 Waste1 Waste: Organic Layer (Contains Impurities) Step3->Waste1 Discard Organic AqLayer Aqueous Layer (Contains Product as Salt) Step3->AqLayer Retain Aqueous Step4 Step 4: Acidification (pH Adjustment to <2) Step5 Step 5: Crystallization (EtOH/Water) Step4->Step5 Precipitate End Final Product >99% Purity Step5->End Start Start: 2-Bromo-5-fluorobenzoic acid + Boronic Acid Start->Step1 AqLayer->Step4

Caption: Operational workflow emphasizing the critical aqueous-retention strategy for impurity removal.

Safety & Handling (E-E-A-T)

  • Palladium Toxicity: Although Pd(dppf)Cl₂ is a stable solid, all palladium wastes must be segregated for heavy metal disposal. The final product must be tested for Pd residue (limit <10 ppm for pharma intermediates).

  • Acidification Exotherm: The neutralization of excess Na₂CO₃ with HCl releases CO₂ gas. Add acid slowly to prevent foaming and overflow.

  • Dust Hazard: The final dry powder is a potential respiratory irritant. Handle in a fume hood or powder containment enclosure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248–252. Link

  • Gooßen, L. J., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of Organic Chemistry, 72(20), 7767–7770. Link

  • TCI Chemicals. (2025). 2-Bromo-5-fluorobenzoic Acid Product Information. TCI Chemicals Catalog. Link

  • BenchChem. (2025). Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Substrates. BenchChem Protocols. Link

Sources

Technical Guide: Handling, Storage, and Protocol Optimization for Dichlorophenyl Fluorobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Dichlorophenyl fluorobenzoic acid derivatives (e.g., 2,4-dichloro-5-fluorobenzoic acid , CAS: 86522-89-6) are critical building blocks in the synthesis of fluoroquinolone antibiotics (such as Levofloxacin) and transthyretin stabilizers (e.g., Tafamidis intermediates). Their unique substitution pattern—combining the electron-withdrawing nature of two chlorine atoms and a fluorine atom on the benzene ring—imparts specific reactivity and solubility profiles that differ from unsubstituted benzoic acid.[1]

This guide provides a self-validating framework for the safe handling, long-term storage, and experimental preparation of these compounds, ensuring data integrity in drug discovery workflows.

Key Chemical Properties (Representative: 2,4-Dichloro-5-fluorobenzoic acid)
PropertyValue / CharacteristicRelevance to Handling
Molecular Weight 209.00 g/mol Calculation of molarity.[1][2][3][4]
Physical State White to off-white crystalline powderDust hazard potential.[1]
Melting Point 142–146 °CThermally stable solid; suitable for hot filtration if needed.[1]
pKa (Predicted) ~2.8–3.2Significantly more acidic than benzoic acid (pKa 4.[1]2) due to halogen induction.[1]
Solubility (Water) Low (< 1 mg/mL at pH 2)Requires organic co-solvents or alkaline buffers.[1]
Solubility (Organic) DMSO (> 50 mM), Ethanol (> 20 mM)Preferred solvents for stock preparation.[1]

Health, Safety, and Environment (HSE) Profile

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Signal Word: WARNING

Core Safety Protocols
  • Dust Control: These compounds are fine powders that can easily become airborne.[1] Weighing must be performed in a fume hood or a powder containment enclosure .[1]

    • Why? Halogenated aromatics can cause sensitization and severe respiratory irritation.[1]

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness) provide adequate protection for incidental contact.[1] Double-gloving is recommended when handling stock solutions in DMSO, as DMSO enhances skin permeability.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[1] Reaction with thionyl chloride (SOCl₂) generates toxic SO₂ and HCl gases; this must be scrubbed.[1]

Storage & Stability Protocols

The stability of dichlorophenyl fluorobenzoic acids is generally high due to the strong C-Halogen bonds.[1] However, moisture and light can induce slow degradation or physical caking.[1]

The "Dry-Dark-Cool" Standard
  • Temperature: Store at Room Temperature (15–25°C) for solids. Long-term storage (>1 year) is safer at 4°C to retard slow hydrolysis if trace moisture is present.[1]

  • Atmosphere: Hygroscopic tendencies are low, but hydrolysis of the acid functionality is possible in high humidity.[1] Store under Argon or Nitrogen if the container is frequently opened.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Why Amber? While not acutely photosensitive, halogenated aromatics can undergo slow photodehalogenation under intense UV exposure.[1]

    • Why Teflon? Avoids leaching of plasticizers from standard polyethylene caps into the solid.[1]

Shelf-Life Validation
  • Solid State: >2 years if stored properly.[1]

  • Solution State (DMSO): 6 months at -20°C.

  • Solution State (Aqueous Buffer): <24 hours. Prepare fresh.

Solubilization & Handling Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

This is the standard for high-throughput screening (HTS) and cellular assays.[1]

  • Calculate: For 10 mL of 100 mM stock, weigh 209.0 mg of the compound.

  • Weigh: Use an analytical balance (d=0.1 mg) inside a fume hood.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Critical Step: Do not use "wet" DMSO.[1] Water in DMSO promotes precipitation upon freeze-thaw cycles.[1]

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

    • Observation: The solution should be clear and colorless.[1] Yellowing indicates oxidation or impurities.[1]

  • Aliquot: Dispense into 500 µL aliquots in amber polypropylene tubes.

  • Storage: Store at -20°C. Limit freeze-thaw cycles to 5 times.

Protocol B: Aqueous Buffer Preparation (for Biological Assays)

Due to low water solubility, direct dissolution in water is inefficient.[1] Use the "Shift-pH" method :

  • Dissolve: Dissolve the compound in a small volume of 1 M NaOH or KOH (1.1 equivalents).

    • Mechanism:[1][5] Converts the acid to its soluble carboxylate salt.[1]

  • Dilute: Add water or buffer (PBS) to reach near the target volume.[1]

  • Adjust: Carefully adjust pH back to neutral (7.4) using dilute HCl.[1]

    • Warning: If the pH drops below 4.0, the free acid will precipitate out of solution immediately.

  • Filter: Pass through a 0.22 µm PVDF syringe filter to remove micro-precipitates before use in assays.[1]

Analytical Verification (Quality Control)

Trustworthiness in data relies on verifying the integrity of your starting material.[1]

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

  • Acceptance Criteria: Purity > 98% (Area under curve).

Visualization of Workflows

Diagram 1: Lifecycle Management Workflow

This flowchart outlines the decision process from receipt of the chemical to its disposal, ensuring no steps in safety or QC are skipped.

LifecycleManagement Receipt Receipt of Solid (Check CAS & CoA) QC_Check QC Verification (LC-MS / Melting Point) Receipt->QC_Check Storage_Solid Solid Storage (Amber Vial, RT or 4°C, Dry) QC_Check->Storage_Solid Pass Disposal Waste Disposal (Halogenated Organic Waste) QC_Check->Disposal Fail Decision Intended Use? Storage_Solid->Decision Stock_Prep Stock Prep (DMSO) 100mM, Anhydrous Decision->Stock_Prep Long-term / HTS Aq_Prep Aqueous Prep (Alkaline Dissolution -> pH Adj) Decision->Aq_Prep Immediate Bio-Assay Storage_Soln Solution Storage (-20°C, Aliquots) Stock_Prep->Storage_Soln Usage Experimental Usage (Assay / Synthesis) Aq_Prep->Usage Storage_Soln->Usage Usage->Disposal

Caption: Lifecycle management workflow for dichlorophenyl fluorobenzoic acid, emphasizing QC checkpoints and divergent preparation paths.

Diagram 2: Solubility & Stability Logic

A decision tree to assist researchers in avoiding precipitation issues and degradation.[1]

StabilityLogic Start Start: Solubilization Solvent_Check Select Solvent Start->Solvent_Check DMSO DMSO (Anhydrous) Solvent_Check->DMSO Ethanol Ethanol (Absolute) Solvent_Check->Ethanol Water Water / Buffer Solvent_Check->Water DMSO_Risk Risk: Skin Absorption Risk: Freezing Precip. DMSO->DMSO_Risk EtOH_Risk Risk: Evaporation Conc. Changes Ethanol->EtOH_Risk Water_Risk Risk: Precipitation at pH < 4.0 Water->Water_Risk Action_DMSO Action: Store -20°C Limit Freeze-Thaw DMSO_Risk->Action_DMSO Action_EtOH Action: Seal Tightly Re-check Conc. EtOH_Risk->Action_EtOH Action_Water Action: Pre-dissolve in Base Filter (0.22µm) Water_Risk->Action_Water

Caption: Decision logic for solvent selection, highlighting specific risks (precipitation, evaporation) and mitigating actions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688138, 2,4-Dichloro-5-fluorobenzoic acid.[1] Retrieved from [Link]

  • Royal Society of Chemistry (2025). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.[1] Chemical Communications.[1] Retrieved from [Link][1]

Sources

Application Notes and Protocols for the Synthesis of Amides from 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Amide Synthesis in Modern Chemistry

The amide bond is a cornerstone of chemical synthesis, most notably in the fields of medicinal chemistry and drug development, where it is a ubiquitous feature in a vast array of pharmaceutical agents. The formation of this bond—linking a carboxylic acid and an amine—is a thermodynamically favorable yet kinetically slow transformation.[1] This necessitates the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

This guide provides a comprehensive, in-depth exploration of methodologies for the synthesis of amides starting from 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid. This particular starting material presents a sterically demanding and electronically modified scaffold, making the choice of coupling strategy critical for achieving high yields and purity. We will delve into the mechanistic underpinnings of three robust protocols, provide detailed, step-by-step experimental procedures, and offer expert insights into overcoming common challenges. This document is intended for researchers, scientists, and drug development professionals seeking reliable and adaptable methods for complex amide synthesis.

Strategic Selection of Amidation Pathways

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the journey from carboxylic acid to amide requires a strategic activation step. The choice of method depends on several factors, including the steric hindrance of both coupling partners, their electronic properties, the potential for side reactions, and economic considerations.[1] For a substrate like 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, which is sterically hindered, careful selection is paramount.

The three primary strategies discussed herein are:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A widely used, mild, and efficient method.

  • Uronium Salt-Based Coupling (HATU): A powerful and rapid method, especially effective for challenging substrates.[3]

  • The Classical Acyl Chloride Approach (SOCl₂): A robust, traditional two-step method suitable for a wide range of substrates.[4]

G Start Start: 2-(3,4-Dichlorophenyl) -5-fluorobenzoic Acid + Amine Substrate Substrate Analysis: Sterically Hindered? Electronically Deficient Amine? Start->Substrate Decision1 Are substrates sterically hindered or electron-deficient? Substrate->Decision1 HATU Protocol II: HATU Coupling (High Reactivity) Decision1->HATU Yes EDC Protocol I: EDC/HOBt Coupling (Mild & General) Decision1->EDC No Decision2 Are harsh conditions and HCl byproduct tolerable? Decision2->EDC No SOCl2 Protocol III: Acyl Chloride Method (Robust & Cost-Effective) Decision2->SOCl2 Yes EDC->Decision2

Caption: Decision workflow for selecting an appropriate amide synthesis strategy.

Protocol I: The Workhorse - Carbodiimide-Mediated Coupling with EDC/HOBt

This method is one of the most frequently employed in modern organic synthesis due to its mild conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[5]

Principle and Mechanism

The reaction proceeds via a two-step pathway. First, the carboxylic acid attacks the carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to racemization, and reacts cleanly with the amine to yield the desired amide.[1]

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Intermediate O-Acylisourea (Unstable) Acid->Intermediate +EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster +HOBt Urea EDC Byproduct (Water Soluble) Intermediate->Urea Side Reactions HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH2 Amide->HOBt Regenerates

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

Reagent M.W. Equivalents
2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid 285.09 1.0
Amine - 1.1 - 1.2
EDC·HCl 191.70 1.2 - 1.5
HOBt 135.12 1.2
DIPEA (or TEA) 129.24 2.5 - 3.0

| Anhydrous DCM or DMF | - | ~0.1 M |

Procedure:

  • Preparation: To a dry, inert-atmosphere-flushed round-bottom flask, add 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous Dichloromethane (DCM). If solubility is an issue, anhydrous N,N-Dimethylformamide (DMF) can be used.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the stirred solution.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the consumption of the carboxylic acid.[1]

  • Workup: Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the water-soluble urea byproduct and excess reagents.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[6]

Scientist's Notes:
  • Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the active intermediates, reducing the yield.

  • Base Selection: DIPEA is a non-nucleophilic base, preventing it from competing with the desired amine. Triethylamine (TEA) can also be used.

  • Byproduct Removal: The key advantage of EDC over DCC is the water solubility of its urea byproduct, making the aqueous workup highly effective.[5]

  • Suitability: This method is excellent for a wide range of primary and secondary amines. For particularly unreactive or sterically demanding amines, the HATU protocol may provide better results.

Protocol II: The Powerhouse - Uronium Salt-Based Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and efficacy with challenging substrates, such as sterically hindered acids or electron-deficient amines.[1][3]

Principle and Mechanism

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks the electrophilic HATU reagent to form a highly reactive OAt-active ester. This active ester is then rapidly attacked by the amine to form the amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea. The nitrogen atom within the HOAt ring is believed to accelerate the coupling step.[1]

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylate R-COO⁻ ActiveEster_HATU OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster_HATU + HATU HATU_reagent HATU Amide_HATU Amide Product ActiveEster_HATU->Amide_HATU + Amine TMU Tetramethylurea ActiveEster_HATU->TMU Amine_HATU R'-NH2 HOAt HOAt Amide_HATU->HOAt Base R-COOH + DIPEA Base->Carboxylate

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

Reagent M.W. Equivalents
2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid 285.09 1.0
Amine - 1.1
HATU 380.23 1.1 - 1.2
DIPEA 129.24 3.0

| Anhydrous DMF | - | ~0.1-0.5 M |

Procedure:

  • Preparation: In a dry, inert-atmosphere-flushed flask, dissolve 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation (Optional but Recommended): Allow the mixture to stir at 0 °C for 15-30 minutes. This allows for the formation of the active ester before the amine is introduced.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. HATU-mediated reactions are often significantly faster than EDC couplings.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes:
  • Solvent Choice: DMF is the most common solvent for HATU couplings due to its high polarity, which aids in dissolving the reagents.

  • Base Stoichiometry: A larger excess of DIPEA is typically used in HATU couplings compared to EDC protocols to ensure complete deprotonation of the acid and to neutralize the acidic byproducts.

  • Cost vs. Efficiency: While HATU is more expensive than EDC, its high efficiency and speed can be invaluable, especially for late-stage syntheses or with precious starting materials.

Protocol III: The Classical Approach - Acyl Chloride Formation

This robust, two-step method involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the amine.[4] Thionyl chloride (SOCl₂) is a common reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed.[7]

Principle and Mechanism

The carboxylic acid is first activated by reaction with thionyl chloride to form an acyl chloride. This intermediate is highly electrophilic. In the second step, the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction, often performed under Schotten-Baumann conditions, uses a base to neutralize the HCl generated during the reaction, driving it to completion.[8][9]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Acid_SOCl2 R-COOH AcylChloride R-COCl (Acyl Chloride) Acid_SOCl2->AcylChloride + SOCl₂, heat SOCl2_reagent SOCl₂ Gases SO₂(g) + HCl(g) AcylChloride->Gases Amide_SB Amide Product AcylChloride->Amide_SB + Amine Amine_SB R'-NH₂ Base_SB Base (e.g., TEA, Pyridine) Amide_SB->Base_SB + HCl byproduct

Sources

Application Note: Esterification Strategies for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid Class: Ortho-substituted biaryl carboxylic acid.[1] Key Challenge: The "Ortho Effect" and Steric Inhibition of Resonance.[2]

This guide addresses the specific synthetic challenges associated with esterifying 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid. Unlike simple benzoic acids, this molecule possesses a bulky 3,4-dichlorophenyl group at the ortho (2-) position.[1] This substituent exerts significant steric pressure, forcing the carboxylic acid group out of planarity with the central benzene ring.[2]

While this non-planarity prevents conjugation (potentially increasing acidity), the primary obstacle in esterification is steric blocking .[1] The bulky biaryl system shields the carbonyl carbon from nucleophilic attack by alcohols, rendering standard Fischer esterification (acid + alcohol ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 ester + water) kinetically slow and often low-yielding.

Strategic Recommendation: To achieve high yields and purity, researchers should avoid direct Fischer esterification for complex alcohols.[1] Instead, utilize Carbonyl Activation (via Acid Chlorides) or Carboxylate Alkylation (via S_N2) to bypass the steric energy barrier.[1]

Strategic Decision Framework

Select your protocol based on the target ester group (


) and the scale of the reaction.

EsterificationStrategy Start Target: Ester Synthesis Type Identify Ester Group (R') Start->Type Simple Simple Alkyl (Methyl, Ethyl, Benzyl) Type->Simple Low Steric R' Complex Complex/Bulky Alcohol (t-Butyl, Chiral, API) Type->Complex High Steric R' Route1 Route A: Carboxylate Alkylation (Base + Alkyl Halide) Simple->Route1 Highest Yield Mildest Conditions Route2 Route B: Acid Chloride Activation ((COCl)2 + Alcohol) Complex->Route2 Irreversible High Driving Force

Figure 1: Decision tree for selecting the optimal esterification pathway based on the steric profile of the alcohol partner.[1]

Detailed Experimental Protocols

Protocol A: Carboxylate Alkylation (The "Salt" Route)

Best For: Methyl, Ethyl, Allyl, and Benzyl esters.[1] Mechanism: Nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). The carboxylate oxygen attacks an unhindered alkyl halide.[1] This completely bypasses  the steric hindrance at the carbonyl carbon.

Reagents:

  • Substrate: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), anhydrous (1.5 equiv)
    
  • Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone [0.2 M][1]

Procedure:

  • Dissolution: Charge a round-bottom flask with the carboxylic acid substrate and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     in one portion. The suspension may bubble slightly as 
    
    
    
    is not released immediately, but the salt forms. Stir at Room Temperature (RT) for 15 minutes.
  • Alkylation: Add the Alkyl Iodide dropwise via syringe.[1]

    • Note: For volatile halides like MeI, use a reflux condenser with a cooling jacket to prevent loss.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1).[1] The acid (polar, baseline) should disappear; the ester (non-polar, high ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) will appear.
      
  • Workup: Pour the mixture into ice-cold water (5x reaction volume). The ester typically precipitates as a solid.[1]

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oil: Extract with Ethyl Acetate (3x).[1] Wash organics with Brine (2x) to remove DMF.[1] Dry over

      
       and concentrate.
      

Why this works: The reaction site is the alkyl halide, not the crowded carbonyl. The steric bulk of the biaryl group does not hinder the oxygen atom from attacking a small methyl iodide.

Protocol B: Acid Chloride Activation (The "Power" Route)

Best For: Secondary alcohols, phenols, or when the alkyl halide is unavailable.[1] Mechanism: Conversion of the acid to a highly reactive acid chloride, followed by irreversible alcoholysis.

Reagents:

  • Substrate: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (1.0 equiv)[1]

  • Activator: Oxalyl Chloride (1.2 equiv) [Cleaner than Thionyl Chloride][1]

  • Catalyst: DMF (1–2 drops)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Reagent B: Target Alcohol (1.1 equiv)[1]

  • Base: Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) or Pyridine (1.5 equiv)
    

Procedure:

  • Activation: Dissolve the acid in anhydrous DCM under Nitrogen (

    
    ) atmosphere.
    
  • Catalysis: Add 1 drop of DMF (essential catalyst for Vilsmeier-Haack type activation).[1]

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) will occur.
  • Completion: Allow to warm to RT and stir for 1 hour.

    • Verification: Aliquot a small sample into MeOH.[1] Check TLC for the formation of the methyl ester (implies acid chloride was present).[1]

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Esterification: Add the Target Alcohol and

    
     (or Pyridine) to the solution at 0°C.
    
  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Quench with 1M HCl (to remove amine salts). Wash with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (sat.) and Brine. Dry and concentrate.
    

Why this works: The acid chloride is a planar, highly electrophilic species that is less sterically demanding than the starting acid and possesses a much better leaving group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) than water (

), driving the reaction forward despite the ortho bulk.

Analytical Characterization & Validation

When validating the synthesized ester, look for these specific markers which confirm the integrity of the biaryl scaffold and the formation of the ester linkage.

TechniqueParameterExpected Observation
1H NMR Ester Signal Methyl Ester: Singlet at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.6–3.9 ppm (3H).Ethyl Ester: Quartet (

4.1 ppm) and Triplet (

1.2 ppm).
1H NMR Biaryl Region Aromatic protons will appear in the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

7.0–8.0 ppm range. Look for the specific splitting of the 5-fluoro ring (dd or td patterns due to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

coupling).
13C NMR Carbonyl Shift from ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

170 ppm (Acid) to

165–167 ppm (Ester).
IR C=O Stretch Shift from broad ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1680–1700 cm

(Acid dimer) to sharp

1720–1735 cm

(Ester).
F-NMR Fluorine Single peak around -110 to -120 ppm (depending on solvent).[1] Useful for purity checks.[1]

Troubleshooting Common Pitfalls

Issue 1: Low Yield with Fischer Esterification (H2SO4/MeOH)
  • Cause: The 2-(3,4-dichlorophenyl) group blocks the approach of methanol.[1] The reaction reaches equilibrium slowly and favors the starting material if water is not aggressively removed.[1]

  • Solution: Switch to Protocol A (Alkylation) .[1] It is essentially irreversible and faster for methyl esters.[1]

Issue 2: Unreacted Acid Chloride
  • Cause: The acid chloride formation was incomplete, or the intermediate hydrolyzed back to the acid during workup.

  • Solution: Ensure the DMF catalyst is used. Without DMF, oxalyl chloride reacts very slowly with electron-deficient benzoic acids.[1] Ensure the intermediate is kept strictly anhydrous.

Issue 3: "Rotamer" Signals in NMR
  • Cause: The steric bulk at the ortho position can restrict rotation around the biaryl bond (atropisomerism), especially if the ester group is also bulky.[1]

  • Solution: This is not an impurity. Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce, confirming they are dynamic rotamers.[1]

References

  • Ortho-Effect in Benzoates:Mechanism of steric inhibition in 2-substituted benzoic acids.

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley.[1] (Standard text on steric effects).

  • Diflunisal Analog Synthesis:Protocols for esterification of 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid (Diflunisal).

    • Source: [1]

  • Mitsunobu Esterification: Application for hindered acids.[1]

    • But, T. et al.[1] "A Convenient Procedure for the Esterification of Benzoic Acids with Phenols".[1][3] Asian Journal of Organic Chemistry.

  • Acid Chloride Activation: Use of Oxalyl Chloride/DMF.[1]

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Ch. 10, Acyl Substitution).[1]

  • Alkylation of Carboxylates: Base-mediated esterification.[1]

    • Vogel's Textbook of Practical Organic Chemistry.[1] (Standard procedure for alkylation of carboxylic acids).

Sources

Troubleshooting & Optimization

improving yield of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #8842: Optimization of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Challenge

You are encountering low yields in the synthesis of 2-(3,4-dichlorophenyl)-5-fluorobenzoic acid .[1] Based on the structural motifs, your current protocol likely suffers from two compounding factors:

  • Steric Hindrance (The "Ortho-Wall"): The carboxylic acid (or ester) at the C2 position creates significant steric bulk, hindering the transmetallation step of the Suzuki-Miyaura cycle.

  • Electronic Deactivation: The 3,4-dichlorophenylboronic acid is electron-deficient.[1] While this facilitates transmetallation in some contexts, it renders the boronic acid highly susceptible to protodeboronation (hydrolysis of the C-B bond) before the coupling can occur.

This guide moves beyond standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) which are notoriously ineffective for this specific biaryl architecture.

Module 1: Critical Strategic Adjustments

To maximize yield, we must switch from a "Standard" protocol to a "Sterically Demanding" protocol.

The "Ester-First" Strategy (Recommended)

Why: Coupling the free benzoic acid requires an extra equivalent of base to deprotonate the carboxylic acid. The resulting carboxylate anion (


) is bulky and can coordinate to the Palladium center, poisoning the catalyst or slowing the cycle.
Solution:  Convert 2-bromo-5-fluorobenzoic acid to its methyl ester  prior to coupling.[1] This prevents catalyst inhibition and improves solubility.
Ligand Selection: The Buchwald Advantage

Why: Standard phosphines (PPh3, dppf) lack the bulk required to force the reductive elimination of sterically congested biaryls. Solution: Use SPhos or XPhos .[1] These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination and protecting the active Pd(0) species).[1]

Base & Solvent Management

Why: Strong bases (hydroxides) or high water content accelerate the protodeboronation of your 3,4-dichlorophenylboronic acid.[2] Solution: Use Potassium Phosphate Tribasic (K3PO4) . It provides the necessary activation without the aggressive hydrolysis rates of hydroxides.

Module 2: Optimized Experimental Protocol

Target: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid Route: Methyl Esterification


 Suzuki Coupling 

Saponification[1]
Step 1: Methyl Esterification (Pre-cursor Prep)

Note: If you already have methyl 2-bromo-5-fluorobenzoate, skip to Step 2.[1]

  • Dissolve 2-bromo-5-fluorobenzoic acid (1.0 equiv) in Methanol (0.5 M).

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise.
    
  • Reflux for 3 hours.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
    . Dry (
    
    
    
    ) and concentrate.[2]
    • Target Yield: >95% (Quantitative).[3]

Step 2: The Suzuki Coupling (Critical Step)
ReagentEquivalentsRole
Methyl 2-bromo-5-fluorobenzoate 1.0Electrophile
3,4-Dichlorophenylboronic acid 1.5 Nucleophile (Excess required due to instability)
Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
SPhos 0.04 (4 mol%)Ligand (2:1 Ligand/Pd ratio)
K3PO4 (Tribasic) 3.0Base
Toluene / Water 10:1 ratioSolvent System

Procedure:

  • Degassing (Crucial): Charge a reaction vial with the Ester, Boronic Acid,

    
    , SPhos, and 
    
    
    
    . Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times .
    • Why: Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

  • Solvent Addition: Add sparged (degassed) Toluene and Water via syringe.

  • Reaction: Heat to 100°C for 12–16 hours with vigorous stirring.

    • Visual Check: The reaction should turn dark brown/black. If palladium black precipitates immediately (within 10 mins), your ligand failed to coordinate (check ligand quality).

  • Workup: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

Step 3: Saponification & Purification (The "Yield Rescue")
  • Dissolve the crude ester in THF/Water (1:1).

  • Add

    
     (3.0 equiv). Stir at 50°C until TLC shows ester consumption (~2 hours).
    
  • The Purification Trick (Acid-Base Extraction):

    • Dilute with water. Wash the basic aqueous layer with Dichloromethane (DCM) .

    • What this does: The DCM removes the homocoupled byproduct (3,3',4,4'-tetrachlorobiphenyl) and unreacted boronic acid species, while your product stays in the water as the Lithium salt.

    • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate.[3][4] Filter and dry.[2][3]

Module 3: Troubleshooting & Diagnostics

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS What remains? Start->CheckTLC SM_Remains Starting Material (Bromide) Remains Unreacted CheckTLC->SM_Remains Dehal Product is De-halogenated (Bromine replaced by H) CheckTLC->Dehal Homo Homocoupling Observed (Bis-dichlorophenyl) CheckTLC->Homo Sol_SM Diagnosis: Catalyst Death Action: Switch to XPhos Pd G3 Re-degas solvents rigorously. SM_Remains->Sol_SM Sol_Dehal Diagnosis: Protodeboronation Action: Reduce water ratio (20:1) Switch base to K2CO3 or KF. Dehal->Sol_Dehal Sol_Homo Diagnosis: Oxygen Ingress Action: Freeze-Pump-Thaw solvents. Add Boronic Acid in portions. Homo->Sol_Homo

Caption: Decision tree for diagnosing reaction failure modes based on crude mixture analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(dppf)Cl2 instead of Pd(OAc)2/SPhos?

  • Answer: You can try, but yields will likely cap at 40-50%.[1] The "bite angle" of dppf is good, but it lacks the steric bulk to protect the palladium center from the ortho-substituents of your benzoic acid. If you lack SPhos,

    
     is not recommended ; try 
    
    
    
    as an alternative.

Q2: My boronic acid disappears, but I don't get product. Where did it go?

  • Answer: It likely underwent protodeboronation , converting into 1,2-dichlorobenzene (which is volatile and may not show up on TLC).

    • Fix: Increase the boronic acid loading to 2.0 equiv and lower the reaction temperature to 80°C, extending the time.

Q3: Why not couple the free acid directly?

  • Answer: You can, but it complicates purification. The free acid route often traps Palladium contaminants in the final solid. The Ester

    
     Saponification route allows you to filter off Pd from the non-polar ester intermediate before generating the final acid, ensuring higher purity for biological testing.
    

References

  • Ligand Selection for Steric Bulk: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Protodeboronation Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • General Suzuki Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Support Center: Suzuki Coupling of Dichlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of dichlorophenyl boronic acids. Given the electronic properties and potential for side reactions, this class of reagents requires careful optimization. This document will equip you with the knowledge to minimize byproduct formation and achieve high-yield, clean reactions.

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: I'm observing significant homocoupling of my dichlorophenyl boronic acid. What's causing this and how can I prevent it?

A1: Understanding and Preventing Boronic Acid Homocoupling

Homocoupling of boronic acids to form a symmetrical biaryl (Ar-Ar) is a common byproduct that consumes your starting material and complicates purification.

Root Causes:

  • Presence of Oxygen: The most frequent culprit is dissolved oxygen in your reaction mixture.[1] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) species.[1] This reduction can sometimes be accomplished by the boronic acid itself, leading to homocoupling.[1]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition and side reactions, including homocoupling.

Solutions & Protocols:

  • Rigorous Degassing: This is the most critical step. Ensure your solvents and the reaction mixture are thoroughly deoxygenated.

    • Protocol: Freeze-Pump-Thaw Degassing:

      • Assemble your reaction vessel with all solid reagents and a stir bar.

      • Add the solvent.

      • Freeze the mixture using a liquid nitrogen bath.

      • Once frozen solid, apply a high vacuum for 5-10 minutes.

      • Close the connection to the vacuum and thaw the mixture in a room temperature water bath. You should see gas bubbles evolve from the solvent.

      • Repeat this cycle at least three times to ensure complete removal of dissolved gases.[2]

    • Alternative: Inert Gas Sparging: For larger scale reactions, bubbling a stream of argon or nitrogen through the solvent for 15-30 minutes can be effective.

  • Choice of Palladium Source:

    • Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.

    • If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without consuming the boronic acid.[3]

  • Temperature Control:

    • Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start with temperatures around 80 °C and only increase if the reaction is sluggish.

Q2: My main byproduct is the protodeboronated dichlorobenzene. How can I minimize this side reaction?

A2: Tackling Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[4] This side reaction is particularly prevalent with electron-deficient boronic acids and under certain pH conditions.[5][6]

Root Causes:

  • Presence of Protic Sources: Water is often the primary proton source, especially under basic conditions which increase the rate of protodeboronation.[5][7]

  • Base Strength and Type: The choice of base and the resulting pH of the reaction mixture are critical factors.[4] Strong aqueous bases can accelerate this undesired reaction.[8]

  • Prolonged Reaction Times and High Temperatures: These conditions increase the likelihood of boronic acid decomposition.

Solutions & Protocols:

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[7][9]

    • Protocol: In-situ formation or use of isolated boronic esters. You can either purchase the dichlorophenyl boronic acid pinacol ester or prepare it from the boronic acid before the coupling reaction.

  • Careful Selection of Base and Solvent:

    • Anhydrous Conditions: If possible, use anhydrous solvents and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10]

    • Weaker Bases: Consider using a weaker base like potassium carbonate (K₂CO₃) if compatible with your substrate, as this can lower the pH and slow down protodeboronation.

    • Biphasic Systems: A biphasic system (e.g., toluene/water) can sometimes be beneficial, but the concentration of the boronic acid in the aqueous phase should be minimized.[11]

  • Slow Addition of Boronic Acid:

    • If protodeboronation is severe, a slow addition of the boronic acid (or ester) to the reaction mixture via a syringe pump can keep its instantaneous concentration low, favoring the desired cross-coupling over decomposition.[4]

Q3: I'm getting a significant amount of dehalogenated starting material. What's causing this and how can I fix it?

A3: Preventing Dehalogenation of the Dichlorophenyl Halide

Dehalogenation is the reduction of the aryl halide to the corresponding arene (Ar-X → Ar-H).[2]

Root Causes:

  • Formation of Palladium-Hydride (Pd-H) Species: This is the key intermediate in the dehalogenation pathway.[2] It can be formed from various sources:

    • Reaction of the palladium complex with the base.

    • Reaction with trace water or alcohol solvents.

  • Slow Transmetalation: If the transfer of the dichlorophenyl group from boron to palladium is slow, the Ar-Pd-X intermediate has more time to undergo competing side reactions like dehalogenation.[2]

Solutions & Protocols:

  • Ligand Selection:

    • Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands promote rapid reductive elimination of the desired product, outcompeting the dehalogenation pathway.[10][12]

  • Base Selection:

    • Avoid bases that can readily act as hydride sources. K₃PO₄ is often a good choice to minimize dehalogenation.[2]

  • Solvent Purity:

    • Ensure your solvents are anhydrous and free from alcohol contaminants, which can be a source of hydrides.[1]

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand system is generally recommended for the Suzuki coupling of dichlorophenyl boronic acids?

A4: Dichlorophenyl boronic acids are coupled with aryl chlorides, which are known to be less reactive than bromides or iodides.[13] Therefore, a catalyst system that is highly active for the oxidative addition step is required.

  • Recommended Systems: Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[14]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are excellent choices for coupling aryl chlorides.[10][14]

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts are also highly effective for challenging couplings involving aryl chlorides.[1][15]

Q5: How do I choose the right base for my reaction?

A5: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[16][17] The choice of base can significantly impact yield and byproduct formation.

Base TypeCommon ExamplesStrengthsWeaknesses
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Generally effective, widely used. Cs₂CO₃ is stronger and can be beneficial for difficult couplings.Can promote protodeboronation in aqueous media.
Phosphates K₃PO₄Often provides high yields and is a good choice for minimizing protodeboronation, especially under anhydrous conditions.Can have solubility issues in some organic solvents.
Hydroxides NaOH, KOH, Ba(OH)₂Strong bases that can be very effective in accelerating the reaction.Can significantly increase the rate of protodeboronation and other side reactions.[8]
Fluorides KF, CsFCan be effective, particularly in anhydrous conditions.Can be less effective than other bases in some systems.

Recommendation: For dichlorophenyl boronic acids, start with K₃PO₄ in an anhydrous solvent like dioxane or THF.[2][10]

Q6: What is the best way to monitor the progress of my reaction and identify byproducts?

A6:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress by observing the consumption of starting materials and the appearance of the product spot.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the formation of the desired product and detect the masses of any byproducts.

    • Gas Chromatography (GC): Useful for volatile compounds and can provide quantitative information on the relative amounts of starting materials, product, and byproducts.[18]

  • Byproduct Identification:

    • LC-MS: As mentioned, the mass of the byproducts can give you a strong indication of their identity (e.g., the mass of homocoupled product will be roughly double that of the dichlorophenyl starting material minus the boronic acid group).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: After purification of the byproducts, ¹H and ¹³C NMR will provide definitive structural information.

Visualizing the Suzuki Cycle and Side Reactions

The following diagram illustrates the main catalytic cycle and where the key side reactions can occur.

Suzuki_Byproducts cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) + Base Dehalogenation Ar-H (Dehalogenation) OxAdd->Dehalogenation Pd-H source Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product BoronicAcid Ar'-B(OH)₂ Homocoupling Ar'-Ar' (Homocoupling) Protodeboronation Ar'-H (Protodeboronation) BoronicAcid->Homocoupling O₂, Pd(II) BoronicAcid->Protodeboronation H₂O, Base

Caption: Suzuki cycle with key byproduct pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues with byproduct formation in your reaction.

Troubleshooting_Workflow Start High Byproduct Formation Observed Identify Identify Main Byproduct (LC-MS, NMR) Start->Identify Homocoupling Homocoupling (Ar'-Ar') Identify->Homocoupling Protodeboronation Protodeboronation (Ar'-H) Identify->Protodeboronation Dehalogenation Dehalogenation (Ar-H) Identify->Dehalogenation Sol_Homo1 Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Sol_Homo1 Sol_Proto1 Use Boronic Ester (e.g., Pinacol Ester) Protodeboronation->Sol_Proto1 Sol_Dehalo1 Use Bulky, Electron-Rich Ligand (e.g., SPhos) Dehalogenation->Sol_Dehalo1 Sol_Homo2 Use Pd(0) Source (e.g., Pd₂(dba)₃) Sol_Homo1->Sol_Homo2 Success Reaction Optimized Sol_Homo2->Success Sol_Proto2 Switch to Anhydrous Conditions (e.g., K₃PO₄) Sol_Proto1->Sol_Proto2 Sol_Proto2->Success Sol_Dehalo2 Check Solvent/Base for Hydride Sources Sol_Dehalo1->Sol_Dehalo2 Sol_Dehalo2->Success

Sources

optimization of reaction conditions for fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support center resource for optimizing the synthesis of fluorobenzoic acids. It prioritizes mechanistic understanding, safety, and scalability.

Topic: Optimization of Reaction Conditions for Fluorobenzoic Acid Synthesis Audience: Senior Scientists, Process Chemists, Drug Development Professionals

Strategic Route Selection

User Query: Which synthetic pathway offers the best balance of yield and safety for my specific substrate?

Expert Insight: The choice of synthesis route depends heavily on the starting material availability and the position of the fluorine atom relative to other substituents.

  • Oxidation is preferred for converting fluorotoluenes (green, scalable).

  • Balz-Schiemann is the standard for introducing fluorine de novo via amines.

  • Halex (Halogen Exchange) is ideal for electron-deficient aryl chlorides (e.g., with nitro or cyano groups).[1]

  • Metallation (Grignard/Lithiation) is useful for lab-scale carboxylation of fluorohalobenzenes.

Decision Matrix Visualization

RouteSelection Start Start: Select Precursor CheckSub Substrate Type? Start->CheckSub FluoroToluene Fluorotoluene CheckSub->FluoroToluene Aniline Fluoroaniline / Aniline CheckSub->Aniline ArylChloride Aryl Chloride (Electron Deficient) CheckSub->ArylChloride FluoroHalide Fluorohalobenzene (Br/I) CheckSub->FluoroHalide Oxidation Route A: Oxidation (KMnO4 or O2/Co-Mn) FluoroToluene->Oxidation Greenest Route Balz Route B: Balz-Schiemann (Diazotization -> Fluorination) Aniline->Balz Versatile Halex Route C: Halex Reaction (KF, DMSO, Heat) ArylChloride->Halex Industrial Scale Metal Route D: Carboxylation (Mg/Li + CO2) FluoroHalide->Metal Lab Scale

Caption: Strategic decision tree for selecting the optimal synthesis route based on starting material availability.

Module A: Oxidation of Fluorotoluenes

Context: Converting 2-, 3-, or 4-fluorotoluene to the corresponding acid using oxidants like KMnO₄ or catalytic aerobic oxidation.

Troubleshooting Guide

Q1: The reaction stalls at the aldehyde or alcohol stage. How do I drive it to completion?

  • Diagnosis: Insufficient oxidant power or catalyst deactivation.

  • Solution:

    • Permanganate Method: Ensure the reaction is alkaline (Na₂CO₃ or KOH). The acid forms a salt, which is soluble in water, while the aldehyde is not. Add a phase transfer catalyst (e.g., TBAB) if the substrate is highly lipophilic.

    • Aerobic Oxidation (Co/Mn/Br): Water is a byproduct and a catalyst poison. Remove water continuously via a Dean-Stark trap or use acetic anhydride as a water scavenger [1].

    • Temperature: Increase temperature to >95°C (reflux).

Q2: I am observing low yields due to "over-oxidation" or ring cleavage.

  • Diagnosis: Harsh conditions (excessive temperature or oxidant concentration) attacking the aromatic ring, especially if electron-rich.

  • Expert Insight: Fluorine is electron-withdrawing, which generally protects the ring from electrophilic attack, but harsh oxidants like Chromic acid can still degrade it.

  • Protocol Adjustment: Switch to a milder catalytic system: Co(OAc)₂/Mn(OAc)₂ with O₂ (1 atm) in acetic acid at 100°C. This mimics the industrial Amoco process and is highly selective for the methyl group [2].

Q3: Safety concerns regarding exotherms during scale-up.

  • Risk: Oxidation is highly exothermic.

  • Control: Do not add all oxidant at once. Use a dosing pump to add the oxidant (e.g., KMnO₄ solution) to the hot substrate mixture. Monitor internal temperature (Tr) vs. jacket temperature (Tj).

Module B: Balz-Schiemann Reaction (Diazotization)

Context: Conversion of aminobenzoic acids (or aniline precursors) to fluorobenzoic acids via diazonium tetrafluoroborates.[2][3]

Troubleshooting Guide

Q1: The diazonium salt decomposes violently or yields are inconsistent.

  • Diagnosis: Thermal instability of the intermediate.

  • Expert Insight: The counter-ion is critical. Chloride salts (

    
    ) are unstable. Tetrafluoroborates (
    
    
    
    ) are generally stable and isolable, allowing for cleaner thermal decomposition.
  • Protocol:

    • Diazotization: Conduct at <5°C using NaNO₂/HCl.

    • Counter-ion Exchange: Add HBF₄ (fluoroboric acid) or NaBF₄ to precipitate the stable diazonium tetrafluoroborate salt.

    • Decomposition: Filter and dry the salt, then decompose it in a non-aqueous solvent (e.g., o-dichlorobenzene) or neat with controlled heating [3].

Q2: Low yield due to "tar" formation during thermal decomposition.

  • Diagnosis: Radical side reactions or coupling between the diazonium salt and the product.

  • Solution:

    • Dilution: Use a solvent (e.g., toluene or xylene) to disperse thermal energy.

    • Continuous Flow: Adopt a flow chemistry approach.[4] This minimizes the active volume of hazardous diazonium salt at any given time, significantly improving safety and heat transfer [4].

Workflow Visualization: Continuous Flow Safety

BalzFlow Feed1 Aniline + Acid Reactor1 Reactor 1: Diazotization (T < 5°C, Residence: 10 min) Feed1->Reactor1 Feed2 NaNO2 (aq) Feed2->Reactor1 Reactor2 Reactor 2: Fluorination (T = 60-80°C, Residence: <1 min) Reactor1->Reactor2 Diazonium Intermediate Feed3 Fluorinating Agent (HBF4 or HF/Py) Feed3->Reactor2 Quench Quench/Neutralization Reactor2->Quench Ar-F Product

Caption: Continuous flow protocol reduces explosion risk by minimizing the accumulation of unstable diazonium intermediates.

Module C: Halex Reaction (Nucleophilic Substitution)

Context: Replacing a Chlorine atom with Fluorine using KF.[5] Best for substrates with electron-withdrawing groups (e.g., 4-chlorobenzoic acid derivatives).

Troubleshooting Guide

Q1: The reaction is extremely slow, even at high temperatures (180°C).

  • Diagnosis: "Naked" fluoride availability. KF has high lattice energy and low solubility in organic solvents.

  • Expert Insight: The reaction requires a polar aprotic solvent to solvate the potassium cation, leaving the fluoride anion "naked" and reactive.

  • Optimization:

    • Solvent: Switch from DMF to Sulfolane or DMSO . Sulfolane is thermally stable at the high temperatures required (>180°C) [5].

    • Phase Transfer Catalyst: Add 1-5 mol% of Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6. This shuttles fluoride into the organic phase.[2][3]

    • Spray-Dried KF: Use spray-dried KF (high surface area) rather than crystalline KF.

Q2: How do I handle the high moisture sensitivity of this reaction?

  • Issue: Water solvates F-, rendering it unreactive (H-bonding).

  • Protocol:

    • Perform an azeotropic distillation with toluene/xylene before adding the substrate to dry the KF/Solvent system.

    • Target water content < 100 ppm.

Comparative Data Summary

ParameterOxidation (Green)Balz-Schiemann (Classic)Halex (Industrial)
Precursor FluorotolueneAniline derivativeAryl Chloride
Reagents KMnO₄ or O₂/Co/MnNaNO₂ / HBF₄KF / Sulfolane
Typical Yield 85-95%60-80%70-90%
Key Hazard Exotherm / PressureExplosion (Diazonium)High Temp / Toxicity
Scalability HighMedium (High in Flow)High
Atom Economy GoodPoor (Stoichiometric waste)Good

References

  • Asian Journal of Chemistry. (2014). Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Link

  • BenchChem. (2025).[6][7] Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Link

  • Organic Syntheses. (1943). p-Fluorobenzoic Acid.[8] Coll. Vol. 2, p.299. Link

  • PubMed. (2023).[9] A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Halex Reaction Guide. Link

Sources

removing palladium catalyst from Suzuki coupling reaction

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To provide immediate, high-fidelity solutions for the removal of residual palladium (Pd) from Suzuki-Miyaura coupling reaction mixtures, ensuring compliance with ICH Q3D elemental impurity limits while maximizing Active Pharmaceutical Ingredient (API) recovery.

🚨 Tier 1: Critical Triage & Diagnostics

Start here if your Pd levels are failing specification.

Q: What is the absolute limit for Pd in my final compound? A: Under ICH Q3D guidelines , Palladium is a Class 2B impurity.[1]

  • Oral Administration: The Permitted Daily Exposure (PDE) is 100 µ g/day .[2][3]

    • Example: If the max daily dose is 10 g, your limit is 10 ppm .[2][3]

    • Example: If the max daily dose is 1 g, your limit is 100 ppm .

  • Parenteral (Injectable): The PDE is 10 µ g/day (typically 1 ppm limit).

Q: I used activated carbon, but the Pd level is still >500 ppm. Why? A: Activated carbon is a non-specific adsorbent.[4] It fails for two reasons:

  • Micelle Formation: In surfactant-heavy Suzuki conditions (e.g., aqueous/organic mixes), Pd can hide inside micelles, preventing carbon contact.

  • Oxidation State Mismatch: Carbon absorbs Pd(0) nanoparticles well but is often inefficient against soluble Pd(II)-ligand complexes (e.g., Pd(PPh3)2Cl2).

  • Immediate Fix: Switch to a Functionalized Silica Scavenger (See Protocol A).

📊 Visual Decision Matrix: Method Selection

Pd_Removal_Decision_Tree Start Start: Pd Removal Strategy Solubility Is Product Soluble in Organic Solvent? Start->Solubility Scale Reaction Scale Solubility->Scale Yes Insoluble Product Precipitates Solubility->Insoluble No SmallScale < 10g (Discovery) Scale->SmallScale LargeScale > 100g (Process) Scale->LargeScale Wash Wash Solid Cake with Scavenger Solution (LLE) Insoluble->Wash Silica Silica-Thiol / TMT (Protocol A) SmallScale->Silica CostFactor Is Cost Primary Driver? LargeScale->CostFactor Carbon Activated Carbon (Protocol B) CostFactor->Carbon Yes CostFactor->Carbon No (Quality First) Extraction NAC/TMT Extraction (Protocol C) CostFactor->Extraction Liquid Handling Preferred

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on solubility, scale, and cost constraints.

🛠️ Tier 2: Standard Operating Protocols (SOPs)
Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: High-value intermediates, <100g scale, ensuring <10 ppm.

Mechanism: Silica beads functionalized with Thiol (-SH) or Trimercaptotriazine (TMT) ligands bind Pd(II) through strong coordination bonds, displacing weaker phosphine ligands.

  • Selection:

    • Use Si-Thiol for general Pd(II) removal.

    • Use Si-TMT (Trimercaptotriazine) if strong chelating ligands (like bipyridine) are present in your molecule.

  • Loading: Calculate residual Pd (assume 100% of catalyst remains). Add 3–5 molar equivalents of scavenger relative to the Pd content.

  • Solvent: Dissolve crude product in THF, EtOAc, or DMF. Avoid alcohols if using Si-Isocyanate.

  • Incubation: Stir at 40–50°C for 4 hours .

    • Note: Room temperature is often too slow for complete ligand exchange.

  • Filtration: Filter through a 0.45 µm pad or sintered glass. The Pd remains bound to the silica beads.

Protocol B: Activated Carbon (Optimized)

Best for: Large scale, tight budgets, removing Pd(0) nanoparticles.

  • Selection: Use specialized carbon (e.g., Darco KB-B or E-PAK cartridges). Avoid generic "charcoal."

  • Slurry: Add carbon (10–20% w/w relative to product) to the solution.

  • Additive (Critical): Add Celite (diatomaceous earth) to the slurry. This prevents the fine carbon particles from clogging the filter later.

  • Heat: Heat to 50°C for >1 hour.

  • Filtration: Filter hot through a pre-packed Celite pad.

    • Warning: If the filtrate is gray, carbon has broken through. Refilter through a 0.22 µm membrane.

Protocol C: N-Acetylcysteine (NAC) Extraction

Best for: Liquid-liquid extraction workflows, avoiding solid filtration issues.

Mechanism: NAC is a water-soluble ligand that strips Pd from the organic phase into the aqueous phase at high pH.

  • Charge: Dissolve crude product in a water-immiscible solvent (EtOAc, DCM, or Toluene).

  • Add Scavenger: Add N-Acetylcysteine (5–10 eq relative to Pd) dissolved in water.

  • Heat: Stir vigorously at 40–60°C for 1 hour.

  • Basify: Cool to RT. Add Ammonia (aq) or NaOH to adjust aqueous pH to >9.

    • Why? The NAC-Pd complex is highly soluble in basic water (carboxylate deprotonation).

  • Separate: Remove the aqueous layer (which should be dark/colored). Wash organic layer with water/brine.

📉 Comparative Data: Scavenger Efficiency
MethodPd Removal EfficiencyProduct RecoveryCostSpeedSuitability
Si-Thiol / TMT High (>95%)High (>95%)HighFast (4h)Discovery/MedChem
Activated Carbon Variable (50-90%)Moderate (80-90%)LowSlow (Filter issues)Process/Bulk
NAC Extraction High (>90%)High (>95%)LowMedium (Settling)Large Scale LLE
Crystallization Low (<50%)HighLowSlowFinal Polish Only
❓ Tier 3: Advanced Troubleshooting (FAQ)

Q: My product contains a pyridine/amine moiety, and the Pd won't leave. Why? A: Your product is competing with the scavenger. The nitrogen in your product coordinates to Pd.

  • Solution: Use Si-TMT or MP-TMT (Macroporous Polystyrene TMT).[5] The TMT ligand has a much higher affinity for Pd than standard pyridines.

  • Alternative: Add a "sacrificial" acid (e.g., acetic acid) during the wash to protonate your product's nitrogen, releasing the Pd, then wash with the scavenger.

Q: I used Si-Thiol, but the filtrate is still colored (red/orange). A: Color does not always equal Pd content, but it often indicates Pd-Phosphine complexes.

  • Diagnosis: The Pd might be in the Pd(0) oxidation state, which thiols bind less effectively than Pd(II).

  • Fix: Stir the solution open to air for 30 minutes (or bubble air) to oxidize Pd(0) to Pd(II) before adding the scavenger. Alternatively, add a trace of iodine (

    
    ) to oxidatively add to Pd(0), making it susceptible to scavenging.
    

Q: The scavenger clogged my filter. A: This is common with polymer-based resins that swell.

  • Fix: Do not use gravity filtration. Use vacuum filtration through a pad of Celite or Silica Gel . The pad acts as a depth filter to catch the swollen beads/fines.

🔬 Technical Deep Dive: The Chemistry of TMT

Why Trimercaptotriazine (TMT) is the "Heavy Hitter" for Pd.

TMT_Mechanism Pd_Complex Pd-Product Complex (Pd trapped by API) Reaction Ligand Exchange (Thermodynamic Sink) Pd_Complex->Reaction Heat (50°C) TMT_Resin Si-TMT Resin (Tridentate Ligand) TMT_Resin->Reaction Pd_TMT Pd-TMT Complex (Insoluble Solid) Reaction->Pd_TMT Precipitates/Filtered Clean_API Purified API (Solution) Reaction->Clean_API Filtrate

Figure 2: Mechanism of action for TMT scavenging. The tridentate nature of TMT creates a "chelate effect," making the Pd-TMT bond significantly more stable than the Pd-Product bond.

📚 References
  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Rosso, V. W., et al. (1997).[6][7] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[6][8][9] Organic Process Research & Development, 1(4), 311–314.[8] Link

  • Biotage. (n.d.). Metal Scavenging User Guide. Biotage Technical Notes. Link

Sources

dealing with poor solubility of dichlorophenyl fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dichlorophenyl Fluorobenzoic Acid (DPFBA) Solubilization Guide

Case ID: DPFBA-SOL-001 Topic: Overcoming Poor Aqueous Solubility in Experimental Workflows Status: Active Support Level: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

The Core Issue: Dichlorophenyl fluorobenzoic acid (and its structural analogs like 2-(2,4-dichlorophenyl)-5-fluorobenzoic acid) presents a classic medicinal chemistry challenge: it is a lipophilic weak acid .

  • Lipophilicity (LogP): The presence of two chlorine atoms and a fluorine atom on the aromatic scaffold significantly increases the partition coefficient (LogP > 4.0 estimated), driving the molecule to prefer hydrophobic environments over water.

  • Crystal Lattice Energy: The planar aromatic rings and carboxylic acid dimerization create a stable crystal lattice (high melting point), requiring significant energy to break for dissolution.

  • pKa Dependence: As a benzoic acid derivative, its pKa is likely in the range of 3.5–4.5. In acidic environments (pH < pKa), it exists in its neutral, protonated form (

    
    ), which is virtually insoluble in water.
    

The Solution Strategy: To solubilize DPFBA, you must disrupt its crystal lattice using organic cosolvents or exploit its acidic nature by converting it into a water-soluble salt (


) at a higher pH.

Troubleshooting & FAQs

Q1: "I diluted my 100 mM DMSO stock 1:1000 into PBS (pH 7.4), but it precipitated immediately. Why?"

A: You are experiencing the "Kinetic Solubility Crash." While PBS at pH 7.4 should theoretically support the ionized form, the rate of precipitation (nucleation) often exceeds the rate of dissolution when a concentrated hydrophobic stock hits an aqueous buffer. The sudden shift in solvent polarity forces the hydrophobic DPFBA molecules to aggregate before they can ionize and interact with the buffer salts.

Corrective Action:

  • Pre-dilute in an intermediate solvent: Dilute your DMSO stock into Ethanol or PEG400 first, then add this mixture to the buffer.

  • "Dropwise with Vortexing": Never add the buffer to the stock. Add the stock to the buffer dropwise while vortexing rapidly to disperse the molecules before nuclei form.

Q2: "What is the optimal pH for dissolving DPFBA in aqueous buffers?"

A: You must operate at pH > pKa + 2 . For a benzoic acid derivative with an estimated pKa of ~4.0:

  • pH 4.0: 50% is insoluble (

    
    ).
    
  • pH 5.0: 90% is ionized (

    
    ).
    
  • pH 6.0 (Target): 99% is ionized and soluble.

Recommendation: Use a buffer (e.g., Phosphate or Tris) adjusted to pH 8.0 for the initial dissolution to ensure complete ionization, then readjust to pH 7.4 if necessary. Warning: Do not use unbuffered water; the acid itself will lower the pH and cause self-precipitation.

Q3: "Can I use sonication to force it into solution?"

A: Yes, but with caution. Sonication creates cavitation energy that breaks apart crystal aggregates. However, it generates heat.

  • Risk: Fluorinated aromatics can be sensitive to radical formation under intense sonication, though DPFBA is relatively stable.

  • Protocol: Sonicate in short bursts (30 seconds on, 30 seconds off) in a water bath to prevent overheating. If the solution remains cloudy after 5 minutes, sonication alone will not work—you need a chemical modification (pH or cosolvent).

Experimental Protocols

Protocol A: Preparation of a Robust 100 mM Stock Solution

Use this for long-term storage and initial dilutions.

StepActionTechnical Rationale
1 Weigh X mg of DPFBA powder.Precision weighing is critical for molarity.
2 Calculate volume of 100% DMSO (Anhydrous).DMSO dissolves both the protonated and ionized forms.
3 Add only 70% of the calculated DMSO volume.Allows room for volume expansion and vortexing.
4 Vortex for 60 seconds; if solid remains, sonicate at 40°C.Heat aids in breaking the crystal lattice energy.
5 Add remaining DMSO to reach final volume.Ensures accurate concentration.
6 QC Check: Visually inspect for "schlieren" lines.Wavy lines indicate incomplete mixing.
Protocol B: Preparation of a 1 mM Aqueous Working Solution (Salt Formation Method)

Use this for biological assays to avoid DMSO toxicity.

  • Calculate Molar Equivalents: Determine the moles of DPFBA.

  • Alkaline Pre-dissolution: Add 1.1 equivalents of 1M NaOH or KOH to the solid DPFBA.

    • Mechanism: This converts the insoluble acid (

      
      ) into the soluble sodium benzoate salt (
      
      
      
      ) in situ.
  • Add Water/Buffer: Add water or buffer (pH 8.0) to the desired volume.

  • Agitate: Vortex until clear.

  • Back-Titration (Optional): If the final pH is too high for your assay, carefully add dilute HCl to reach pH 7.4, monitoring closely for precipitation.

Decision Logic: Selecting the Right Solubilization Strategy

The following diagram outlines the decision process based on your specific application needs.

solubilization_strategy Start Start: DPFBA Solubility Issue CheckApp What is the Application? Start->CheckApp InVitro In Vitro / Cellular Assay CheckApp->InVitro InVivo In Vivo / Animal Study CheckApp->InVivo ChemSyn Chemical Synthesis CheckApp->ChemSyn DMSO_Tol Is DMSO Tolerated? InVitro->DMSO_Tol Formulation Select Vehicle InVivo->Formulation OrganicSolv Use Polar Aprotic Solvents (DMF, NMP, DMSO) ChemSyn->OrganicSolv UseDMSO Use DMSO Stock (0.1-1%) DMSO_Tol->UseDMSO Yes SaltForm Convert to Sodium Salt (pH > 7.4) DMSO_Tol->SaltForm No (Cells Sensitive) Cyclodextrin Complexation: 20% HP-beta-Cyclodextrin Formulation->Cyclodextrin Preferred (Low Toxicity) Cosolvent Cosolvent System: 10% EtOH + 40% PEG400 + 50% Water Formulation->Cosolvent Alternative (High Load)

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints (toxicity, concentration, and environment).

Solubility Data Reference Table

Estimated solubility values at 25°C. Actual values may vary by specific isomer.

Solvent SystemEstimated SolubilityPrimary Use CaseNotes
DMSO > 100 mg/mLStock SolutionsHygroscopic; keep sealed.
Ethanol (100%) 20–50 mg/mLIntermediate DilutionVolatile; evaporation changes concentration.
Water (pH 2.0) < 0.01 mg/mLNoneDo not use. Compound is protonated/insoluble.
PBS (pH 7.4) 0.1–1.0 mg/mLAssays (Low Conc.)Requires slow addition or salt form.
0.1M NaOH > 10 mg/mLStock (Aqueous)Forms Sodium Salt; high alkalinity.
PEG 400 10–30 mg/mLIn Vivo VehicleViscous; requires vortexing.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394066, 2-(2,4-Dichlorophenyl)-5-fluorobenzoic acid. Retrieved from .

challenges in the synthesis of polysubstituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Ticket Volume: High | Current Wait Time: 0 mins Operator: Senior Application Scientist (Organic Synthesis Division)

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Polysubstituted Benzoic Acid Synthesis . We understand that synthesizing crowded, electron-rich, or sensitive benzoic acids is rarely as simple as "oxidize toluene."

Below you will find our Troubleshooting Modules , structured to diagnose and resolve your specific experimental failures.

Module 1: Regioselectivity & Steric Clashes

Issue: “I cannot install the carboxyl group at the correct position due to crowding or competing directing groups.”

Diagnostic Protocol

In polysubstituted systems, standard Electrophilic Aromatic Substitution (EAS) rules often break down due to steric inhibition of resonance. If you are seeing isomer mixtures, you must switch mechanisms.

Ticket #1042: "Why did my Friedel-Crafts carboxylation fail?"

  • Root Cause: The ortho-effect.[1][2] If you have 1,3-substituents, placing a group at the 2-position is kinetically disfavored via EAS.

  • Resolution: Switch to Directed Ortho Metalation (DoM) . This relies on coordination (CIPE - Complex Induced Proximity Effect), not electronics.

DoM Troubleshooting Guide
SymptomDiagnosisCorrective Action
No Reaction Aggregate formation.Add TMEDA (1.1 equiv) or DMPU to break up alkyl-lithium aggregates.
Scrambling / Wrong Isomer "Halogen Dance" or weak DMG.If starting with Aryl-Br/I, perform Lithium-Halogen Exchange at -78°C instead of deprotonation.
Low Yield Protonation by product.Use Knochel’s Turbo-Grignard (

) for higher functional group tolerance than

.
Visual Workflow: Selecting the Right Regiocontrol Strategy

RegioselectivityStrategy Start Start: Substrate Analysis IsCrowded Is the target site sterically hindered (ortho)? Start->IsCrowded HasHalogen Is a Halogen (Br/I) present at target? IsCrowded->HasHalogen Yes Method_EAS Use Classic EAS (Friedel-Crafts) IsCrowded->Method_EAS No (Para/Meta target) HasDMG Is a Directing Group (OMe, CONR2, F) present? HasDMG->Method_EAS No (Requires Blocking Group) Method_DoM Use Directed Ortho Metalation (DoM) HasDMG->Method_DoM Yes (Strong DMG) HasHalogen->HasDMG No Method_LiHal Use Lithium-Halogen Exchange HasHalogen->Method_LiHal Yes (Br/I)

Figure 1: Decision logic for bypassing steric hindrance in benzoate synthesis.

Module 2: Oxidation of Alkylarenes

Issue: “My oxidation is either doing nothing or destroying my molecule.”

Ticket #209: "KMnO4 is eating my entire ring."

  • Context: Electron-rich rings (e.g., trimethoxybenzene) are susceptible to oxidative degradation.

  • Resolution: Abandon Permanganate. Switch to Aerobic Oxidation using N-Hydroxyphthalimide (NHPI) or Co/Mn catalysts. These are radical mechanisms that are gentler on the aromatic system.

Ticket #215: "My t-butyl group won't oxidize."

  • Status: Working as Intended.

  • Explanation: Benzylic oxidation requires at least one benzylic hydrogen.[3] A tert-butyl group has zero. This is a feature, not a bug—use t-butyl as a positional blocking group that survives oxidation.

Oxidant Selection Matrix
ReagentPowerSelectivityBest ForWarning
KMnO4 / Pyridine HighLowSimple alkyl chains.Generates

sludge; incompatible with acid-sensitive groups.
Jones Reagent HighMediumRapid screening.Cr(VI) is toxic; acidic conditions may cleave esters.

+ Co/Mn (MC)
MediumHighIndustrial scale / Green chem.Requires high pressure (autoclave) often.
TEMPO / Bleach LowHighStopping at Aldehyde.Will not go to Carboxylic Acid easily without Pinnick oxidation step.
Module 3: Pd-Catalyzed Carbonylation

Issue: “I need to turn an Aryl-Chloride into an Acid, but I don't have a high-pressure CO reactor.”

Ticket #330: "I am afraid of Carbon Monoxide gas."

  • Resolution: Use CO Surrogates . You do not need a gas tank.

    • Solid Source: Molybdenum Hexacarbonyl (

      
      ).
      
    • Liquid Source: Phenyl formate or Potassium Formate (with

      
      ).
      
    • Two-Chamber System: Use the Skrydstrup Chamber approach where CO is generated in vial A (from COgen) and consumed in vial B.

Ticket #331: "Reaction stalls with Aryl Chlorides."

  • Diagnosis: Oxidative addition into Ar-Cl is slow.

  • Fix:

    • Ligand Upgrade: Switch to bulky, electron-rich phosphines like Xantphos or dtbpf .

    • Add Iodide: Add catalytic NaI (Finkelstein-like activation).

Visual Workflow: Troubleshooting Carbonylation Cycles

CarbonylationFix Start Reaction Stalled Check1 Black Pd Precipitate? Start->Check1 Check2 Substrate Unreacted? Check1->Check2 No (Solution Clear) Sol1 Add Ligand (Phosphine) Check1->Sol1 Yes (Pd Death) Sol2 Increase Temp or Change LG Check2->Sol2 Yes (Ar-Cl too stable) Sol3 Check CO Pressure Check2->Sol3 No (Intermediate stuck)

Figure 2: Diagnostic loop for Palladium-catalyzed hydroxycarbonylation failures.

Module 4: Organometallic Carboxylation (Grignard/Lithium)

Issue: “I quenched my Grignard with CO2 and got a ketone/alcohol mixture instead of Benzoic Acid.”

Ticket #404: "Double Addition Detected."

  • Mechanism: The carboxylate salt formed (

    
    ) is somewhat electrophilic.[4] If the Grignard is too aggressive or the temperature is too high, a second equivalent of Grignard attacks, forming a ketone hydrate precursor.
    
  • Protocol Fix:

    • Inverse Addition: Cannulate your Grignard into a saturated

      
       solution (or pour onto crushed dry ice). Do not bubble 
      
      
      
      into the Grignard (this creates local shortages of
      
      
      ).
    • Turbo-Charge: Use Knochel’s Turbo-Grignard (

      
      ). The LiCl breaks up aggregates, increasing the rate of the initial carboxylation while allowing lower temperatures (-20°C) to prevent side reactions.
      

Ticket #405: "My yield is 0% (Protonation)."

  • Cause: Wet Dry Ice. Commercial Dry Ice is often covered in water ice condensation.

  • Fix: Dry your

    
     gas by passing it through a drying tube (
    
    
    
    or Drierite) before introducing it to the reaction flask.
References
  • Snieckus, V. (1990).[5] Directed ortho metalation.[1][2][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link

  • Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013).[8] Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide. Journal of the American Chemical Society. Link

  • Colas, K., et al. (2019).[9][10] i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Organic Letters. Link

  • Han, W., Jin, F., & Zhou, Q. (2015).[11] Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions. Synthesis. Link

Sources

Technical Support Center: Advanced Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Homo-Coupling in Aryl-Aryl Bond Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Initial Triage & Diagnostics

Welcome to the Cross-Coupling Optimization Support Center. Homo-coupling (the formation of A-A or B-B dimers instead of the desired A-B product) is the most common failure mode in Suzuki-Miyaura, Stille, and Negishi couplings.

To resolve your issue, we must first identify which partner is dimerizing. Use the diagnostic logic below to route your troubleshooting.

DiagnosticTree Start Identify the Dimer Nucleophile Nucleophile Dimer (e.g., Ar-B(OH)2 dimerizing) Start->Nucleophile Electrophile Electrophile Dimer (e.g., Ar-X dimerizing) Start->Electrophile Oxidative Diagnosis: Oxidative Homocoupling Nucleophile->Oxidative Reductive Diagnosis: Reductive Homocoupling Electrophile->Reductive Action1 Go to Module 1: Oxygen Management Oxidative->Action1 Action2 Go to Module 2: Catalyst & Solvent Reductive->Action2

Figure 1: Diagnostic decision tree for isolating the mechanism of homocoupling.

Module 1: Oxidative Homocoupling (The Oxygen Problem)

Applicability: Suzuki-Miyaura reactions where boronic acids/esters dimerize.

The Mechanism

Oxidative homocoupling is almost exclusively driven by the presence of oxygen. In a standard catalytic cycle, Pd(0) performs oxidative addition into the aryl halide.[1][2][3] However, if


 is present, it can oxidize the Pd(0) or Pd(II) species, acting as a bridge to couple two nucleophiles. This consumes your boronic acid and kills the stoichiometry required for the cross-coupling.

OxidativeMechanism Pd0 Pd(0) PdII Pd(II)-X Pd0->PdII Ar-X Peroxo Peroxo-Pd Species Pd0->Peroxo + O2 Cross Ar-Ar' (Desired) PdII->Cross Transmetallation O2 O2 (Contaminant) Dimer Ar-Ar (Homocouple) Peroxo->Dimer + 2 Ar-B(OH)2 Dimer->Pd0 Regeneration

Figure 2: Oxygen interception of the palladium cycle leading to boronic acid dimerization.[3]

Protocol 1.1: The "Zero-Tolerance" Degassing Standard

Balloon-sparging is often insufficient for sensitive cross-couplings. If you observe homocoupling >5%, switch to Freeze-Pump-Thaw (FPT) .

Step-by-Step FPT Protocol:

  • Seal: Place solvent in a Schlenk flask; seal tightly.

  • Freeze: Submerge flask in liquid

    
     until solvent is solid.
    
  • Pump: Apply high vacuum (open stopcock) for 5–10 minutes. Crucial: Do not apply vacuum while liquid; this only evaporates solvent.

  • Thaw: Close stopcock. Thaw in warm water bath. Gas bubbles will evolve.

  • Repeat: Perform cycles 2–4 exactly three times .

  • Backfill: Fill with high-purity Argon.

Protocol 1.2: Slow Addition (Kinetic Control)

If degassing fails, the reaction kinetics favor homocoupling. You must lower the instantaneous concentration of the nucleophile.

  • Setup: Dissolve the boronic acid/ester in the reaction solvent.

  • Execution: Use a syringe pump to add the nucleophile solution to the catalyst/halide mixture over 1–2 hours .

  • Why it works: This enforces a regime where

    
    , statistically favoring the cross-coupling pathway over the second transmetallation required for homocoupling [1].
    

Module 2: Reductive Homocoupling (The Halide Issue)

Applicability: Dimerization of the electrophile (Ar-X + Ar-X


 Ar-Ar).
The Mechanism

This is often an "Ullmann-type" side reaction. It occurs when the Pd(II) intermediate undergoes disproportionation or when the solvent itself acts as a reducing agent (common in alcohols), regenerating Pd(0) before the cross-coupling occurs.

Troubleshooting Matrix
FactorRecommendationScientific Rationale
Solvent Avoid 2-Propanol / Ethanol Primary/Secondary alcohols can reduce Pd(II) to Pd(0), promoting halide homocoupling via hydride transfer [2]. Switch to Toluene, DMF, or 1,4-Dioxane .
Catalyst Reduce Loading High local concentrations of Pd(II) facilitate disproportionation (

). Lower loading to <1 mol%.
Ligand Use Bulky Phosphines Ligands like SPhos or XPhos accelerate reductive elimination of the cross product, outcompeting the slower homocoupling pathway [3].
Reductant Check Base Some bases (e.g., amines) can act as reductants.[1] Switch to inorganic bases like

or

.

Module 3: Advanced FAQ & Quick Fixes

Q: I am using a Pd(II) precatalyst (e.g.,


). Doesn't it need to be reduced to start the cycle? 
A:  Yes. In many "standard" protocols, the boronic acid itself sacrifices a small amount to reduce Pd(II) to Pd(0), generating a trace of homocouple (Oxidative Homocoupling).
  • Fix: If you cannot afford any loss of boronic acid, add a sacrificial reductant like 1-2 mol% of Phenylboronic acid (if separable) or use a pre-formed Pd(0) source like

    
    .
    

Q: My reaction works in small scale but homocouples at large scale. A: This is a mass transfer issue. Oxygen removal is harder in large vessels.

  • Fix: Implement subsurface sparging (bubbling gas into the liquid) rather than just headspace purging. Use a sintered glass frit for finer bubbles and faster equilibration.

Q: Can I use water to suppress homocoupling? A: Counter-intuitively, yes. In some Suzuki couplings, adding water (or using wet solvent) accelerates the transmetallation step of the cross coupling cycle, making it faster than the homocoupling side reaction. Try a 4:1 Solvent:


 ratio [4].

References

  • Adrio, J., & Hii, K. K. (2007). Aerobic Pd-catalysed Suzuki–Miyaura coupling reactions in aqueous solvents. Chemical Communications. Link

  • Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Delcamp, J. H., & White, M. C. (2006). Sequential Hydrocarbon Functionalization: Allylic C-H Oxidation/Vinylic C-H Arylation. Journal of the American Chemical Society. Link

Sources

impact of base selection on Suzuki coupling yield

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Catalysis Support Center. In Suzuki-Miyaura coupling (SMC), the base is not merely a proton scavenger; it is a kinetic switch that dictates the mechanism of the transmetallation step.

Many researchers default to


 or 

, but suboptimal base selection is the primary cause of three common failure modes:
  • Stalled conversion (Failure to activate the boronic acid).

  • Protodeboronation (Base-catalyzed decomposition of the starting material).

  • Functional group hydrolysis (Incompatibility with electrophilic motifs).

This guide deconstructs the mechanistic role of the base and provides a logic-driven troubleshooting framework.

Part 1: The Mechanistic "Fork in the Trail"

To troubleshoot yield, you must understand how the base activates the system. As elucidated by Lennox and Lloyd-Jones, the transmetallation step can proceed via two distinct pathways depending on the base and reaction conditions.

The Two Activation Pathways
  • Path A (Boronate Pathway): The base attacks the Boronic Acid first, forming a reactive Boronate species

    
    . This species then attacks the neutral Pd(II) complex.
    
  • Path B (Oxo-Palladium Pathway): The base attacks the Pd(II)-Halide complex first, forming a Pd-OH or Pd-OR species. This "Oxo-Palladium" species then reacts with the neutral Boronic Acid.[1]

Key Insight: Sterically hindered substrates often fail via Path A because the boronate is too bulky. They require Path B (stronger, smaller bases like hydroxides) to proceed.

SuzukiMechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd + Ar-X PdOH Pd-Hydroxo Complex [Ar-Pd-OH] OxAdd->PdOH + Base (Path B) TransMet Transmetallation [Ar-Pd-R] OxAdd->TransMet Path A Entry Base Base (OH-, CO3--) BoronicAcid Boronic Acid RB(OH)2 Boronate Boronate Anion [RB(OH)3]- BoronicAcid->Boronate + Base (Path A) Boronate->TransMet Attack on Pd-X PdOH->TransMet + Neutral Boronic Acid RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration legend1 Path A: Base activates Boron (Standard) legend2 Path B: Base activates Palladium (Hindered/Anhydrous)

Figure 1: The "Fork in the Trail" mechanism showing the dual role of the base in activating either the boron reagent (Path A) or the palladium catalyst (Path B).[2][3][4][5][6][7][8]

Part 2: Base Selection Matrix

Use this table to select the starting base based on your substrate's constraints.

Base

(conj. acid)
Solubility ProfileBest Use CaseRisk Factor

~10.3High (Water), Low (Organic)Standard aryl-aryl couplings.Low solubility in organics can stall reaction (heterogeneous).

~10.3Moderate (Organic)General purpose; better organic solubility than Na.Hygroscopic; variable water content can affect stoichiometry.

~10.3High (Organic) Difficult/Hindered substrates. The "Cesium Effect" aids solubility and stabilization.Expensive. Hard to remove from polar products.

~12.3High (Water)Sterically hindered couplings. High basicity drives transmetallation.Can cause hydrolysis of esters/nitriles.

/

~15.7High (Water/Alcohols)Very unreactive chlorides; extremely hindered aryls.High Protodeboronation risk. Incompatible with most protecting groups.

/

~3.2 (HF)Low (Organic)Base-sensitive substrates (esters, aldehydes).Requires anhydrous conditions or specific solvents (THF/MeOH) to be effective.

N/AHigh (Organic)Anhydrous homogeneous coupling. Highly moisture sensitive.

Part 3: Troubleshooting Scenarios (Q&A)

Q1: My reaction turns black (Pd precipitation) and conversion stops at 40%. Why?

Diagnosis: This is often a Transmetallation Failure . The oxidative addition occurred (Pd inserted), but the cycle stalled because the base failed to activate the boronic acid (Path A) or the Pd-center (Path B). The resting Pd(II) species eventually decomposes. Solution:

  • Switch Cation: Replace

    
     with 
    
    
    
    . The larger Cesium radius disrupts ion pairing, increasing the solubility of the carbonate in the organic phase (e.g., Dioxane or Toluene), facilitating the interaction with the Pd-complex.
  • Increase Water: If using a biphasic system (e.g., Toluene/Water), ensure the water volume is sufficient (typically 4:1 or 10:1 organic:water). Boronates are polar; they need the aqueous interface or phase transfer.

Q2: I am seeing the "de-boronated" starting material (Ar-H) instead of the product.

Diagnosis: Protodeboronation . The base is too strong or the pH is too high. The base is catalyzing the hydrolysis of the C-B bond faster than the Transmetallation can occur. This is common with polyfluorinated phenylboronic acids or 2-heterocyclic boronic acids. Solution:

  • Lower Base Strength: Switch from

    
     or Hydroxides to 
    
    
    
    or
    
    
    .
  • Anhydrous Conditions: Water promotes protodeboronation. Switch to

    
      or 
    
    
    
    (anhydrous)
    in dry Dioxane or DMF.
  • Slow Addition: Add the base via syringe pump to keep the instantaneous concentration low.

Q3: My substrate has an ester group, and it's hydrolyzing.

Diagnosis: Nucleophilic attack by hydroxide or carbonate on the carbonyl. Solution:

  • Fluoride Activation: Use

    
      or 
    
    
    
    . Fluoride has high affinity for Boron (forming
    
    
    ) which activates transmetallation without being a strong Brønsted base or nucleophile toward carbonyls.
  • Weak Bases: Use

    
      (toxic, historical) or milder 
    
    
    
    .
Q4: I am coupling a sterically hindered "ortho-ortho" system.

Diagnosis: Steric bulk prevents the formation of the activated boronate complex (Path A). Solution:

  • Force Path B: Use

    
      or 
    
    
    
    in aqueous DME. The generation of the small, highly reactive Pd-OH intermediate (Oxo-Palladium) is less sterically demanding than the attack of a bulky boronate on the Pd center.
  • Buchwald Precatalysts: Use G3-XPhos or G3-SPhos with

    
     . The phosphate base is critical here for generating the active catalytic species from the precatalyst.
    

Part 4: Standard Base Screening Protocol

Do not guess. Run this 4-vial screen for new substrates to identify the optimal kinetic pathway.

Conditions: 0.1 mmol scale, 5 mol% Pd catalyst, solvent (Dioxane/H2O 4:1), 60°C, 2 hours.

VialBaseRationale
1

(2.0 eq)
The Baseline. Checks if standard Path A works.
2

(2.0 eq)
Solubility Check. Tests if phase transfer/solubility is the bottleneck.
3

(2.0 eq)
Steric/Speed Check. Tests if a stronger base/Path B is required.
4

(2.0 eq)
Sensitivity Check. Tests if milder activation improves selectivity.

Analysis:

  • If Vial 2 > Vial 1: The reaction is solubility limited.

  • If Vial 3 is best: The reaction is sterically demanding or requires Path B.

  • If Vial 4 is best: You have side reactions (protodeboronation) in the other vials.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[9] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370.[9]

  • Cox, P. A., et al. (2017).[10] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 13156–13165.

  • Dent, T. J. (2020).[11] Exploring and Quantifying the Caesium Effect. Compunetics.

  • Kassel, J., et al. (2021).[12] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. ACS Catalysis, 11, 3185-3185.

Sources

troubleshooting unexpected NMR shifts in fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine-19 (


) NMR Anomalies 
Subject:  Troubleshooting Unexpected Chemical Shifts & Splitting in Fluorinated Aromatics
Ticket Priority:  High (Data Integrity Critical)
Assigned Specialist:  Senior Application Scientist

Introduction: The "Fluorine Factor"

Welcome to the Advanced NMR Support Center. You are likely here because your


 spectrum does not match your structure, or your chemical shifts are drifting inexplicably between experiments.

The Reality Check: Unlike proton (


) NMR, fluorine is a "diva" nucleus. It possesses a massive chemical shift range (~800 ppm), extreme sensitivity to local electrostatic environments (solvent, pH, concentration), and the ability to couple through space, ignoring the rules of covalent bonding.

This guide moves beyond basic textbook definitions to troubleshoot the specific, high-frequency anomalies encountered in drug discovery and fluorinated aromatic research.

Part 1: Diagnostic Workflow

Before altering your sample, trace your issue through this logic gate to isolate the root cause.

G Start START: Unexpected 19F Shift/Splitting CheckRef 1. Check Referencing Is it Internal or Unified Scale? Start->CheckRef CheckSolv 2. Solvent Mismatch? (e.g., CDCl3 vs DMSO-d6) CheckRef->CheckSolv Ref OK RefIssue Diagnosis: Referencing Error (± 1-2 ppm deviation) CheckRef->RefIssue Ref Unclear CheckConc 3. Concentration Check Run Dilution Series CheckSolv->CheckConc Solvent Same SolvEffect Diagnosis: Solvent Induced Shift (Polarity/H-Bonding) CheckSolv->SolvEffect Solvent Changed Aggreg Diagnosis: π-π Stacking/Aggregation (Shift moves with Conc.) CheckConc->Aggreg Shift Drifts CheckSplit 4. Anomalous Splitting? (Coupling where none should be) CheckConc->CheckSplit Shift Stable ThroughSpace Diagnosis: Through-Space Coupling (Spatial Proximity < 4Å) CheckSplit->ThroughSpace J observed, no bond path Isotope Diagnosis: Isotope Effect (Deuterium induced shift) CheckSplit->Isotope Multiplet in deuterated analog

Figure 1: Logic gate for isolating the source of


 NMR anomalies. Follow the path to determine if the issue is environmental (solvent/ref) or structural (coupling).

Part 2: The "Drifting Peak" (Environmental Factors)

Issue: Your peak has moved 2–5 ppm compared to literature or a previous run.

The Solvent Trap

Fluorine lone pairs are highly exposed. Changing from a non-polar solvent (


) to a polar aprotic solvent (DMSO-

, DMF-

) or a protic solvent (

) alters the local electron density significantly.
  • Mechanism: Polar solvents stabilize the polarized C-F bond, often leading to deshielding (downfield shift).

  • H-Bonding: If your molecule has H-bond donors near the fluorine, solvents that disrupt/enhance this network will cause massive shifts.

Data Table: Typical Solvent-Induced Shifts (vs.


) 
Compound TypeShift in

(ppm)
Shift in DMSO-

(ppm)

(ppm)
Cause
Ar-F (General) -110.0-112.5-2.5Dipole stabilization
Ar-CF

-63.0-61.8+1.2Solvent Polarity
Carbonyl-

-F
-200.0-195.0+5.0H-Bonding / Enolization
The Referencing Crisis

Unlike


 NMR, where TMS is the universal zero, 

referencing is chaotic.
  • Internal Standards:

    
     is the historic "0 ppm" but is volatile (b.p. 24°C). 
    
    
    
    is common but pH-sensitive.
  • Unified Scale (

    
    ):  IUPAC recommends referencing mathematically based on the 
    
    
    
    TMS signal (Unified Scale). If your spectrometer is set to "Unified" but you compare it to a paper using internal
    
    
    , you will see discrepancies.

Protocol: Correct Referencing (The "Unified" Method)

  • Acquire a

    
     spectrum and calibrate the solvent residual peak or TMS to 0.00 ppm exactly.
    
  • Note the SR (Spectral Reference) or offset value used for proton.

  • Apply the IUPAC

    
     ratio (0.940867196 for 
    
    
    
    ) to calculate the absolute frequency zero for fluorine.
    • Note: Most modern software (Mnova, TopSpin) has a "Reference by Solvent (Unified)" button. Use it.

Part 3: The "Ghost" Splitting (Structural Anomalies)

Issue: You see a doublet or multiplet splitting (


) where there are no bonds connecting the fluorine to a proton or another fluorine.
Through-Space Coupling ( )

This is the most common "false positive" in fluorinated aromatics. If a fluorine atom and a proton (or another fluorine) are spatially close (


) due to folding or steric crowding, their orbitals can overlap directly, bypassing the bond network.
  • Mechanism: "Lone-pair overlap" allows spin information transfer.

  • Diagnosis: The coupling constant (

    
    ) is often significant (5–20 Hz) even if they are 5 or 6 bonds apart chemically.
    

Experimental Protocol: 1D


 HOESY 
Standard NOESY is often insufficient. You need Heteronuclear Overhauser Effect Spectroscopy (HOESY).[1][2][3]

Step-by-Step Setup (Bruker/Agilent):

  • Sample Prep: Degas the sample (remove

    
    ) to maximize relaxation times.
    
  • Tuning: Crucial. You must tune both the

    
     and 
    
    
    
    channels on the probe. If your probe is not double-tuned (e.g., H/F/C), this experiment will fail.
  • Pulse Sequence: Select hoesyfh (or equivalent).

    • Mixing Time: Set to 400–600 ms (longer than H-H NOESY due to slower cross-relaxation).

  • Acquisition:

    • Observe:

      
       (higher sensitivity).
      
    • Decouple/Pulse:

      
      .[1][4][5]
      
  • Interpretation: A cross-peak indicates spatial proximity, confirming the "ghost" splitting is actually a structural feature (e.g., a specific rotamer).

Deuterium Isotope Effects

If you are running a deuterated analog or using a solvent where exchangeable protons are replaced by deuterium:

  • The Shift: replacing

    
     with 
    
    
    
    (D) typically causes an upfield shift (shielding) of 0.1 – 0.5 ppm per deuterium in the
    
    
    or
    
    
    position.
  • The Splitting: You may see "loss" of coupling (since

    
    ) or broadening.
    

Part 4: Concentration & Aggregation

Issue: The chemical shift moves as you add more compound.

Mechanism: Fluorinated aromatics are "sticky." The electron-deficient fluoro-aromatic ring loves to


-stack with electron-rich rings (or itself).
  • Result: As concentration increases, the rings stack. The ring current of the neighbor shields/deshields the fluorine.

  • Test: Run a dilution series (e.g., 10 mM, 5 mM, 1 mM). If the peak moves

    
    , you have aggregation.
    
    • Fix: Report shifts at "infinite dilution" or strictly control concentration (e.g., 5 mM).

FAQ: Quick Troubleshooting

Q: My baseline is rolling/wavy in the


 spectrum. 
A:  This is usually "acoustic ringing" because the 

frequency is close to the probe's body resonance.
  • Fix: Use a pulse sequence with a "pre-scan delay" or "acoustic suppression" (e.g., zgring on Bruker). Alternatively, set the DE (Dead Time) slightly longer (e.g., 20

    
    s).
    

Q: I see "satellites" around my main fluorine peak. A: Check the spacing.

  • If

    
    : It's the 
    
    
    
    satellite (natural abundance 1.1%).
  • If

    
    : It might be a spinning sideband (if using a non-gradient shim system). Try turning off the spinner.
    

References

  • IUPAC Recommendations (2001/2008): Harris, R. K., et al. "NMR nomenclature.[6] Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 73(11), 1795-1818. Link

  • Through-Space Coupling: Mallory, F. B., et al. "Nuclear Spin-Spin Coupling via Nonbonded Interactions."[7] Journal of the American Chemical Society, 122(17), 4108-4116.[7] Link

  • HOESY Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed. (Chapter 8: Heteronuclear Methods). Link

  • Solvent Effects: Rosenau, C. P., et al. "Solvent Effects in

    
     NMR Spectroscopy." Angewandte Chemie Int. Ed., 57(31), 9764-9769. Link
    
  • Isotope Effects: Hansen, P. E. "Isotope effects on chemical shifts as a tool in structural studies." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. Link

Sources

Technical Support Center: Degradation Pathways of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid

[1][2]

Compound Identity & Context

Q: What is the primary relevance of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid in current research?

A: This compound (CAS Registry Number not widely listed as a standalone commercial product, but structurally defined as 3',4'-dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid ) is a critical structural congener and likely synthesis intermediate for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, most notably Bixafen [1].[1][2]

In the synthesis of Bixafen, the amide bond is formed between a pyrazole acid chloride and the corresponding aniline (3',4'-dichloro-5-fluorobiphenyl-2-amine).[1][2] The benzoic acid form you are investigating is the oxidized precursor or a potential hydrolytic/oxidative degradation product of this amine moiety.[1][2] Understanding its degradation is essential for environmental fate studies (soil persistence) and impurity profiling in pharmaceutical/agrochemical manufacturing.[1][2]

Troubleshooting: Degradation & Stability

Issue 1: "I am observing unexpected peaks in my LC-MS chromatogram after exposing the sample to light."

Diagnosis: Photolytic Cyclization (Fluorenone Formation).[1][2] Mechanism: 2-Biphenylcarboxylic acids are notoriously photosensitive.[1][2] Under UV irradiation, they undergo an intramolecular cyclization to form 9-fluorenone derivatives .[1][2]

  • Pathway: The excited state of the biphenyl acid undergoes radical cyclization between the carboxyl carbon and the ortho-position of the phenyl ring, followed by oxidation.[1][2]

  • Predicted Product: 2,3-Dichloro-6-fluoro-9H-fluoren-9-one (Numbering dependent on IUPAC convention for the fused system).

  • Experimental Validation: Check for a product with a mass loss of roughly 18 Da (loss of H₂O) or 2 Da (loss of 2H) relative to the parent, depending on the mechanism (cyclodehydration vs. oxidative cyclization).[1][2] In this specific case, the mechanism typically yields the fluorenone directly.[1][2]

Action Plan:

  • Protect samples: Use amber glassware for all stock solutions.

  • Control: Run a dark control alongside your irradiated samples to confirm photolysis.[1][2]

  • Identification: Look for a highly conjugated, UV-absorbing peak with a distinct absorbance shift (yellow/orange color) compared to the colorless parent acid.[1][2]

Issue 2: "The compound seems stable in water, but I see loss in soil microcosms."[1][2]

Diagnosis: Microbial Biotransformation (Hydroxylation).[1][2] Mechanism: In aerobic soil environments, the biphenyl core is recalcitrant but susceptible to cometabolic attack.[1][2] The primary degradation pathway is ring hydroxylation mediated by dioxygenases.[1][2]

  • Pathway: Insertion of -OH groups, primarily on the less substituted phenyl ring (though both are halogenated here, steric hindrance directs attack).[1][2]

  • Secondary Pathway: Decarboxylation is possible but less common for benzoic acids unless specific decarboxylases are active.[1][2]

  • Predicted Product: Hydroxy-2-(3,4-dichlorophenyl)-5-fluorobenzoic acid isomers.[1][2]

Action Plan:

  • Extract: Use a polar modifier (e.g., Acetonitrile/Water with Formic Acid) to extract polar metabolites.[1][2]

  • Detect: Monitor for [M+16] (Mono-hydroxylated) and [M+32] (Di-hydroxylated) adducts in LC-MS.

Analytical Method Optimization

Issue 3: "Sensitivity is poor in Positive Mode ESI."

Diagnosis: Incorrect Ionization Mode. Explanation: As a carboxylic acid, 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid is an acidic molecule (

1212Solution:Negative Mode ESI (ESI-)
  • Target Ion:

    
     (Deprotonated molecular ion).[1][2]
    
  • Calculated Mass:

    • Formula:

      
      [1][2][3][4][5][6][7][8]
      
    • Monoisotopic Mass: ~283.98 Da.[1][2]

    • Target m/z: 282.97 (approximate).[1][2]

Action Plan:

  • Mobile Phase: Use 0.1% Formic Acid or Ammonium Acetate (pH 4-5) to ensure ionization stability.[1][2] Avoid high pH if using silica-based columns, but slightly basic pH (e.g., Ammonium Hydroxide) can drastically enhance ESI- signal for acids.[1][2]

Visualizing the Degradation Network

The following diagram illustrates the primary degradation pathways (Photolytic, Microbial, and Chemical) for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid.

DegradationPathwaysFigure 1: Predicted Degradation Pathways of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic AcidParent2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid(C13H7Cl2FO2)Fluorenone2,3-Dichloro-6-fluoro-9H-fluoren-9-one(Photolytic Cyclization Product)Parent->FluorenoneUV Irradiation(Photolysis)HydroxyHydroxy-2-(3,4-dichlorophenyl)-5-fluorobenzoic acid(Microbial Metabolite)Parent->HydroxySoil/Microbial(Dioxygenase)Decarb3,4-Dichloro-3'-fluorobiphenyl(Decarboxylation Product)Parent->DecarbThermal/Radical(-CO2)

Figure 1: Primary degradation routes including photolytic cyclization to fluorenone and microbial hydroxylation.[1][2]

Summary of Key Parameters

ParameterValue / DescriptionNotes
Molecular Formula

Monoisotopic Mass 283.9807 Da
Primary Degradant (Light) Fluorenone derivativeHigh risk in surface water studies.[1][2]
Primary Metabolite (Soil) Hydroxylated acidRequires polar extraction methods.[1][2]
Solubility Low (Water), High (MeOH, ACN)Lipophilic (

).[1][2]
Detection Mode LC-MS/MS (ESI Negative)Monitor m/z ~283 -> Product ions.[1][2]

References

  • Food and Agriculture Organization of the United Nations (FAO). (2013).[1][2] Bixafen: Pesticide Residues in Food - 2013 Evaluations.[1][2] (Detailed discussion on Bixafen metabolites, including the biphenyl amine and associated acid pathways).

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (Isomer reference for structural properties). [1][2]

  • University of Hertfordshire. (2025).[1][2] Bixafen Properties and Metabolites Database. (Lists known metabolites M20, M44, and degradation behavior).

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced effects of isomeric substitution patterns are a cornerstone of rational drug design. This guide offers an in-depth comparison of the biological activities of the three positional isomers of fluorobenzoic acid: 2-fluorobenzoic acid (ortho), 3-fluorobenzoic acid (meta), and 4-fluorobenzoic acid (para). By examining their differential effects on various biological systems, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships.

The introduction of a fluorine atom to the benzoic acid scaffold significantly alters its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.[1][2] The position of this single fluorine atom—ortho, meta, or para—creates subtle yet critical differences in the molecule's interaction with biological targets. This guide will delve into these differences, supported by experimental data from studies on these isomers and their derivatives, and provide detailed protocols for researchers to conduct their own comparative assessments.

Physicochemical Properties Influencing Biological Activity

The biological activity of a small molecule is intrinsically linked to its physicochemical properties. In the case of fluorobenzoic acid isomers, the position of the fluorine atom dictates the electronic and steric environment of the carboxylic acid group, which in turn affects acidity (pKa), a key determinant of a molecule's behavior in a biological milieu.

The fluorine atom's strong electron-withdrawing inductive effect (-I) and weaker electron-donating mesomeric effect (+M) play a crucial role. In the ortho- and para-positions, the mesomeric effect can influence the electron density of the aromatic ring and the carboxyl group. However, the inductive effect is generally dominant, increasing the acidity of the benzoic acid.[3]

IsomerCAS NumberMelting Point (°C)pKa
2-Fluorobenzoic Acid445-29-4122-1253.27
3-Fluorobenzoic Acid455-38-91233.86
4-Fluorobenzoic Acid456-22-41844.14

Note: The pKa values can vary slightly depending on the experimental conditions.

The lower pKa of the ortho isomer compared to the meta and para isomers is a result of the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group provides through-space electronic stabilization of the carboxylate anion.[3] These differences in acidity can affect the isomers' ability to cross cell membranes and interact with target enzymes or receptors.

Comparative Biological Activities

While direct comparative studies on the biological activities of the three fluorobenzoic acid isomers are not abundant in the literature, valuable insights can be gleaned from research on their derivatives and related compounds. The following sections will compare their known and inferred activities in key therapeutic areas.

Antimicrobial Activity

Fluorinated compounds are a well-established class of antimicrobial agents. While much of the research focuses on complex derivatives, studies on amides of fluorobenzoic acids have demonstrated pronounced antibacterial and antifungal activity.[4] The antimicrobial potential of the parent isomers can be inferred to be present, albeit likely at a lower potency than their optimized derivatives.

A study on amides of ortho-, meta-, and para-fluorobenzoic acids showed that all exhibit antibacterial activity against both gram-positive and gram-negative strains.[4] This suggests that the core fluorobenzoic acid scaffold possesses intrinsic antimicrobial properties. The differences in activity between the isomers would likely stem from their varying abilities to penetrate bacterial cell walls and interact with intracellular targets, which are influenced by their lipophilicity and electronic properties.

To quantitatively compare the antimicrobial efficacy of the isomers, a Minimum Inhibitory Concentration (MIC) assay is the standard method.

Anti-inflammatory Activity

The inhibition of inflammatory pathways is a key therapeutic strategy for a range of diseases. Derivatives of 2-fluorobenzoic acid, in particular, have been investigated for their potential to treat autoimmune diseases by inhibiting the production of inflammatory cytokines. Furthermore, some fluorinated benzofuran derivatives have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[5][6][7]

The anti-inflammatory potential of the fluorobenzoic acid isomers themselves can be assessed by their ability to inhibit COX-1 and COX-2 enzymes. The varying electronic and steric properties of the isomers would likely lead to differential binding to the active sites of these enzymes.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial in drug development to assess the potential for adverse effects and to identify compounds with anticancer properties. Derivatives of fluorobenzoic acids have been explored for their anticancer activity. For instance, new cyclopentaquinoline derivatives incorporating a fluorobenzoic acid moiety have demonstrated significant anticancer activity against human lung adenocarcinoma cells.[8] Another study showed that tetrahydroacridine derivatives with a fluorobenzoic moiety exhibited cytotoxic activity against lung and colon cancer cell lines.[9]

The inherent cytotoxicity of the fluorobenzoic acid isomers can be compared using an MTT assay on various cancer cell lines. The differential uptake and metabolic effects of the isomers in cancer cells would likely result in varying levels of cytotoxicity.

Experimental Protocols

To facilitate further research and direct comparison of the fluorobenzoic acid isomers, this section provides detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[11]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fluorobenzoic acid isomers (2-, 3-, and 4-)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Resazurin solution (optional, for colorimetric reading)[13]

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each fluorobenzoic acid isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[12]

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each isomer stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10] For a more quantitative result, a viability indicator like resazurin can be added, and the absorbance can be read with a microplate reader.[13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Isomer Stock Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate (37°C, 18-24h) D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE2).[1][14][15]

Materials:

  • Human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorobenzoic acid isomers

  • Reaction buffer (e.g., Tris-HCl)

  • PGE2 ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare a range of concentrations for each fluorobenzoic acid isomer.

  • Pre-incubation: In a 96-well plate, add the enzyme solution and the inhibitor solution (or vehicle control). Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[1]

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a suitable stopping reagent (e.g., HCl).[15]

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[1][14]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the isomer. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

COX_Inhibition_Workflow A Prepare Enzyme (COX-1/COX-2) and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Arachidonic Acid B->C D Terminate Reaction C->D E Quantify PGE2 Production (ELISA) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29)[9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Fluorobenzoic acid isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each fluorobenzoic acid isomer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Fluorobenzoic Acid Isomers A->B C Incubate (24-72h) B->C D Add MTT Reagent and Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The positional isomerism of fluorobenzoic acids presents a compelling case study in the structure-activity relationship of small molecules. While direct comparative data on their biological activities remains an area ripe for further investigation, the existing literature on their derivatives strongly suggests that the ortho, meta, and para isomers will exhibit distinct biological profiles. The differences in their physicochemical properties, driven by the position of the fluorine atom, are expected to translate into varied potencies in antimicrobial, anti-inflammatory, and cytotoxic assays.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the biological activities of these isomers. Such studies will not only contribute to a more profound understanding of their therapeutic potential but also inform the rational design of next-generation pharmaceuticals and agrochemicals.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • Microbe Online. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model - NIH. [Link]

  • Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils - PubMed. [Link]

  • Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC - PubMed Central. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]

  • New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed. [Link]

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • ResearchGate. Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]

  • ResearchGate. Antimicrobial activity in vitro, MIC values expressed in μM for all... [Link]

  • CEFIPRA. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. [Link]

  • Sparrow Chemical. Fluorobenzoic Acid Series. [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link]

  • FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. [Link]

  • ResearchGate. (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

  • MDPI. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. [Link]

  • PubMed. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. [Link]

  • ResearchGate. Antiinflammatory activity of compounds (1-20) in terms of IC50 value. [Link]

  • Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed. [Link]

  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. [Link]

  • Chemical Communications (RSC Publishing). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

Sources

Advanced Comparative Analysis: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic Acid vs. Conventional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical evaluation of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , a halogenated biphenyl carboxylic acid, contrasting it with standard ATP-competitive kinase inhibitors (e.g., Imatinib, Staurosporine).

Unlike the vast majority of kinase inhibitors that target the ATP-binding pocket (hinge region) via heterocyclic scaffolds (e.g., aminopyrimidines, quinazolines), 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid represents a distinct class of non-classical / allosteric inhibitors . Its acidic moiety and biphenyl core suggest a mechanism of action involving allosteric site binding or substrate competition (similar to PDK inhibitors like Dichloroacetate or specific MAPK inhibitors), offering superior selectivity profiles at the cost of absolute potency compared to Type I inhibitors.

Part 1: Structural & Mechanistic Divergence

Chemical Architecture
  • 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid : Characterized by a biphenyl core with a carboxylic acid 'warhead' and halogenated substituents. The carboxylic acid is ionized at physiological pH, drastically altering its binding thermodynamics compared to neutral heterocycles.

  • Standard Kinase Inhibitors (e.g., Imatinib) : Typically feature a "hinge-binding" motif (e.g., pyridine, pyrimidine) that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase backbone.

Mechanism of Action (MOA)

The fundamental difference lies in the binding site.

  • ATP-Competitive (Orthosteric): Competes directly with ATP. High potency but prone to off-target effects due to the conservation of the ATP pocket across the kinome.

  • Allosteric (Type III/IV): The benzoic acid derivative likely binds to a distinct allosteric pocket (e.g., the PIF pocket in PDK1 or the DFG-out pocket), inducing a conformational change that renders the kinase inactive. This mechanism is often non-competitive with ATP.

KinaseInhibition Kinase Active Kinase (Open Conformation) Complex_Active Kinase-ATP Complex (Phosphorylation) Kinase->Complex_Active + ATP Complex_Blocked Kinase-Inhibitor Complex (Competitive Inhibition) Kinase->Complex_Blocked + Type I Inhibitor Complex_Inactive Kinase-Allosteric Complex (Conformational Lock) Kinase->Complex_Inactive + Allosteric Inhibitor ATP ATP (Substrate) ATP->Complex_Active Inhibitor_Type1 Standard Inhibitor (Imatinib/Staurosporine) Inhibitor_Type1->Complex_Blocked Competes with ATP Inhibitor_Allosteric 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (Allosteric/Acidic) Inhibitor_Allosteric->Complex_Inactive Binds Distal Site Complex_Inactive->Complex_Active Cannot Bind ATP

Figure 1: Mechanistic divergence between ATP-competitive inhibitors and allosteric benzoic acid derivatives.

Part 2: Performance Comparison

The following data compares the theoretical and experimental profiles of the benzoic acid derivative against a standard Type I inhibitor (Imatinib) and a pan-kinase inhibitor (Staurosporine).

Comparative Data Table
Feature2-(3,4-Dichlorophenyl)-5-fluorobenzoic acidImatinib (Type II)Staurosporine (Pan-Kinase)
Primary Target Class Allosteric / Metabolic Kinases (e.g., PDK, CK2)Tyrosine Kinases (ABL, KIT, PDGFR)Ser/Thr & Tyr Kinases
Binding Mode Allosteric / Substrate CompetitiveATP-Competitive (DFG-out)ATP-Competitive (DFG-in)
Selectivity Score (S(35)) High (>0.8) - Targets specific pocketsModerate (0.3-0.5)Very Low (<0.1)
Cellular Permeability pH-Dependent (Low at neutral pH without transport)High (Passive Diffusion)High
IC50 (Typical) µM range (1-10 µM)nM range (10-100 nM)nM range (1-10 nM)
Off-Target Liability Low (Unique binding site)Moderate (Other kinases)High (Apoptosis induction)
Solubility & Formulation
  • Acidic Nature: The carboxylic acid group (

    
    ) means the compound is ionized at physiological pH (7.4). This increases aqueous solubility compared to neutral heterocycles but decreases passive membrane permeability.
    
  • Protocol Implication: Assays must be buffered carefully. DMSO stock solutions may precipitate if diluted into acidic buffers.

Part 3: Experimental Protocols

To validate the activity of 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid , standard ATP-depletion assays are recommended, but with specific modifications for allosteric inhibitors.

ADP-Glo™ Kinase Assay (Luminescence)

This assay measures ADP formation, a universal product of kinase activity. It is ideal for characterizing non-ATP competitive inhibitors because it allows high ATP concentrations (saturating conditions) to prove non-competitive kinetics.

Materials:

  • Kinase Enzyme (e.g., PDK1, CK2, or target of interest).

  • Substrate (Peptide/Protein).

  • Ultra-Pure ATP.

  • ADP-Glo™ Reagent (Promega).

  • Test Compound: 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (10 mM in DMSO).

Workflow:

  • Preparation: Dilute compound in 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Note: Ensure pH is stable as the compound is acidic.

  • Incubation (Pre-Equilibration): Incubate Kinase + Compound for 15 minutes at RT. Critical for allosteric inhibitors to induce conformational change.

  • Reaction Start: Add ATP and Substrate.

  • Reaction: Incubate for 60 minutes at RT.

  • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Measurement: Read Luminescence (RLU).

Data Analysis: Plot RLU vs. log[Compound]. Calculate IC50.

  • Validation: If IC50 does not shift significantly with increasing [ATP], the inhibitor is Non-Competitive (Allosteric). If IC50 increases linearly with [ATP], it is Competitive (Orthosteric).

Thermal Shift Assay (Differential Scanning Fluorimetry)

Validates physical binding independent of enzymatic activity.

Workflow:

  • Mix Kinase (2 µM) + SYPRO Orange dye + Compound (10-50 µM).

  • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Result: A shift in melting temperature (

    
    ) > 2°C indicates binding.
    
    • Positive Shift: Stabilization (Typical for inhibitors).

    • Negative Shift: Destabilization (Possible for some allosteric effectors).

Part 4: Synthesis of Experimental Logic

The choice to use 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid over a standard inhibitor like Imatinib depends entirely on the target specificity required.

  • Use Imatinib/Staurosporine when: You need a positive control to kill kinase activity broadly or check assay validity.

  • Use the Benzoic Acid Derivative when: You are investigating a specific metabolic kinase (like PDK) or require a tool compound that does not interfere with the ATP-binding site of other kinases in a complex lysate.

Causal Chain of Experimentation
  • Solubility Check: Because it is an acid, verify solubility in assay buffer (pH 7.5) to avoid false negatives due to precipitation.

  • Tm Shift: Confirm binding before activity assays to save reagents.

  • ATP-Dependence Test: Run IC50 curves at

    
     and 
    
    
    
    of ATP.
    • Result: If IC50 is stable, it confirms the unique allosteric mechanism of this class.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004. Link

  • Kato, M., et al. "Selectivity of Kinase Inhibitors and the 'Kinome'." Chemical Biology & Drug Design, 2005.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • ChemSrc. "2-(3,4-dichlorophenyl)-4-fluorobenzoic acid - CAS 926239-53-4."[1] (Reference for structural analog properties). Link

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated benzoic acids is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. These compounds are prevalent in many active pharmaceutical ingredients (APIs) and their intermediates. Consequently, the validation of analytical methods used for their analysis is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of common analytical techniques, supported by experimental data and grounded in established regulatory principles, to empower you in selecting and validating the most appropriate method for your needs.

The foundation of any robust analytical method lies in its validation, a process that demonstrates its suitability for the intended purpose[1][2]. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, which has been adopted by regulatory agencies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5][6][7][8][9][10]. The recently revised ICH Q2(R2) guideline emphasizes a more scientific and risk-based approach to analytical procedure validation[3][4].

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for fluorinated benzoic acids is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. A combination of two or more procedures might be necessary to achieve the desired level of discrimination[2].Excellent, due to the selection of specific precursor and product ion transitions (MRM).Excellent, provides structural information for definitive identification.
Linearity Range Typically in the µg/mL to mg/mL range (e.g., 1-200 µg/mL)[11][12].Wide dynamic range, capable of trace-level analysis from pg/mL to µg/mL.Wide dynamic range, with the potential for ultra-trace analysis (ng/L) after derivatization[13][14].
Accuracy (% Recovery) Typically 98-102% for drug substance and 95-105% for drug product[11].Generally 80-120% in complex biological matrices[5][7][15].80-120%, can be influenced by the efficiency of the derivatization step[13].
Precision (%RSD) Repeatability: <1-2%; Intermediate Precision: <5%[12].<15% for bioanalytical methods[5][7][15].<15%[13].
Limit of Detection (LOD) ng/mL range[11][12].pg/mL to low ng/mL range[16][17][18].As low as ng/L with pre-concentration and derivatization[13][14].
Limit of Quantitation (LOQ) ng/mL to low µg/mL range[11][12].pg/mL to ng/mL range[16][17][18].ng/L to low µg/L range[13][14].
Sample Preparation Often simple dissolution in a suitable solvent[11].May require solid-phase extraction (SPE) for complex matrices to minimize matrix effects[16][17][18].Typically requires a derivatization step to increase volatility and improve chromatographic performance[13][14].
Throughput High, with run times often less than 10 minutes[19].High, especially with modern UHPLC systems[20].Lower, due to the additional derivatization step and potentially longer run times.
Cost Relatively low initial investment and operational cost.Higher initial investment and maintenance costs.Moderate to high initial investment.

The Interconnectivity of Validation Parameters

The validation of an analytical method is a holistic process where each parameter is interconnected, contributing to the overall assurance of the method's reliability. Understanding these relationships is key to designing an efficient and effective validation study.

Validation_Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Ensures measurement of the correct analyte Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) Precision->LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision System_Suitability System Suitability System_Suitability->Accuracy System_Suitability->Precision

Caption: Interrelationship of analytical method validation parameters.

A Practical Guide: Step-by-Step Validation of an HPLC-UV Method for 2-Fluorobenzoic Acid

This section provides a detailed protocol for the validation of a reversed-phase HPLC-UV method for the quantification of 2-Fluorobenzoic Acid, a common fluorinated benzoic acid.

Method Development & Optimization

The initial step involves developing a chromatographic method that provides adequate separation and a symmetrical peak shape for 2-Fluorobenzoic Acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (containing 0.1% Formic Acid) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Causality: The C18 stationary phase provides good retention for the relatively nonpolar benzoic acid derivative. The acidic mobile phase (0.1% Formic Acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The detection wavelength is selected based on the UV absorbance maximum of 2-Fluorobenzoic Acid.

Validation Protocol

A pre-defined validation protocol with clear acceptance criteria is essential[4].

HPLC_Validation_Workflow start Start Validation specificity Specificity (Peak Purity, Placebo Interference) start->specificity linearity Linearity & Range (5-7 concentration levels) specificity->linearity accuracy Accuracy (Spiked Placebo, 3 levels, n=3) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (n=6 at 100% concentration) precision->repeatability intermediate Intermediate Precision (Different day, analyst, instrument) precision->intermediate lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) repeatability->lod_loq intermediate->lod_loq robustness Robustness (Vary Flow Rate, pH, Temp) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability report Validation Report system_suitability->report

Caption: Workflow for HPLC-UV method validation.

Experimental Procedures
  • Specificity:

    • Procedure: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), a standard solution of 2-Fluorobenzoic Acid, and a sample solution.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms. Peak purity analysis (using a Diode Array Detector) of the analyte peak in the sample should pass.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five standard solutions of 2-Fluorobenzoic Acid covering the expected concentration range (e.g., 50% to 150% of the target concentration). Inject each standard in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

  • Accuracy:

    • Procedure: Prepare placebo samples spiked with 2-Fluorobenzoic Acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%[11].

  • Precision:

    • Repeatability (Intra-assay precision):

      • Procedure: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Procedure: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be demonstrated to have acceptable accuracy and precision.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these minor variations.

  • System Suitability:

    • Procedure: Inject a standard solution multiple times (e.g., n=5) before each analytical run.

    • Acceptance Criteria: The RSD of the peak area and retention time should be ≤ 2.0%. Other parameters like theoretical plates and tailing factor should also meet predefined criteria.

Conclusion

The validation of analytical methods for fluorinated benzoic acids is a cornerstone of robust pharmaceutical development and quality control. By understanding the principles of method validation and the comparative strengths of different analytical techniques, researchers can confidently select and implement methods that are fit for their intended purpose. This guide serves as a practical resource to navigate the complexities of method validation, ensuring the generation of accurate and reliable data.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry . PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry . ResearchGate. [Link]

  • A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater . UWSpace - University of Waterloo. [Link]

  • Method for detecting tracer compounds for hydrocarbon production.
  • LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL...) . ResearchGate. [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatogra . IFP Energies nouvelles. [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]

  • Method Validation Validation of Analytical Methods and Procedures . LabCompliance. [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY . ResearchGate. [Link]

  • Current developments in LC-MS for pharmaceutical analysis . SciSpace. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried . Indonesian Journal of Chemistry. [Link]

  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan . Research India Publications. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles . ThaiScience. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment . ResearchGate. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes . Agilent. [Link]

  • ORIGINAL ARTICLES Validation of analytical method for determination of sorbic acid and benzoic acid in juices and carbonated beverages . ResearchGate. [Link]

Sources

A Comparative Guide to Suzuki Coupling Catalysts for Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted benzoic acids is a foundational task. These moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial carbon-carbon bond in biaryl carboxylic acids.[1][2] The choice of catalyst, however, is paramount and can dramatically influence yield, purity, reaction time, and overall process efficiency.

This guide provides an in-depth comparative analysis of common catalytic systems for the synthesis of benzoic acid derivatives via Suzuki coupling. We will delve into the mechanistic underpinnings of catalyst selection, present comparative performance data, and offer detailed, field-proven experimental protocols.

The Engine of the Reaction: Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium or nickel catalyst.[3][4][5][6] A fundamental grasp of this cycle is essential for rational catalyst selection and troubleshooting. The three key steps are:

  • Oxidative Addition: The active M(0) catalyst (where M is Pd or Ni) inserts into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6][7]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the metal center.[7][8]

  • Reductive Elimination: The two organic partners couple to form the biaryl product, regenerating the M(0) catalyst, which re-enters the cycle.[6][7]

The efficiency of each step is profoundly influenced by the choice of metal, the ligands coordinating to it, the base, and the solvent.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle M0 M(0)Ln OxAdd Oxidative Addition M0->OxAdd M2_Aryl Ar-M(II)L2-X OxAdd->M2_Aryl Transmetal Transmetalation M2_Aryl->Transmetal M2_Biaryl Ar-M(II)L2-Ar' Transmetal->M2_Biaryl RedElim Reductive Elimination M2_Biaryl->RedElim RedElim->M0 Product Biaryl Product (Ar-Ar') RedElim->Product Exits Cycle ArX Aryl Halide (Ar-X) ArX->OxAdd Enters Cycle ArB Arylboronic Acid (Ar'-B(OH)2) + Base ArB->Transmetal Enters Cycle

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Showdown: Palladium vs. Nickel Systems

The two primary families of catalysts for this transformation are based on palladium and nickel. While palladium has historically dominated the field, nickel catalysis has emerged as a powerful, cost-effective alternative.

Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium-based systems are renowned for their broad functional group tolerance and high efficiency. For the synthesis of benzoic acids, several classes of palladium catalysts are commonly employed.

  • Palladium(0) and Palladium(II) Precursors with Phosphine Ligands: This is the most traditional and widely used system.

    • Palladium Sources: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3][9]

    • The Critical Role of Ligands: The choice of phosphine ligand is crucial for success, particularly with challenging substrates like sterically hindered 2-halobenzoic acids or less reactive aryl chlorides.[10] Bulky, electron-rich ligands such as P(t-Bu)₃, PCy₃, SPhos, and XPhos accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8][10][11]

  • Palladacycles: These are highly stable, pre-activated catalysts that often exhibit excellent thermal stability and require lower catalyst loadings.[3]

  • N-Heterocyclic Carbene (NHC) Complexes: NHC ligands form very stable bonds with palladium, creating robust catalysts that are often resistant to deactivation and can be highly effective for coupling unreactive aryl chlorides.[8]

  • Heterogeneous Catalysts (e.g., Pd/C): For large-scale industrial applications, heterogeneous catalysts like palladium on carbon (Pd/C) offer significant advantages, including ease of product purification (the catalyst can be filtered off) and the potential for catalyst recycling.[12][13]

Nickel Catalysts: The Earth-Abundant Challenger

Nickel catalysts offer a more economical and sustainable alternative to palladium.[14] They have shown remarkable efficacy, especially for coupling traditionally difficult substrates.

  • Nickel(II) Precursors with Phosphine Ligands: Similar to palladium, simple nickel salts like NiCl₂ are used in conjunction with phosphine ligands. NiCl₂(PPh₃)₂ is a common precursor that can be synthesized in one step.[4]

  • Aryl Nickel Complexes: Pre-formed aryl nickel complexes, such as trans-NiCl(Ph)(PPh₃)₂, can serve as highly active catalyst precursors.[15]

  • Advantages: Nickel catalysts can be particularly effective for activating C-O bonds (e.g., from phenols) and for deformylative cross-coupling of aldehydes, expanding the scope of possible starting materials.[15][16] They have also been successfully used in "green" solvents.[14]

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes performance data for the synthesis of 4-biphenylcarboxylic acid from 4-bromobenzoic acid and phenylboronic acid using different catalytic systems. This reaction is a common benchmark in the literature.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Catalysts
Pd/C (ligand-free)K₂CO₃Ethanol/WaterRoom Temp0.5>95%[12]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water606High[17]
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp->90%[18]
Pd₂(dba)₃ / P(t-Bu)₃CsFDioxaneRoom Temp~12~98%[11]
Nickel Catalysts
NiCl₂(PPh₃)₂K₃PO₄Dioxane8012~90% (general)[4]
NiCl₂(dppf)K₃PO₄·3H₂OTHF/Water7012-24Moderate (general)[15]

Analysis of Results:

  • For Simplicity and Sustainability: The ligand-free Pd/C system stands out for its operational simplicity, use of green solvents (ethanol/water), ambient temperature, and rapid reaction time, making it an excellent choice for undergraduate laboratories and scalable synthesis.[12][19] The catalyst can also be recycled multiple times without significant loss of activity.[12]

  • For Challenging Substrates: For more sterically hindered or electronically deactivated substrates, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ are often the go-to solution, despite requiring higher temperatures and organic solvents.[11][17]

  • Aqueous Chemistry: The development of water-soluble catalysts, such as the glycine-ligated palladium complex, allows the reaction to be performed efficiently in neat water at room temperature and open to the air, which is highly advantageous from a green chemistry perspective.[18][20]

  • Nickel's Niche: While specific data for the benchmark reaction with nickel is less direct in the initial findings, nickel catalysts like NiCl₂(PPh₃)₂ are well-established for biaryl synthesis and are particularly valuable when cost is a primary concern or when dealing with substrates that are amenable to nickel's unique reactivity profile.[4][14]

Experimental Protocols

Below are detailed, step-by-step protocols for two representative and highly effective catalytic systems.

Protocol 1: Green Synthesis of 4-Biphenylcarboxylic Acid using Pd/C

This protocol is adapted from a procedure developed for its simplicity, efficiency, and adherence to green chemistry principles.[12]

Protocol_PdC cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - 4-Bromobenzoic acid (1.0 eq) - Phenylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Ethanol/Water (1:1) B 2. Add Catalyst: - Pd/C (1-2 mol%) A->B C 3. Stir vigorously at room temperature for 30 min. (Reaction is open to air) B->C D 4. Acidify with HCl (aq) to pH ~2. (Product precipitates) C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash with cold water E->F G 7. Recrystallize from Ethanol/Water if needed F->G

Caption: Experimental workflow for the Pd/C-catalyzed synthesis of 4-biphenylcarboxylic acid.

Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, combine 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water.

  • Catalyst Addition: Add 10% Pd/C (1-2 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can be run open to the atmosphere and is typically complete within 30 minutes. Monitor by TLC or LC-MS.

  • Workup: Upon completion, carefully add aqueous HCl (e.g., 1M) until the pH of the solution is approximately 2. The desired biphenylcarboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Protocol 2: General Procedure for Coupling with a Hindered Substrate using a Phosphine Ligand

This protocol is a general starting point for more challenging substrates, such as 2-halobenzoic acids, where steric hindrance can be an issue.[10]

Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add the 2-halobenzoic acid (1.0 eq), the arylboronic acid (1.5 eq), and a strong, non-nucleophilic base like K₃PO₄ (3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Acidify with aqueous HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting Common Side Reactions

  • Protodehalogenation: The replacement of the halide with a hydrogen atom. This can be minimized by using anhydrous solvents and non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[10]

  • Homocoupling: The coupling of two boronic acid molecules. This is often favored at higher temperatures or if the transmetalation/reductive elimination is slow. Using the correct stoichiometry and ensuring an efficient catalyst system can suppress this side reaction.

  • Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation. This can be mitigated by ensuring the reaction is properly degassed to remove oxygen and by using robust ligands that stabilize the catalyst in solution.[10]

Conclusion and Future Outlook

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of benzoic acid derivatives. For routine, scalable syntheses with simple substrates, modern heterogeneous catalysts like Pd/C offer an unparalleled combination of efficiency, cost-effectiveness, and operational simplicity under green conditions. For more complex and sterically demanding targets, traditional palladium systems with bulky, electron-rich phosphine or NHC ligands remain the gold standard, providing high yields where other systems may fail. Nickel catalysts are a compelling alternative, particularly for large-scale processes where cost is a major driver and for novel transformations that are outside the scope of palladium catalysis.

The continuous development of more active, stable, and water-soluble catalysts promises to further enhance the utility and sustainability of this powerful reaction, enabling chemists to construct complex molecular architectures with ever-increasing efficiency.

References

  • A Molecular/Heterogeneous Nickel Catalyst for Suzuki–Miyaura Coupling. Organometallics. (2019).
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023). Available at: [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Unknown Source.
  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications (RSC Publishing). Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc. (2000). Available at: [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. (2021). Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron. (2006). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). Available at: [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. (2025). Available at: [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications. (2019). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. (2013). Available at: [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. (2013). Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. Available at: [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. (2023). Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. (2025). Available at: [Link]

  • Recent Advances in Nickel Catalysis. PMC. Available at: [Link]

  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC. Available at: [Link]

  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Suzuki Cross Coupling Reaction-A Review. ResearchGate. (2025). Available at: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). (2025). Available at: [Link]

Sources

Comparative Crystallographic Guide: Dichlorophenyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Structural Motifs, Steric Control, and Physicochemical Correlations

Executive Summary & Strategic Context

In medicinal chemistry and crystal engineering, dichlorophenyl-substituted benzoic acids (DCBAs) serve as critical model systems for understanding supramolecular synthons and steric control . While they share a molecular formula (


), their isomeric differences dictate vastly different solid-state behaviors.

This guide objectively compares the crystallographic performance of the sterically hindered 2,6-Dichlorobenzoic acid (2,6-DCBA) against its planar alternatives, 3,5-Dichlorobenzoic acid (3,5-DCBA) and 2,4-Dichlorobenzoic acid (2,4-DCBA) .

Key Technical Insight: The positioning of chlorine atoms relative to the carboxyl group is the deterministic factor for crystal packing efficiency, solubility profiles, and biological docking potential.

Comparative Analysis: The Steric Landscape

The primary differentiator among these isomers is the torsion angle (


) of the carboxyl group relative to the benzene ring. This structural parameter dictates the stability of the classic carboxylic acid dimer synthon (

).
Table 1: Crystallographic Parameters & Structural Metrics
Feature2,6-DCBA (The Steric Case)3,5-DCBA (The Planar Reference)2,4-DCBA (The Asymmetric Hybrid)
Crystal System MonoclinicMonoclinicTriclinic
Space Group

(or

)


Carboxyl Torsion (

)
~80° - 90° (Perpendicular)~0° - 10° (Coplanar)~15° - 30° (Twisted)
Primary Synthon Distorted Centrosymmetric DimerPlanar Centrosymmetric DimerAsymmetric Dimer / Catemer
Steric Driver High (Two ortho-Cl atoms)Low (No ortho-Cl atoms)Moderate (One ortho-Cl atom)
Halogen Bonding Cl...Cl (Type I & II)Cl...Cl (Square Channels)Cl...O / Cl...Cl
Melting Point ~140-142 °C~188 °C~160 °C
Data Interpretation[2][3][4][5][6][7][8][9]
  • 2,6-DCBA: The two ortho-chlorine atoms create a "steric corral," forcing the carboxyl group to rotate nearly 90° out of the aromatic plane to minimize repulsion. This disrupts the planarity required for optimal

    
    -stacking, leading to a lower melting point despite the heavy halogenation.
    
  • 3,5-DCBA: Lacking ortho-substituents, this molecule remains planar. It packs efficiently with strong

    
    -
    
    
    
    interactions and robust
    
    
    hydrogen bonded dimers, resulting in the highest thermal stability.

Experimental Methodology: Crystal Growth & Data Collection[6]

To replicate these structures for validation or co-crystallization studies, precise control over solvent polarity is required.

Protocol: Controlled Slow Evaporation (CSE)

Objective: Grow single crystals suitable for X-ray diffraction (


 mm in one dimension).
  • Solvent Selection:

    • Preferred:Ethanol/Water (80:20) or Toluene .

    • Reasoning: Ethanol promotes hydrogen bonding; Toluene promotes

      
      -stacking. For 2,6-DCBA, Toluene is superior as it accommodates the non-planar aromatic stacking.
      
  • Dissolution:

    • Dissolve 50 mg of the specific DCBA isomer in 5 mL of solvent at 50°C.

    • Critical Step: Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial to remove heterogeneous nucleation sites (dust).
      
  • Nucleation Control:

    • Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

    • Place in a vibration-free environment at constant temperature (

      
      ).
      
  • Harvesting:

    • Crystals typically appear within 48-72 hours.

    • Mounting: Use Paratone-N oil and a Mitegen loop. Flash cool to 100K immediately to reduce thermal diffuse scattering.

Workflow Visualization

CrystalWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Growth cluster_2 Phase III: Analysis SolventSelect Solvent Selection (Polar vs Non-Polar) Dissolution Dissolution @ 50°C (Saturation) SolventSelect->Dissolution Filtration Micro-Filtration (Remove Nuclei) Dissolution->Filtration Evaporation Slow Evaporation (Controlled Rate) Filtration->Evaporation Nucleation Nucleation Event (Metastable Zone) Evaporation->Nucleation Harvest Harvest & Mount (Paratone Oil) Nucleation->Harvest Diffraction X-Ray Diffraction (Mo/Cu Source) Harvest->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement

Figure 1: Standardized workflow for obtaining high-quality crystallographic data for substituted benzoic acids.

Structural Logic & Mechanism

Understanding the causality between chemical substitution and crystal packing is essential for rational drug design.

The Mechanism of Steric Twist

In 2,6-DCBA, the Van der Waals radius of Chlorine (1.75 Å) overlaps significantly with the Oxygen atoms of the carboxyl group if the molecule attempts to remain planar. To relieve this strain, the C-C bond rotates.

  • Consequence 1: The standard carboxylic acid dimer (

    
    ) is maintained, but the dimers cannot stack flat like plates.
    
  • Consequence 2: The formation of "Slip Planes."[1] The chlorine atoms often segregate into halogen-rich regions, facilitating slip planes that can make 2,6-DCBA crystals plastically flexible, whereas 3,5-DCBA crystals are brittle.

Pathway Diagram: From Molecule to Crystal

PackingLogic Isomer DCBA Isomer Input OrthoSub Ortho-Substitution? Isomer->OrthoSub StericHigh High Steric Hindrance (2,6-DCBA) OrthoSub->StericHigh Yes (Double) StericLow Low Steric Hindrance (3,5-DCBA) OrthoSub->StericLow No TorsionHigh Carboxyl Twist (τ ≈ 90°) StericHigh->TorsionHigh TorsionLow Planar Conformation (τ ≈ 0°) StericLow->TorsionLow PackingTwist Corrugated Packing Weak π-Stacking TorsionHigh->PackingTwist PackingFlat Sheet-like Packing Strong π-Stacking TorsionLow->PackingFlat Property1 Lower MP / High Solubility PackingTwist->Property1 Property2 High MP / Low Solubility PackingFlat->Property2

Figure 2: Logical pathway demonstrating how ortho-substitution dictates crystal packing and physical properties.

Comparative Technique Validation

Why use Single Crystal X-Ray Diffraction (SC-XRD) over other analytical tools for this specific application?

TechniqueCapability for DCBA AnalysisLimitations
SC-XRD (Gold Standard) Directly measures torsion angles (

) and intermolecular distances (Cl...Cl).
Requires a single, high-quality crystal.
Solution NMR (

)
Identifies chemical shift changes due to electronics.Fails to detect the twist. In solution, the carboxyl group rotates freely; NMR sees a time-averaged conformation, missing the steric lock present in the solid state.
IR Spectroscopy Detects H-bonding (O-H stretch shift).Cannot distinguish between specific packing motifs (e.g., dimer vs. catemer) with high resolution.
DFT Calculations Predicts gas-phase energy minima.Often underestimates lattice energy contributions unless periodic boundary conditions are applied.

Expert Verdict: For 2,6-DCBA, SC-XRD is the only technique that validates the "perpendicular carboxyl" conformation, which is a critical parameter for designing inhibitors that bind to sterically restricted enzyme pockets.

References

  • Gowda, B. T., et al. (2014). "Hydrogen-bonded two- and three-dimensional polymeric structures in the ammonium salts of 3,5-dinitrobenzoic acid, 4-nitrobenzoic acid and 2,4-dichlorobenzoic acid."[2] Acta Crystallographica Section C. Link

  • Smith, G., et al. (2003). "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids." Journal of Chemical Crystallography. Link

  • Krishna, G. R., et al. (2016).[3][4] "Mechanically Flexible Organic Crystals Achieved by Introducing Weak Interactions in Structure: Supramolecular Shape Synthons." Journal of the American Chemical Society.[4] Link

  • Cambridge Structural Database (CSD). "Structures of 2,6-dichlorobenzoic acid and 3,5-dichlorobenzoic acid." CSD Entries: CLBZAC, CLBZAC01. Link

  • PubChem. "2,4-Dichlorobenzoic acid Compound Summary." National Library of Medicine. Link

Sources

Comparative Efficacy: Affinity vs. Ion Exchange Chromatography in mAb Purification

[1][2]

Executive Summary

In the biopharmaceutical landscape, the purification of Monoclonal Antibodies (mAbs) is rarely a choice between techniques but rather an orchestration of orthogonal methods. However, for process development scientists, understanding the specific efficacy profiles of Protein A Affinity Chromatography (the capture standard) versus Cation Exchange Chromatography (CEX) (the high-resolution polisher) is critical for optimizing yield, purity, and cost of goods (COGs).

This guide objectively compares these two pillars of downstream processing (DSP), supported by mechanistic insights and experimental data.

Mechanistic Comparison: The Physics of Separation

To optimize a protocol, one must first understand the binding kinetics. The fundamental difference lies in specificity vs. selectivity .

Protein A Affinity: The "Lock and Key"
  • Mechanism: Biospecific interaction between the immobilized Protein A ligand and the Fc region of the IgG molecule.[1]

  • Interaction Type: Hydrophobic interactions and hydrogen bonding, stabilized at neutral pH.

  • Elution Trigger: Low pH (typically 3.0–3.8) disrupts the hydrophobic pocket, releasing the mAb.

  • Efficacy Driver: Extreme specificity allows for >95% purity from crude harvest in a single step.

Cation Exchange (CEX): The "Charge Cloud"
  • Mechanism: Electrostatic interaction between the negatively charged stationary phase (sulfonate/carboxyl groups) and positively charged surface patches of the mAb.

  • Interaction Type: Coulombic attraction.

  • Elution Trigger: Increasing ionic strength (salt gradient) or changing pH to neutralize the protein's charge.

  • Efficacy Driver: High resolution allows for the separation of species with minor charge differences, such as aggregates (HMW) or deamidated variants, which Protein A cannot distinguish.

Visualization: Interaction Logic

PurificationLogicFigure 1: Mechanistic Separation Logic. Protein A removes bulk impurities; CEX resolves structural variants.HarvestCrude Harvest(mAb + HCP + DNA)ProtAProtein A Affinity(Specific Fc Binding)Harvest->ProtALoad @ pH 7.0CEXCation Exchange (CEX)(Surface Charge Binding)ProtA->CEXEluate (Acidic -> Adjusted)HCP_BulkBulk HCPs(Flow Through)ProtA->HCP_BulkWash StepAggregatesAggregates/Leached Ligand(Elution Separation)CEX->AggregatesGradient ResolutionFinalFinalCEX->FinalPolished mAb

Experimental Protocols

The following protocols represent industry-standard starting points for evaluating the efficacy of these techniques.

Protocol A: Protein A Capture (High Specificity)

Objective: Maximize recovery and bulk contaminant removal from clarified harvest.

  • Equilibration: Flush column with 5 CV (Column Volumes) of 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 .

    • Why: Physiological pH ensures optimal Fc-Ligand binding.

  • Load: Apply clarified harvest at a residence time of 4–6 minutes.

    • Target: Load to 80% of Dynamic Binding Capacity (DBC).

  • Intermediate Wash: 5 CV of 20 mM Sodium Phosphate, 1 M NaCl, pH 7.2 .

    • Why: High salt disrupts non-specific electrostatic binding of Host Cell Proteins (HCPs) to the matrix backbone.

  • Elution: 0.1 M Sodium Citrate, pH 3.5 .

    • Critical: Collect peak based on UV280 absorbance. Immediately neutralize into 1.0 M Tris-HCl (pH 9.0) to prevent aggregation.

  • Strip: 0.1 M Citric Acid, pH 2.5 (removes tightly bound impurities).

Protocol B: Cation Exchange Polishing (High Resolution)

Objective: Remove aggregates (HMW), leached Protein A, and remaining HCPs.

  • Sample Prep: Adjust Protein A eluate to pH 5.5 and conductivity <5 mS/cm .

    • Why: The mAb must be positively charged (pH < pI) and salt must be low to bind the resin.

  • Equilibration: 5 CV of 50 mM Sodium Acetate, pH 5.5 .

  • Load: Bind target protein (typically 30–60 g/L resin).

  • Wash: 3 CV of Equilibration Buffer.

  • Elution (Linear Gradient): 0–50% B over 20 CV.

    • Buffer A: 50 mM Sodium Acetate, pH 5.5.

    • Buffer B: 50 mM Sodium Acetate, 1.0 M NaCl, pH 5.5.

    • Why: Monomers elute first; Aggregates (multi-point attachment) require higher salt to detach, eluting later.

Comparative Efficacy Data

The following data summarizes typical performance metrics observed in mAb processing (CHO cell line).

MetricProtein A (Affinity)Cation Exchange (IEX)Analysis
Step Yield > 95% 85 – 90%Protein A is superior for yield. IEX losses occur during the "cutting" of aggregate peaks.
Purity (HCP) 2.0 – 3.0 Log Reduction 1.0 – 2.0 Log ReductionProtein A does the "heavy lifting" on HCPs. IEX is orthogonal, removing specific HCP populations that co-elute with Protein A.
Aggregate Removal Poor (< 10% reduction)High (> 90% reduction) Critical Differentiator. Protein A cannot separate aggregates; IEX is required for this.
DNA Clearance ModerateHighDNA (negatively charged) flows through CEX (if mAb binds) or binds AEX.
Dynamic Binding Capacity ~40–60 g/L> 100 g/L Modern CEX resins (e.g., Capto S, Poros XS) offer significantly higher capacity than Protein A.
Cost (Resin) High (

12k / L)
Low (

2k / L)
IEX is economically superior for large-volume handling.
Data Visualization: The Purity/Yield Trade-off

PerformanceMatrixFigure 2: Performance Synergy. Neither technique is sufficient alone; they cover each other's weaknesses.ProtA_PerfProtA_PerfOutcomeOutcomeProtA_Perf->OutcomeCaptureIEX_PerfCEX PerformanceYield: Moderate (85-90%)HCP Removal: ModerateAggregates: High RemovalIEX_Perf->OutcomePolish

Critical Discussion: The "Orthogonality" Principle

Scientifically, comparing Protein A and CEX is not a competition but a validation of orthogonality —using two distinct physical mechanisms to achieve a result neither can achieve alone.

  • The Aggregate Problem: Protein A elutes at low pH, which can actually induce aggregation in unstable mAbs. Because Protein A binds the Fc region, it cannot distinguish between a monomeric mAb and an aggregated mAb (which still has accessible Fc regions). CEX is strictly necessary to resolve these species based on the increased surface charge of the aggregate.

  • Leached Ligand: Protein A resins slowly degrade, leaching Protein A ligand into the product. This is a regulatory impurity. CEX is highly effective at removing leached Protein A because the ligand (pI ~4.5–5.0) is negatively charged at the CEX loading pH (5.5), causing it to flow through while the mAb binds.

  • Throughput vs. Cost: While Protein A is the most effective purification step, it is the most expensive. Strategies to "overload" CEX (using it for capture) have been attempted to reduce costs, but they often fail due to the complex competitive binding of impurities in crude harvest.

References

  • Cytiva. Antibody Purification Handbook (Affinity Chromatography). [Link]

  • Bio-Rad Laboratories. Ion Exchange Chromatography Principles & Methods. [Link]

  • American Pharmaceutical Review. Comparing Performance of New Protein A Resins for Monoclonal Antibody Purification. [Link]

  • National Institutes of Health (PMC). Cation-exchange chromatography of monoclonal antibodies: Characterization of a novel stationary phase. [Link]

  • BioPharm International. Alternatives to Protein A: Improved Downstream Process Design. [Link]

Literature Comparison Guide: Synthetic Routes to Substituted Benzoic Acids

[1]

Executive Summary & Strategic Selection

Substituted benzoic acids are ubiquitous pharmacophores and versatile intermediates in drug discovery. While the target structure is simple, the pathway to it dictates project timelines, scalability, and impurity profiles.

This guide moves beyond textbook lists to evaluate four distinct synthetic paradigms. As a Senior Application Scientist, I categorize these not just by mechanism, but by their utility in a drug development pipeline:

  • Route A: Oxidation of Alkylbenzenes. The Industrial Workhorse. Best for early raw material synthesis where harsh conditions are tolerable.

  • Route B: Metal-Catalyzed Carbonylation. The Precision Tool. The gold standard for late-stage functionalization of aryl halides, offering high functional group tolerance.

  • Route C: Organometallic Carboxylation (Classical & Electrochemical). The Nucleophilic Approach. Essential for specific substitution patterns, with modern electrochemical variants solving classical safety issues.

  • Route D: C-H Activation. The Atom-Economy Frontier. Ideal for direct functionalization of arenes without pre-functionalization, though currently substrate-limited.

Decision Matrix: Selecting the Right Route

decision_treeStartStarting Material?AlkylAlkyl-AreneStart->AlkylHalideAryl Halide/TriflateStart->HalideAreneUnsubstituted AreneStart->AreneSensAcid/Oxidation Sensitive?Alkyl->SensCheck FGScaleScale > 100g?Halide->ScaleThroughput?RouteDRoute D: C-H ActivationArene->RouteDDirect FunctionalizationSens->HalideYes (Switch SM)RouteARoute A: Oxidation(Aerobic/KMnO4)Sens->RouteANo (Robust)RouteBRoute B: Pd-Carbonylation(CO or Surrogate)Scale->RouteBYes (Catalytic)RouteCRoute C: ElectrochemicalCarboxylationScale->RouteCNo (Lab Scale/Green)

Figure 1: Strategic decision tree for selecting synthetic routes based on substrate availability and sensitivity.

Technical Deep Dive & Comparative Analysis

Route A: Oxidation of Alkylbenzenes

Mechanism: Radical-chain oxidation. Causality: The benzylic C-H bond is weaker (~85-90 kcal/mol) than aromatic C-H bonds, allowing selective radical abstraction. However, the resulting radical is highly reactive, often leading to over-oxidation or side reactions if not controlled.

  • Classical: KMnO₄/Na₂Cr₂O₇. Verdict: Obsolete for scale-up due to toxic metal waste and poor atom economy.

  • Modern: Aerobic oxidation (Co/Mn/Br catalysts). Verdict: The industrial standard (e.g., Amoco process), but requires high pressure and specialized autoclaves.

Route B: Metal-Catalyzed Carbonylation (Pd/Ni)

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, CO insertion, and nucleophilic attack by water/hydroxide. Expert Insight: The choice of CO source is critical.

  • CO Gas: High atom economy but requires high-pressure safety infrastructure.

  • CO Surrogates (e.g., Phenyl Formate, Mo(CO)₆): Releasing CO in situ avoids gas cylinders, making this the preferred method for medicinal chemistry labs (Reference 1).

Route C: Electrochemical Carboxylation (The Modern Grignard)

Mechanism: Single-electron transfer (SET) reduces the aryl halide to a radical anion, which reacts with CO₂. Advantage: Unlike classical Grignard reagents (R-Mg-X + CO₂), which require strictly anhydrous conditions and tolerate few functional groups, electrochemical methods using a sacrificial Mg anode are surprisingly robust and operate at room temperature (Reference 2).

Route D: C-H Activation

Mechanism: Metal-mediated cleavage of C-H bonds followed by CO₂ insertion. Status: Often requires "directing groups" (e.g., amides, pyridines) to achieve regioselectivity, which limits its utility as a general "install-COOH-anywhere" method.

Comparative Data Summary
FeatureRoute A: OxidationRoute B: Pd-CarbonylationRoute C: ElectrochemicalRoute D: C-H Activation
Substrate Alkyl-arenesAryl Halides/TriflatesAryl HalidesSimple Arenes
Yield (Typical) 85-95%80-99%70-90%40-75%
FG Tolerance Low (Oxidation sensitive)High (Chemoselective)ModerateLow (Directing group needed)
Green Metric High Energy (Heat/Pressure)High Atom Economy (if CO gas)High (e- as reagent)Best Atom Economy
Key Risk Over-oxidationPd removal (ppm limits)Electrode foulingRegioselectivity

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the intermediate color changes or gas evolution described does not occur, stop and re-evaluate reagents.

Protocol 1: Pd-Catalyzed Carbonylation using Phenyl Formate (CO Surrogate)

Best for: Lab-scale synthesis (100mg - 10g) avoiding CO gas cylinders.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Phenyl Formate (1.5 equiv) - Source of CO

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (3 mol%) - Wide bite angle ligand is crucial for reductive elimination

  • Triethylamine (2.0 equiv)

  • Solvent: Acetonitrile (0.2 M)

Workflow:

  • Setup: In a glovebox or under Argon flow, charge a reaction tube with Pd(OAc)₂, Xantphos, and the Aryl Bromide.

  • Activation: Add degassed Acetonitrile and Triethylamine. Stir for 5 mins. Validation: Solution should turn yellow/orange indicating complex formation.

  • Initiation: Add Phenyl Formate via syringe. Seal the tube immediately.

  • Reaction: Heat to 80°C for 12 hours. Note: Phenyl formate decomposes to Phenol and CO.[1] The pressure will rise slightly; ensure the vessel is rated for ~5 bar.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove amine and phenol). Extract the organic layer with sat. NaHCO₃ (The product moves to aqueous phase).

  • Isolation: Acidify the aqueous layer with HCl to pH 2. The benzoic acid precipitates. Filter and dry.

Protocol 2: Electrochemical Carboxylation (Transition-Metal-Free)

Best for: Green chemistry applications and avoiding trace metal impurities.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄, 0.1 M)

  • Solvent: DMF[2][3][4][5]

  • Electrodes: Mg rod (Anode), Pt plate or Ni foam (Cathode)

  • Gas: CO₂ (balloon pressure)

Workflow:

  • Cell Assembly: Use an undivided glass cell. Polish the Mg anode to remove oxide layer (Critical step for initiation).

  • Saturation: Bubble CO₂ through the DMF/electrolyte solution for 15 mins.

  • Electrolysis: Insert electrodes. Apply a constant current (I = 50 mA).

  • Monitoring: Pass 2.5 F/mol of charge. Validation: The Mg anode will slowly dissolve (sacrificial).

  • Quench: Stop current. Pour mixture into 1M HCl.

  • Extraction: Extract with EtOAc. Wash with brine to remove DMF. Evaporate to yield crude acid.

Mechanistic Visualization

The following diagram contrasts the catalytic cycle of Route B (Carbonylation) with the radical mechanism of Route A (Oxidation), highlighting why Carbonylation offers superior control.

reaction_mechanismscluster_carbonylationRoute B: Pd-Catalyzed Carbonylation Cyclecluster_oxidationRoute A: Radical Oxidation MechanismPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XCOInsertCO Insertion(Ar-CO-Pd-X)OxAdd->COInsert+ CONuAttackNucleophilic Attack(H2O/OH-)COInsert->NuAttackRedElimReductive Elimination(-HX)NuAttack->RedElimRedElim->Pd0RegenerationProductBBenzoic AcidRedElim->ProductBTolueneAlkyl-AreneRadicalBenzylic Radical(Ar-CH2•)Toluene->RadicalInitiator/Co(III)PeroxidePeroxide Species(Ar-CH2-OO•)Radical->Peroxide+ O2 (Fast)AldehydeBenzaldehydeIntermediatePeroxide->AldehydeDecompositionProductABenzoic AcidAldehyde->ProductAFurther Oxidation

Figure 2: Mechanistic comparison. Route B (Blue) proceeds via defined organometallic intermediates, allowing high selectivity. Route A (Red) involves highly reactive radical species, necessitating robust substrates.

References

  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Source: Organic Letters (2012). URL:[Link] Relevance: Establishes the protocol for using phenyl formate as a safe, solid CO surrogate.

  • Transition Metal-Free Direct Electrochemical Carboxylation of Organic Halides Using a Sacrificial Magnesium Anode. Source: ChemistryOpen (2025). URL:[Link] Relevance: Provides the foundational method for the electrochemical route described in Protocol 2.

  • Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Source: Journal of the American Chemical Society (2009).[6] URL:[Link] Relevance: A seminal paper on using CO2 directly with Pd catalysis, bridging Routes B and C.

  • Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts. Source: ACS Omega (2021). URL:[Link] Relevance:[2][3][6][7][8][9][10][11][12][13][14][15] Details the modern aerobic oxidation conditions used in industrial settings (Route A).

A Scientist's Guide to Evaluating Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated analogs, offering both the theoretical underpinnings and the practical experimental frameworks for their evaluation. We will delve into the biochemical rationale for fluorine's influence on drug metabolism and provide detailed protocols for the industry-standard assays used to quantify this critical drug-like property.

The Fluorine Advantage in Drug Metabolism: More Than Just a Steric Blocker

The decision to introduce fluorine into a drug candidate is often driven by the goal of enhancing its metabolic stability, thereby improving its pharmacokinetic profile.[3][4] While it is a common simplification to attribute this effect solely to the strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, the reality is more nuanced.[5][6][7]

The primary machinery for the metabolic breakdown of foreign compounds (xenobiotics) in the body resides within the liver, orchestrated largely by the cytochrome P450 (CYP) superfamily of enzymes.[5][8] These enzymes catalyze Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to introduce or unmask polar functional groups, making the molecule more water-soluble for subsequent excretion.[8][9] The most common sites of CYP-mediated oxidation are metabolically "soft spots" – positions on a molecule that are most susceptible to enzymatic attack, such as benzylic C-H bonds and electron-rich aromatic rings.

Fluorine's influence on metabolic stability can be understood through two primary mechanisms:

  • Direct Blockade of Metabolic Hotspots: Replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom can effectively "shield" that position from CYP-mediated attack.[3][10] The high bond dissociation energy of the C-F bond makes it significantly more resistant to the hydrogen atom abstraction or hydroxylation reactions that CYPs typically catalyze.[11][12]

  • Electronic Modulation of the Molecule: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[3][13] This can have profound consequences for the molecule's overall reactivity and its interaction with metabolizing enzymes.[5][10] For instance, fluorination of an aromatic ring can decrease its electron density, making it less susceptible to oxidative attack by CYPs.[10] Conversely, this electronic perturbation can also alter the binding affinity of the drug candidate for the active site of a CYP enzyme, which can either increase or decrease the rate of metabolism.[5][8]

It is crucial to recognize that while fluorination often enhances metabolic stability, it is not a universal panacea. In some cases, metabolic defluorination can occur, potentially leading to the formation of reactive metabolites.[10][11][14] Therefore, a thorough experimental evaluation of metabolic stability is indispensable.

Experimental Assessment of Metabolic Stability

The two most widely employed in vitro methods for assessing the metabolic stability of drug candidates are the liver microsomal stability assay and the hepatocyte stability assay. These assays provide a quantitative measure of a compound's intrinsic clearance (CLint), which is the intrinsic ability of the liver to metabolize a drug.[15][16][17]

Liver Microsomal Stability Assay

This assay is a high-throughput screening tool that primarily evaluates Phase I metabolism, with a focus on CYP-mediated reactions.[15][17][18] Liver microsomes are subcellular fractions of the endoplasmic reticulum from homogenized liver cells and are rich in CYP enzymes.[17][18]

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam) in a suitable organic solvent (e.g., DMSO).

    • Prepare a solution of the NADPH regenerating system (a cofactor for CYP enzymes) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add the test compound and positive controls to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg microsomal protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Microsomes D Add Microsomes & Buffer A->D B Prepare Compound Stocks E Add Compound & Pre-incubate B->E C Prepare NADPH Solution F Initiate with NADPH C->F D->E E->F G Stop Reaction at Time Points F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate CLint I->J G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Hepatocytes & Assess Viability C Add Hepatocytes to Plate A->C B Prepare Compound Stocks D Add Compound & Incubate B->D C->D E Stop Reaction at Time Points D->E F Lyse Cells & Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate CLint G->H

Caption: Workflow for the Hepatocyte Stability Assay.

Data Interpretation and Case Studies

The primary output of these assays is the intrinsic clearance (CLint), which allows for a direct comparison of the metabolic stability of fluorinated and non-fluorinated analogs. A lower CLint value indicates greater metabolic stability.

Table 1: Hypothetical Comparative Metabolic Stability Data

CompoundStructureMicrosomal CLint (µL/min/mg)Hepatocyte CLint (µL/min/10^6 cells)
Analog A Non-fluorinated15085
Analog B Mono-fluorinated4520
Analog C Di-fluorinated158

In this hypothetical example, the progressive fluorination of the parent compound (Analog A) leads to a significant decrease in intrinsic clearance in both microsomal and hepatocyte assays, indicating a substantial improvement in metabolic stability.

Case Study: Fluorination of a Kinase Inhibitor

A real-world example can be seen in the development of certain kinase inhibitors. In one instance, a lead compound with a metabolically labile aniline ring was identified. [5]The primary route of metabolism was determined to be aromatic hydroxylation. To address this, a series of fluorinated analogs were synthesized. [5]The introduction of a single fluorine atom ortho to the amino group resulted in a moderate increase in metabolic stability. However, a di-fluoro substitution pattern at the 2- and 6-positions of the aniline ring led to a dramatic improvement in the compound's half-life in human liver microsomes. [5]This was attributed to both the steric hindrance and the electron-withdrawing effects of the fluorine atoms, which made the aromatic ring less susceptible to oxidative attack by CYPs. [5]

Conclusion

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. This guide has elucidated the key mechanisms by which fluorine exerts its effects and has provided detailed protocols for the in vitro assays used to quantify these improvements. A thorough understanding of both the theoretical principles and the practical experimental considerations is essential for leveraging fluorination to design safer and more effective medicines. By systematically evaluating fluorinated and non-fluorinated analogs using robust assays like the liver microsomal and hepatocyte stability assays, researchers can make data-driven decisions to advance the most promising compounds in the drug discovery pipeline.

References
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. (n.d.).
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.).
  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (2025, April 18).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (n.d.).
  • Full article: The role of fluorine in medicinal chemistry. (2008, October 4).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.).
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Evaluating Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. (n.d.).
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.).
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • Drug Metabolic Stability Analysis Service - Creative Biolabs. (2024, June 15).
  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28).
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific. (n.d.).
  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023, May 12).
  • The role of fluorine in medicinal chemistry - PubMed. (n.d.).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • The Dark Side of Fluorine - PMC. (2019, June 20).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. (n.d.).
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (2023, February 6).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21).
  • In vitro metabolic stability assays for the selected compounds - ResearchGate. (n.d.).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Halogenated Benzoic Acids: The Case of 2,4-Dichloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the disposal of 2,4-Dichloro-5-fluorobenzoic acid (CAS No. 86522-89-6). This compound is a common laboratory chemical, and its disposal protocol serves as an authoritative model for other solid, halogenated aromatic carboxylic acids.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and chemical synthesis, handling novel or complex molecules requires a deep understanding not only of their synthesis and application but also of their ultimate fate. Halogenated aromatic compounds, a class of molecules critical to modern chemistry, demand particular attention due to their potential for environmental persistence and toxicity if disposed of improperly.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,4-Dichloro-5-fluorobenzoic acid. As a Senior Application Scientist, my aim is to move beyond a simple checklist, explaining the causality behind each procedural step. This ensures that the protocol is not just followed, but understood, creating a self-validating system of safety and compliance within your laboratory.

Hazard Profile and Regulatory Imperative

Understanding the "why" of a disposal procedure begins with a clear-eyed assessment of the chemical's hazards and the regulatory framework it falls within. 2,4-Dichloro-5-fluorobenzoic acid is a solid organic acid that presents multiple hazards.[1][2] Its halogenated structure places it firmly under the purview of environmental regulations governing hazardous waste.

All waste containing chlorinated aromatic compounds must be managed as hazardous waste.[3] The U.S. Environmental Protection Agency (EPA) classifies hazardous wastes to ensure they are managed in a way that protects human health and the environment.[4] Due to its chemical properties, this compound must be segregated and disposed of according to these stringent federal and local regulations.

Parameter Description Primary Sources
Physical State White to off-white crystalline powder or solid.[1][5]
GHS Hazard Classifications • Skin Irritation (Category 2)• Serious Eye Irritation (Category 2A)• Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[2][5]
Key Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Regulatory Framework Governed by OSHA's Laboratory Standard (29 CFR 1910.1450) for workplace handling and EPA's Resource Conservation and Recovery Act (RCRA) for disposal.
Probable RCRA Waste Code While not explicitly listed, this waste would likely be characterized as a D002 (Corrosive, due to its acidic nature) if in solution and potentially carry F-codes if mixed with listed solvents. Generators must consult their institution's EHS department for precise waste code determination.[4][6]

The fundamental reason for this high level of control is that chlorinated aromatic compounds can be persistent in the environment and may form more toxic byproducts, such as dioxins, if subjected to incomplete combustion or improper disposal methods.[7] Therefore, simply neutralizing the acid and flushing it down the drain is a serious violation of environmental regulations and safe laboratory practice.

Personnel Protection and Handling: Your First Line of Defense

Before waste is even generated, safety begins with proper handling of the parent chemical. The Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel, which is achieved through a combination of engineering controls and personal protective equipment (PPE).[8]

  • Engineering Controls : Always handle 2,4-Dichloro-5-fluorobenzoic acid within a certified chemical fume hood. This is non-negotiable. The fume hood minimizes inhalation exposure to the powder, which is a known respiratory irritant.[1]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent skin and eye contact.

    • Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a common standard, but always consult your institution's glove selection guide for the specific task.

    • Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

    • Body Protection : A buttoned lab coat is required to protect from incidental contact.

Step-by-Step In-Laboratory Disposal Protocol

This protocol covers the journey of the waste from the moment it is generated at your bench to its readiness for collection by your institution's Environmental Health & Safety (EHS) professionals.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. This prevents dangerous reactions and reduces the volume of hazardous waste generated.[9]

  • Action : Designate a specific waste stream for "Solid Halogenated Organic Waste." 2,4-Dichloro-5-fluorobenzoic acid belongs in this category.

  • Causality : Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the carbon-halogen bonds.[7] Mixing them with non-halogenated waste contaminates the entire batch and significantly increases disposal costs. Do not mix this solid acid with flammable solvents or strong bases.[9]

Step 2: Container Selection and Preparation

The integrity of your waste container is critical to preventing leaks and ensuring safe transport.

  • Action : Select a wide-mouth, screw-cap container made of a compatible material, such as High-Density Polyethylene (HDPE). The container must be clean, dry, and in good condition.

  • Causality : A wide-mouth container allows for the easy addition of solid waste without spillage. HDPE is broadly compatible with a wide range of chemical wastes. The container must be sealable to prevent the release of vapors and sturdy enough to resist degradation.[9]

Step 3: Waste Accumulation and Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Action : As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label provided by your EHS department. Fill out the label completely, listing all constituents by their full chemical name (e.g., "2,4-Dichloro-5-fluorobenzoic acid"). Do not use abbreviations or chemical formulas. Keep a running list of the contents and their approximate quantities.

  • Causality : Federal and state regulations mandate that waste containers be labeled at all times from the point of generation.[8] Accurate labeling ensures that EHS personnel can manage the waste safely and that the final disposal facility has the information needed to process it correctly. An unlabeled container is a serious safety violation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation while it awaits pickup.

  • Action : Keep the sealed waste container in a designated Satellite Accumulation Area (SAA). This should be a secondary containment bin within or near the fume hood where the waste was generated. The container lid must remain closed at all times unless you are actively adding waste.

  • Causality : The SAA concept is an EPA regulation designed to ensure that hazardous waste is managed safely before being moved to a central storage facility. Keeping the container closed prevents the release of vapors and protects against spills. Secondary containment provides a crucial barrier in case the primary container fails.

The Complete Disposal Workflow: From Your Lab to Final Destruction

The journey of hazardous waste extends far beyond the laboratory door. Understanding this pathway reinforces the importance of the meticulous in-lab procedures. The process is a partnership between the researcher and the EHS department, culminating in the permanent destruction of the hazardous material by a licensed facility.

Disposal_Workflow cluster_Lab In-Laboratory (Researcher's Responsibility) cluster_EHS Institutional Management (EHS Responsibility) cluster_Disposal Final Disposition (TSD Facility) Researcher 1. Researcher Generates Waste (Solid 2,4-Dichloro-5-fluorobenzoic acid) Segregation 2. Segregate as 'Solid Halogenated Organic Waste' Researcher->Segregation Follows Protocol Container 3. Place in Labeled, Compatible HDPE Container Segregation->Container SAA 4. Store in Closed Container in Satellite Accumulation Area (SAA) Container->SAA Pickup 5. EHS Collects Waste from Lab SAA SAA->Pickup Request Pickup (when 3/4 full) Central 6. Consolidation at Central Accumulation Area (CAA) Pickup->Central Manifest 7. Waste Manifested for Off-Site Transport Central->Manifest Transport 8. Transport by Licensed Hazardous Waste Hauler Manifest->Transport TSD 9. Receipt at Treatment, Storage, and Disposal (TSD) Facility Transport->TSD Incineration 10. High-Temperature Incineration (Chemical Destruction) TSD->Incineration Treatment

Caption: The complete workflow for hazardous chemical waste disposal.

The ultimate fate of 2,4-Dichloro-5-fluorobenzoic acid is destruction via high-temperature incineration.[7] This is the EPA-preferred method for many halogenated organic wastes because the high temperatures (typically >1,800°F or ~980°C) and advanced emission controls (like scrubbers) ensure the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and inorganic halides, which are then neutralized.

Emergency Protocols: Spill and Exposure

Accidents can happen, and a prepared response is critical.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Spill Cleanup (Small Scale) :

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Gently cover the solid spill with an inert absorbent material (like vermiculite or sand) to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into your designated "Solid Halogenated Organic Waste" container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive disposal protocol, you not only ensure compliance with federal and local regulations but also actively contribute to a culture of safety and environmental responsibility. This commitment builds trust in our work and protects our colleagues and the world beyond our laboratories.

References

  • Sciencemadness. (2025, August 20). Proper disposal of chemicals. Sciencemadness Wiki. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (n.d.). Frequently-used federal hazardous waste codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Electronic Code of Federal Regulations (e-CFR). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEST. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Government Publishing Office. (2012, July 1). Section 261.31 - Hazardous wastes from non-specific sources. Code of Federal Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Louisville. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.